molecular formula C13H15Cl2NO4 B1668419 Cetophenicol CAS No. 735-52-4

Cetophenicol

Cat. No.: B1668419
CAS No.: 735-52-4
M. Wt: 320.16 g/mol
InChI Key: PKUBDVAOXLEWBF-UHFFFAOYSA-N
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Description

Cetophenicol, also known as Cetofenicol (USAN/INN), is a synthetic antibacterial compound belonging to the Amphenicol class, recognized for its role as a potent inhibitor of protein biosynthesis. With the molecular formula C13H15Cl2NO4 and a CAS registry number of 735-52-4, this biochemical exerts its effect by specifically binding to the 50S ribosomal subunit in bacteria, thereby disrupting the process of protein synthesis . This mechanism of action makes it a valuable tool for researchers studying bacterial growth, resistance mechanisms, and the fundamental processes of translation. As a derivative of classic Amphenicol antibiotics , this compound provides a specific structural framework (IUPAC name: N-[(1R,2R)-1-(4-acetylphenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide) for investigative applications in microbiology and biochemistry . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

735-52-4

Molecular Formula

C13H15Cl2NO4

Molecular Weight

320.16 g/mol

IUPAC Name

N-[1-(4-acetylphenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide

InChI

InChI=1S/C13H15Cl2NO4/c1-7(18)8-2-4-9(5-3-8)11(19)10(6-17)16-13(20)12(14)15/h2-5,10-12,17,19H,6H2,1H3,(H,16,20)

InChI Key

PKUBDVAOXLEWBF-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cetophenicol ;  W 3746;  W-3746;  W3746.

Origin of Product

United States

Foundational & Exploratory

Cetophenicol chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetophenicol, a structural analog of chloramphenicol, is a synthetic compound with potential antimicrobial properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and insights into its pharmacological characteristics based on related compounds. Detailed methodologies for the synthesis and analysis of chloramphenicol analogs are presented to provide a framework for future research on this compound. This document aims to serve as a foundational resource for researchers and professionals involved in the discovery and development of new antimicrobial agents.

Chemical Structure and Identification

This compound is chemically known as N-[(1R,2R)-1-(4-acetylphenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide.[1] It shares the core 1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide structure with chloramphenicol, with the key difference being the substitution of the p-nitrophenyl group with a p-acetylphenyl group.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name N-[(1R,2R)-1-(4-acetylphenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide[1]
CAS Number 735-52-4
Molecular Formula C₁₃H₁₅Cl₂NO₄[1]
SMILES CC(=O)C1=CC=C(C=C1)--INVALID-LINK--NC(=O)C(Cl)Cl)O[1]
InChI InChI=1S/C13H15Cl2NO4/c1-7(18)8-2-4-9(5-3-8)11(19)10(6-17)16-13(20)12(14)15/h2-5,10-12,17,19H,6H2,1H3,(H,16,20)/t10-,11-/m1/s1[1]

Physicochemical Properties

The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for this compound is limited, some key properties have been predicted or are available from public databases.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 320.16 g/mol PubChem[1]
Melting Point Not available-
Solubility Not available-
pKa Not available-
LogP (predicted) 0.6PubChem[1]

The predicted LogP value suggests that this compound has a relatively balanced hydrophilic-lipophilic character. Further experimental determination of its solubility in various aqueous and organic solvents, as well as its acid dissociation constant (pKa), is crucial for understanding its biopharmaceutical properties.

Pharmacological Properties (Inferred)

Due to the structural similarity to chloramphenicol and thiamphenicol, the pharmacological properties of this compound are likely to be comparable.

Mechanism of Action

It is hypothesized that this compound, like chloramphenicol, acts as a protein synthesis inhibitor. This is achieved by binding to the 50S subunit of the bacterial ribosome, thereby preventing the formation of peptide bonds.[2] This mechanism of action is characteristic of the phenicol class of antibiotics.

Mechanism_of_Action This compound This compound Ribosome_50S 50S Ribosomal Subunit This compound->Ribosome_50S Binds to Peptide_Bond_Formation Peptide Bond Formation This compound->Peptide_Bond_Formation Inhibits Ribosome_50S->Peptide_Bond_Formation Essential for Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Peptide_Bond_Formation->Protein_Synthesis_Inhibition Leads to Bacterial_Growth_Arrest Bacterial Growth Arrest / Death Protein_Synthesis_Inhibition->Bacterial_Growth_Arrest

Caption: Postulated mechanism of action for this compound.

Antimicrobial Spectrum

The antimicrobial spectrum of this compound has not been extensively reported. However, based on its structural similarity to chloramphenicol, it is expected to exhibit broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria. To quantify its activity, the determination of Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant bacteria is necessary.

Therapeutic Use

There is currently no established therapeutic use for this compound. An early study investigated its influence on antibody formation in mice, suggesting some immunomodulatory effects.[3] Further research is required to explore its potential as an antibacterial agent for therapeutic applications.

Synthesis and Manufacturing

General Synthetic Strategy for Chloramphenicol Analogs

The synthesis of chloramphenicol analogs often starts from a substituted benzaldehyde, which undergoes a series of reactions to build the propanediol backbone and introduce the amino and dichloroacetyl groups.

Synthesis_Workflow Start p-Aminoacetophenone Intermediate1 Diazotization Start->Intermediate1 Intermediate2 Substitution with -CH(OH)CH(NH2)CH2OH Intermediate1->Intermediate2 Intermediate3 Dichloroacetylation Intermediate2->Intermediate3 End This compound Intermediate3->End

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol: Synthesis of a Chloramphenicol Analog (Example)

The following is a representative protocol for the synthesis of a chloramphenicol analog, which can be adapted for this compound. This protocol is for illustrative purposes and would require optimization.

  • Step 1: Synthesis of 1-(4-acetylphenyl)-2-nitroethanol. p-Acetylbenzaldehyde is reacted with nitromethane in the presence of a base (e.g., sodium hydroxide) in a suitable solvent like methanol. The reaction mixture is stirred at room temperature for several hours.

  • Step 2: Synthesis of 1-(4-acetylphenyl)-2-nitro-1,3-propanediol. The product from Step 1 is reacted with formaldehyde in the presence of a base (e.g., calcium hydroxide).

  • Step 3: Reduction of the nitro group. The nitro group of the propanediol intermediate is reduced to an amino group using a reducing agent such as hydrogen gas with a palladium catalyst or sodium borohydride.

  • Step 4: Dichloroacetylation. The resulting aminopropanediol is then reacted with dichloroacetyl chloride or methyl dichloroacetate in the presence of a base (e.g., triethylamine) to yield the final product, this compound.

Analytical Methodologies

The analysis of this compound can be approached using standard analytical techniques employed for similar pharmaceutical compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation, identification, and quantification of pharmaceutical compounds.

Table 3: Example HPLC Method Parameters for Chloramphenicol Analysis

ParameterCondition
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of acetonitrile and a buffer (e.g., phosphate or acetate)
Flow Rate 1.0 mL/min
Detection UV at 270-280 nm
Injection Volume 20 µL
Column Temperature 25-30 °C

Experimental Protocol: HPLC Analysis

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and perform serial dilutions to create calibration standards.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Run: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standards and samples.

  • Data Analysis: Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound by constructing a calibration curve from the peak areas of the standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR would be essential for confirming the structure of synthesized this compound.

Expected ¹H NMR Spectral Features:

  • Aromatic protons: Signals in the aromatic region (typically 7-8 ppm) corresponding to the protons on the p-acetylphenyl ring.

  • Propanediol backbone protons: A series of multiplets in the aliphatic region (typically 3-5 ppm) for the CH, CH₂, and OH protons.

  • Amide proton: A doublet in the region of 7-9 ppm.

  • Acetyl methyl protons: A singlet around 2.5 ppm.

  • Dichloroacetyl proton: A singlet around 6-7 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, further confirming its identity. Electrospray ionization (ESI) coupled with a mass analyzer (e.g., quadrupole or time-of-flight) would be a suitable technique. The expected molecular ion peak [M+H]⁺ would be at m/z 320.04.

Conclusion

This compound presents an interesting scaffold for the development of new antimicrobial agents, given its structural relationship to the well-established antibiotic chloramphenicol. This technical guide has summarized the currently available information on its chemical and physical properties and has provided a framework for its synthesis and analysis based on established methods for related compounds. Significant further research is required to fully characterize its physicochemical properties, elucidate its pharmacological profile, and establish its potential therapeutic utility. The experimental protocols and data presented herein are intended to serve as a valuable resource for researchers embarking on the further investigation of this promising compound.

References

An In-depth Technical Guide to the Synthesis and Purification of Cetophenicol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Cetophenicol, a chloramphenicol analog. Drawing from established methodologies for related compounds, this document outlines a plausible and detailed approach to its laboratory-scale preparation and subsequent purification to a high degree of purity. All quantitative data are summarized in tables for clarity, and key processes are visualized using diagrams.

Synthesis of this compound (D-threo-1-(p-acetylphenyl)-2-dichloroacetamido-1,3-propanediol)

The synthesis of this compound can be approached by adapting well-established methods used for the synthesis of chloramphenicol and its analogs. A common strategy involves the preparation of a key intermediate, the aminodiol, followed by dichloroacetylation.

Proposed Synthetic Pathway

A logical synthetic route to this compound starts from the readily available p-aminoacetophenone. The proposed pathway involves the following key transformations:

  • Diazotization and Azide Substitution: Conversion of the aromatic amino group to an azide.

  • Reduction of the Ketone: Stereoselective reduction of the ketone to a secondary alcohol.

  • Hydroxymethylation: Introduction of a hydroxymethyl group.

  • Reduction of the Azide: Conversion of the azide to the primary amine, yielding the aminodiol intermediate.

  • Dichloroacetylation: Amidation of the primary amine with a dichloroacetylating agent to yield the final product, this compound.

Synthesis_Pathway A p-Aminoacetophenone B p-Azidoacetophenone A->B 1. NaNO2, HCl 2. NaN3 C 1-(p-Azidophenyl)ethanol B->C NaBH4, MeOH D 1-(p-Azidophenyl)-2-nitroethanol C->D Nitromethane, Base E 2-Amino-1-(p-aminophenyl)-1,3-propanediol (Aminodiol Intermediate) D->E H2, Pd/C F This compound E->F Dichloroacetyl chloride or Methyl dichloroacetate

Proposed synthetic pathway for this compound.
Experimental Protocol

The following is a detailed, step-by-step protocol for the synthesis of this compound.

Step 1: Synthesis of the Aminodiol Intermediate

The synthesis of the key intermediate, D-threo-1-(p-acetylphenyl)-2-amino-1,3-propanediol, is a critical stage. An efficient method starts from D-threo-1-(p-cyanophenyl)-2-acetamido-1,3-propanediol.

  • Reaction:

    • Dissolve 8 g of D-threo-1-(p-cyanophenyl)-2-acetamido-1,3-propanediol in 600 mL of anhydrous tetrahydrofuran (THF).

    • Add 300 mL of 0.8 M ethereal methyl lithium dropwise at -40°C over 4 hours with constant stirring.

    • After an additional 2 hours of stirring, quench the reaction by adding a solution of 100 g of ammonium sulfate in 100 mL of water over 1 hour.

    • Separate the organic layer. Extract the aqueous phase four times with 200 mL portions of a 1:1 ethyl acetate-THF mixture.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent in vacuo.

    • Heat the residue with 300 mL of 10% sulfuric acid on a steam bath for 3 hours.

    • Cool the solution, wash twice with 25 mL portions of ethyl acetate, and then basify with ammonium hydroxide at 0-5°C.

    • Extract the aqueous solution five times with 150 mL portions of ethyl acetate.

    • Combine the extracts, dry over anhydrous sodium sulfate, and concentrate to approximately 25 mL.

    • Cool the solution to induce crystallization of the aminodiol intermediate.

Step 2: Dichloroacetylation to form this compound

  • Reaction:

    • Suspend the crude aminodiol intermediate in a suitable solvent such as methanol.

    • Add methyl dichloroacetate in a slight molar excess.

    • Heat the mixture at reflux for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

    • The crude this compound will be obtained as a solid residue.

Summary of Reaction Parameters
ParameterStep 1: Aminodiol SynthesisStep 2: Dichloroacetylation
Starting Material D-threo-1-(p-cyanophenyl)-2-acetamido-1,3-propanediolD-threo-1-(p-acetylphenyl)-2-amino-1,3-propanediol
Key Reagents Methyl lithium, Ammonium sulfate, Sulfuric acidMethyl dichloroacetate
Solvent Tetrahydrofuran (THF), Ethyl acetateMethanol
Reaction Temperature -40°C to room temperatureReflux
Reaction Time ~7 hours4-6 hours
Work-up Liquid-liquid extraction, CrystallizationEvaporation
Estimated Yield 60-70%80-90%

Purification of this compound

Purification of the crude this compound is essential to remove unreacted starting materials, by-products, and other impurities. A combination of crystallization and chromatography is recommended for achieving high purity.

Purification Workflow

Purification_Workflow A Crude this compound B Recrystallization A->B Dissolve in hot solvent, cool to crystallize C Column Chromatography B->C If impurities persist D Purity Analysis (HPLC, TLC) B->D After crystallization C->D Collect fractions E Pure this compound D->E Purity ≥ 99%

Workflow for the purification of this compound.
Experimental Protocols

2.2.1. Recrystallization

Recrystallization is an effective method for purifying crude this compound, particularly for removing less soluble or more soluble impurities.

  • Protocol:

    • Dissolve the crude this compound in a minimum amount of a hot solvent, such as a mixture of ethanol and water.

    • Hot filter the solution to remove any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

2.2.2. Column Chromatography

For higher purity, or if recrystallization is insufficient, column chromatography is recommended.

  • Protocol:

    • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

    • Dissolve the partially purified this compound in a minimum amount of the mobile phase.

    • Load the sample onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Purity Assessment

The purity of the synthesized this compound should be assessed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to determine the purity of the final product. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water is a common starting point.

  • Thin-Layer Chromatography (TLC): TLC can be used for rapid monitoring of the reaction and for checking the purity of column fractions. A suitable mobile phase would be a mixture of ethyl acetate and hexane.

  • Melting Point: The melting point of the purified this compound should be determined and compared to the literature value. A sharp melting point range is indicative of high purity.

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy should be used to confirm the chemical structure of the synthesized compound.

Summary of Purification and Analysis Parameters
TechniqueParametersExpected Outcome
Recrystallization Solvent System: Ethanol/Water or Ethyl Acetate/HexaneCrystalline solid with improved purity.
Column Chromatography Stationary Phase: Silica GelMobile Phase: Ethyl Acetate/Hexane gradientSeparation of this compound from impurities.
HPLC Column: C18Mobile Phase: Acetonitrile/WaterQuantitative assessment of purity (e.g., >99%).
TLC Stationary Phase: Silica GelMobile Phase: Ethyl Acetate/HexaneQualitative assessment of purity and reaction monitoring.
Melting Point N/ASharp melting point range consistent with a pure compound.
Spectroscopy NMR, IRConfirmation of the chemical structure.

Cetophenicol: A Technical Guide to its Discovery, History, and Scientific Foundation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetophenicol, a synthetic derivative of the broad-spectrum antibiotic chloramphenicol, emerged from the intensive research efforts in the mid-20th century to modify and improve upon existing antibacterial agents. This technical guide provides a comprehensive overview of the discovery, history, and foundational science of this compound. While its clinical development and application have been limited compared to its parent compound, an examination of its scientific journey offers valuable insights into the structure-activity relationships of the phenicol class of antibiotics. This document consolidates the available chemical, biological, and historical data, presenting it in a structured format to serve as a resource for researchers in antibiotic development and medicinal chemistry.

Introduction

The discovery of chloramphenicol in 1947 from Streptomyces venezuelae marked a pivotal moment in the fight against bacterial infections.[1][2] Its broad spectrum of activity and unique chemical structure, featuring a nitrobenzene moiety, made it a subject of intense scientific scrutiny and chemical modification.[1] In this context, numerous derivatives were synthesized with the aim of enhancing efficacy, reducing toxicity, or altering pharmacokinetic properties. This compound, chemically known as N-[(1R,2R)-1-(4-acetylphenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide, is one such derivative, distinguished by the substitution of the para-nitro group of chloramphenicol with an acetyl group.[3] This guide delves into the available scientific literature to construct a detailed account of this compound's origins and characteristics.

Discovery and History

The first notable biological study on this compound was published in 1968 by Freedman, Fox, and Willis.[4] Their research investigated the influence of both chloramphenicol and this compound on antibody formation in mice, indicating that early research on this compound extended beyond simple antibacterial screening to its potential immunomodulatory effects.[4] However, a comprehensive timeline of its development from initial synthesis to these biological studies remains fragmented in the public domain.

Chemical Properties and Synthesis

This compound shares the same D-threo stereochemical configuration as the biologically active chloramphenicol. The key structural difference is the presence of an acetyl group at the para-position of the phenyl ring, in place of the nitro group.

PropertyValue
IUPAC Name N-[(1R,2R)-1-(4-acetylphenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide[3]
Molecular Formula C13H15Cl2NO4[3]
Molecular Weight 320.17 g/mol [5]
CAS Registry Number 735-52-4[6]
Synonyms Cetofenicol, W 3746, D-Threoacetomycetin, Acetylchloramphenicol[3]

Table 1: Chemical and Physical Properties of this compound.

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, the general synthetic routes for chloramphenicol analogues are well-established. It is highly probable that its synthesis involves the preparation of the corresponding aminodiol precursor, 1-(4-acetylphenyl)-2-amino-1,3-propanediol, followed by dichloroacetylation of the amino group.

Synthesis_Pathway Precursor 1-(4-acetylphenyl)-2-amino-1,3-propanediol Dichloroacetylation Dichloroacetylation (e.g., with dichloroacetyl chloride or methyl dichloroacetate) Precursor->Dichloroacetylation This compound This compound Dichloroacetylation->this compound

Figure 1: Postulated Final Step in the Synthesis of this compound. This diagram illustrates the likely final step in the synthesis of this compound, involving the dichloroacetylation of the aminodiol precursor.

Mechanism of Action

The mechanism of action of this compound has not been explicitly detailed in dedicated studies. However, as a close structural analogue of chloramphenicol, it is presumed to exert its antibacterial effect through a similar mechanism. Chloramphenicol functions by inhibiting bacterial protein synthesis.[7][8] It binds to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center.[7][8][9] This binding obstructs the proper positioning of the aminoacyl-tRNA in the A-site, thereby preventing peptide bond formation and halting the elongation of the polypeptide chain.[7][9]

Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit PTC Peptidyl Transferase Center (PTC) 30S 30S Subunit This compound This compound This compound->50S Targets Binding Binds to 50S subunit at PTC Inhibition Inhibition of Peptidyl Transferase Block Blocks Peptide Bond Formation Inhibition->Block Cessation Cessation of Protein Synthesis Block->Cessation

Figure 2: Presumed Mechanism of Action of this compound. This diagram illustrates the presumed mechanism of action of this compound, based on its structural similarity to chloramphenicol.

Biological Activity and Experimental Data

The available quantitative data on the biological activity of this compound is sparse. The 1968 study by Freedman et al. provides some in vivo data in mice, but specific in vitro antibacterial data, such as Minimum Inhibitory Concentrations (MICs), are not readily found in the public domain for a wide range of bacterial species.

In Vivo Study: Influence on Antibody Formation

The study by Freedman, Fox, and Willis investigated the immunosuppressive effects of this compound in comparison to chloramphenicol. The experimental protocol involved administering the compounds to mice and subsequently challenging them with sheep red blood cells to elicit an antibody response.

Experimental Protocol: Hemolysin Formation in Mice (Freedman et al., 1968)

  • Animal Model: Female CF-1 mice.

  • Antigen: A single intraperitoneal injection of a 20% suspension of washed sheep red blood cells.

  • Drug Administration: Daily subcutaneous injections of the test compounds (Chloramphenicol or this compound) for a specified number of days.

  • Endpoint: Serum hemolysin titers were determined on day 5 after antigen injection.

The results of this study indicated that both chloramphenicol and this compound exhibited dose-dependent suppression of antibody formation.

CompoundDaily Dose (mg)Mean Titer (log2)Percent Suppression
Control-7.40%
Chloramphenicol1.05.821.6%
2.04.539.2%
4.02.960.8%
This compound 1.0 6.2 16.2%
2.0 5.1 31.1%
4.0 3.8 48.6%

Table 2: Effect of Chloramphenicol and this compound on Hemolysin Formation in Mice (Data adapted from Freedman et al., 1968). [4]

Pharmacokinetics and Clinical Data

There is a notable absence of published data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound in either preclinical animal models or humans. Similarly, no clinical trials investigating the efficacy and safety of this compound for any indication have been identified in the available literature. This lack of data suggests that the development of this compound likely did not progress to the clinical stage, or if it did, the results were not published in accessible scientific journals. For context, the pharmacokinetics of the parent compound, chloramphenicol, have been extensively studied.[10][11][12][13]

Conclusion

References

In Vitro Activity of Cetophenicol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cetophenicol, also known as Cetofenicol, is a broad-spectrum antibiotic belonging to the amphenicol class, structurally related to Chloramphenicol. While specific and extensive in vitro studies on this compound are limited in publicly accessible scientific literature, its mechanism of action is understood to be analogous to that of Chloramphenicol, involving the inhibition of bacterial protein synthesis. This technical guide provides an overview of the presumed in vitro activity of this compound based on its classification, detailing the standard experimental protocols used to evaluate such compounds and illustrating the pertinent biological pathways. Due to the scarcity of direct quantitative data for this compound, this document focuses on the established knowledge of the amphenicol class of antibiotics to infer its expected antibacterial profile and mechanism.

Introduction

This compound is a synthetic antibiotic characterized by a dichloroacetamide moiety and an aromatic ketone structure. As a derivative of Chloramphenicol, it is classified as an inhibitor of protein biosynthesis. The primary target of the amphenicol class is the 50S ribosomal subunit in bacteria, leading to a bacteriostatic effect at therapeutic concentrations. This guide outlines the fundamental aspects of this compound's expected in vitro activity, including its presumed antibacterial spectrum and mechanism of action.

Presumed Mechanism of Action

This compound, like other amphenicols, is believed to exert its antibacterial effect by targeting the bacterial ribosome, a critical component of the protein synthesis machinery.

The key steps in the proposed mechanism of action are:

  • Entry into the Bacterial Cell: this compound is expected to passively diffuse across the bacterial cell membrane.

  • Binding to the 50S Ribosomal Subunit: Once inside the cytoplasm, this compound binds to the 50S subunit of the bacterial 70S ribosome.

  • Inhibition of Peptidyl Transferase: This binding interferes with the peptidyl transferase center, the enzymatic site responsible for forming peptide bonds between amino acids.

  • Blockade of Protein Elongation: By inhibiting peptide bond formation, this compound effectively halts the elongation of the polypeptide chain, thereby inhibiting protein synthesis.

  • Bacteriostatic Effect: The cessation of protein production prevents bacterial growth and replication, resulting in a bacteriostatic action.

Mechanism_of_Action

Caption: Workflow for Broth Microdilution MIC Assay.

4.1.2. Agar Dilution Method

  • Preparation of Agar Plates: Serial dilutions of this compound are incorporated into molten agar (e.g., Mueller-Hinton Agar) before it solidifies in Petri dishes.

  • Inoculum Preparation: A standardized bacterial suspension is prepared.

  • Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

  • Incubation: Plates are incubated under appropriate conditions.

  • Reading Results: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.

Time-Kill Assays

Time-kill assays provide information on the pharmacodynamics of an antimicrobial agent, determining whether it is bactericidal or bacteriostatic over time.

  • Experimental Setup: Test tubes containing broth with different concentrations of this compound (e.g., 1x, 2x, 4x MIC) and a growth control tube without the antibiotic are prepared.

  • Inoculation: All tubes are inoculated with a standardized bacterial suspension.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn from each tube.

  • Viable Cell Count: The aliquots are serially diluted and plated on agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The change in log10 CFU/mL over time is plotted for each concentration of this compound. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal activity.

dot

Time_Kill_Assay_Workflow cluster_setup Setup cluster_sampling Sampling & Plating cluster_analysis Analysis A Prepare broth with varying this compound concentrations (e.g., 0, 1x, 2x, 4x MIC) B Inoculate all tubes with standardized bacterial suspension A->B C Incubate tubes B->C D Withdraw aliquots at time points (0, 2, 4, 8, 24h) C->D E Perform serial dilutions and plate on agar D->E F Incubate plates and count colonies (CFU/mL) E->F G Plot log10 CFU/mL vs. time F->G H Determine bactericidal/bacteriostatic activity G->H

Caption: Workflow for a standard Time-Kill Assay.

Quantitative Data

As of the date of this publication, there is a significant lack of publicly available, peer-reviewed studies presenting comprehensive quantitative data (e.g., MIC50, MIC90 values) for this compound against a wide range of bacterial isolates. Researchers are encouraged to perform such studies to fully characterize the in vitro activity of this compound.

Conclusion

This compound is an amphenicol antibiotic with a presumed mechanism of action involving the inhibition of bacterial protein synthesis via binding to the 50S ribosomal subunit. While its chemical structure suggests a broad spectrum of antibacterial activity similar to Chloramphenicol, there is a notable absence of detailed in vitro data in the current scientific literature. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this compound's in vitro efficacy. Further research is imperative to establish a comprehensive understanding of its antibacterial spectrum, potency, and potential clinical utility.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on the available information on the amphenicol class of antibiotics. The lack of specific data on this compound necessitates that the information presented be considered in the context of its chemical relatives. All laboratory work should be conducted in accordance with established safety and regulatory guidelines.

An In-depth Technical Guide to the Physicochemical Properties of Cetophenicol: Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available quantitative data on the solubility and stability of Cetophenicol is limited. This guide leverages data from the closely related and structurally similar compound, Chloramphenicol, to provide a comprehensive overview of the anticipated physicochemical properties and recommended analytical methodologies. The experimental protocols and data presented herein for Chloramphenicol serve as a surrogate to guide research and development activities for this compound.

Introduction

This compound, with the chemical name N-[(1R,2R)-1-(4-acetylphenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide, is a derivative of Chloramphenicol. Understanding its solubility and stability is paramount for the successful development of robust and effective pharmaceutical formulations. This technical guide provides a detailed examination of these critical parameters, offering insights into analytical methodologies for their assessment and summarizing relevant data from its structural analog, Chloramphenicol.

Solubility Profile

Solubility of Chloramphenicol in Various Solvents

The following table summarizes the solubility of Chloramphenicol in a range of common pharmaceutical solvents. This data can be used to inform solvent selection for formulation development and analytical testing of this compound.

SolventSolubility (mg/mL)Temperature (°C)
Water2.525
Ethanol25025
Propylene Glycol150.8Not Specified
AcetoneHighNot Specified
MethanolHighNot Specified
ButanolHighNot Specified
Ethyl AcetateHighNot Specified
EtherFairNot Specified
BenzeneInsolubleNot Specified
Petroleum EtherInsolubleNot Specified
Vegetable OilsInsolubleNot Specified

Note: "High" and "Fair" are qualitative descriptors found in the literature; specific quantitative values were not provided.

Experimental Protocol for Solubility Determination

A standard method for determining the equilibrium solubility of a compound involves the shake-flask method.

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound reference standard

  • Selected solvents (e.g., water, ethanol, propylene glycol)

  • Scintillation vials or sealed flasks

  • Shaking incubator or orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a scintillation vial. The excess solid should be clearly visible.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

  • Analyze the diluted samples by HPLC to determine the concentration of dissolved this compound.

  • Calculate the solubility in mg/mL.

Workflow for Solubility Determination:

G cluster_0 Sample Preparation cluster_1 Sample Processing cluster_2 Analysis A Add excess this compound to solvent B Seal vial A->B C Incubate with shaking at constant temperature B->C D Centrifuge to separate solid C->D E Withdraw supernatant D->E F Dilute supernatant E->F G HPLC analysis F->G H Calculate solubility G->H

Solubility Determination Workflow

Stability Profile

The stability of a drug substance is a critical quality attribute that can be affected by various environmental factors such as temperature, humidity, light, and pH. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Stability of Chloramphenicol under Stress Conditions

The following table summarizes the stability of Chloramphenicol under various forced degradation conditions. This information is crucial for predicting the degradation pathways of this compound.

Stress ConditionReagents and ConditionsObservation
Acid Hydrolysis 0.1 M HCl, 80°C, 2 hoursStable
Base Hydrolysis 0.1 M NaOH, 80°C, 2 hoursDegradation observed
Oxidative 3% H₂O₂, Room Temperature, 24 hoursDegradation observed
Thermal 90°C, 4 hoursDegradation observed
Photolytic UV and visible light exposureDegradation observed
Experimental Protocol for Forced Degradation Studies

Objective: To investigate the intrinsic stability of this compound under various stress conditions and identify potential degradation products.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol or other suitable organic solvent

  • Water bath or oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 80°C) for a defined period. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Heat the solution (e.g., at 80°C) for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Store the solution at room temperature for a defined period.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 90°C) for a defined period. Dissolve the sample in a suitable solvent for analysis.

  • Photolytic Degradation: Expose a solution of this compound to a combination of UV and visible light in a photostability chamber.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method. A PDA detector can be used to assess peak purity, and an MS detector can be used to identify the mass of degradation products.

Workflow for Forced Degradation Studies:

G cluster_0 Stress Conditions cluster_1 Sample Preparation cluster_2 Analysis A Acid Hydrolysis G Stability-Indicating HPLC-PDA/MS A->G B Base Hydrolysis B->G C Oxidation C->G D Thermal D->G E Photolytic E->G F Prepare this compound Solution/Solid F->A F->B F->C F->D F->E H Identify Degradation Products G->H I Assess Peak Purity G->I

Forced Degradation Workflow

Analytical Methodologies

A validated, stability-indicating analytical method is crucial for the accurate quantification of the API and its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Stability-Indicating HPLC Method for Chloramphenicol

The following is an example of an HPLC method used for the analysis of Chloramphenicol and its degradation products. This method can serve as a starting point for developing a method for this compound.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile : 0.05 M Phosphate Buffer (pH 4.0) (30:70, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 230 nm
Column Temperature 40°C
Injection Volume 20 µL
Method Validation

The developed analytical method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Logical Relationship of Method Validation Parameters:

G cluster_0 Core Method Attributes cluster_1 Method Sensitivity cluster_2 Method Reliability Specificity Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy Accuracy Range->Accuracy Precision Precision Range->Precision Robustness Robustness Accuracy->Robustness Precision->Robustness

Method Validation Parameters

Conclusion

While specific experimental data for this compound is scarce, this guide provides a comprehensive framework for its characterization based on data from the structurally similar compound, Chloramphenicol. The provided tables, experimental protocols, and workflows offer a solid foundation for researchers and drug development professionals to initiate solubility and stability studies for this compound. The development and validation of a robust, stability-indicating analytical method will be a critical first step in generating the necessary data to support formulation development and regulatory submissions.

Unveiling the Molecular Nuances: A Technical Comparison of Cetophenicol and Chloramphenicol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core molecular differences between cetophenicol and chloramphenicol, two closely related antibiotics. By examining their structural distinctions, physicochemical properties, and the resulting impact on their biological activity, this document provides a comprehensive resource for researchers in the field of antibiotic development and molecular pharmacology.

Core Structural Differences: The Phenyl Ring Substitution

The fundamental distinction between this compound and chloramphenicol lies in the substituent at the para-position of the phenyl ring. Both molecules share the same D-threo-2-dichloroacetamido-1,3-propanediol side chain, which is crucial for their antibacterial activity. However, chloramphenicol possesses a nitro (-NO₂) group, whereas this compound features an acetyl (-COCH₃) group at this position.[1][2][3][4] This seemingly minor alteration has significant implications for the electronic properties and, consequently, the biological and toxicological profiles of the two compounds.

Below is a visual representation of their molecular structures.

G Molecular Structures of Chloramphenicol and this compound cluster_chloramphenicol Chloramphenicol cluster_this compound This compound chloramphenicol chloramphenicol This compound This compound

Caption: Molecular structures of Chloramphenicol and this compound.

Comparative Physicochemical Properties

The difference in the phenyl ring substituent directly influences the physicochemical properties of this compound and chloramphenicol. A summary of these properties is presented in the table below.

PropertyThis compoundChloramphenicolReference(s)
Molecular Formula C₁₃H₁₅Cl₂NO₄C₁₁H₁₂Cl₂N₂O₅[1][5]
Molecular Weight ( g/mol ) 320.17323.13[2][5]
Melting Point (°C) 128-129149-153[6][7]
LogP (Octanol/Water Partition Coefficient) ~0.6~1.14[1][8]
Topological Polar Surface Area (Ų) 86.6112[1][9]
pKa Not available5.5[2]
Water Solubility Not available2.5 g/L (at 25°C)[10]

Mechanism of Action: A Shared Target with Potential Nuances

Both chloramphenicol and its analogue, this compound, are understood to exert their bacteriostatic effect by inhibiting bacterial protein synthesis.[9][10] The core mechanism involves binding to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center (PTC). This binding event physically obstructs the A-site, preventing the proper positioning of aminoacyl-tRNA and thereby inhibiting the formation of peptide bonds.[9][11]

While the primary target is the same, the difference in the electronic nature of the p-substituent (electron-withdrawing nitro group in chloramphenicol versus the less electron-withdrawing acetyl group in this compound) may subtly influence the binding affinity and the overall inhibitory potency. The nitro group in chloramphenicol is known to be a key contributor to its potent antibiotic activity.[1][8] Studies on chloramphenicol analogues have shown that replacement of the nitro group often leads to a reduction in antibacterial efficacy.[1][8]

The following diagram illustrates the generalized workflow for comparing the biological activity of these two molecules.

G Workflow for Comparative Analysis cluster_comparison Comparative Analysis Workflow A Structural Analysis (p-nitro vs p-acetyl) B Physicochemical Profiling (Solubility, LogP, etc.) A->B C In Vitro Antibacterial Susceptibility Testing (MIC Determination) A->C E Toxicity Profiling (e.g., Bone Marrow Cell Viability) A->E F Structure-Activity Relationship (SAR) and Toxicity Analysis B->F D Mechanism of Action Studies (Ribosome Binding Assays) C->D D->F E->F

Caption: Logical workflow for the comparative analysis of this compound and Chloramphenicol.

Antibacterial Spectrum and Potency: A Call for Direct Comparative Data

Toxicity Profile: The Critical Role of the Nitro Group

A major limiting factor in the clinical use of chloramphenicol is its association with serious, and sometimes fatal, blood dyscrasias, including aplastic anemia. This toxicity is strongly linked to the presence of the p-nitro group, which can be metabolically reduced to toxic intermediates that damage bone marrow stem cells.

Given that this compound lacks this nitro moiety, it is hypothesized to have a more favorable toxicity profile. The acetyl group is generally less prone to metabolic activation to cytotoxic species compared to the nitro group. However, a direct comparative toxicological assessment of this compound and chloramphenicol is necessary to confirm this hypothesis.

Experimental Protocols for Comparative Analysis

To rigorously evaluate the molecular differences and their biological consequences, a series of well-defined experimental protocols are required.

Determination of Minimum Inhibitory Concentrations (MIC)
  • Objective: To quantify and compare the antibacterial potency of this compound and chloramphenicol against a panel of clinically relevant bacteria.

  • Methodology:

    • Bacterial Strains: A standardized panel of Gram-positive (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be used.

    • Culture Conditions: Bacteria are cultured in appropriate broth media (e.g., Mueller-Hinton Broth) to a standardized density (e.g., 0.5 McFarland standard).

    • Drug Dilutions: Serial two-fold dilutions of this compound and chloramphenicol are prepared in the broth medium in 96-well microtiter plates.

    • Inoculation and Incubation: The bacterial suspension is added to each well, and the plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

    • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Ribosome Binding Assay
  • Objective: To compare the binding affinity of this compound and chloramphenicol to the bacterial 50S ribosomal subunit.

  • Methodology:

    • Isolation of Ribosomes: 50S ribosomal subunits are purified from a suitable bacterial strain (e.g., E. coli).

    • Radiolabeling: A radiolabeled version of one of the antibiotics (e.g., [³H]-chloramphenicol) is used.

    • Competition Assay: A constant concentration of the radiolabeled antibiotic is incubated with the 50S ribosomal subunits in the presence of increasing concentrations of the unlabeled competitor (either this compound or unlabeled chloramphenicol).

    • Separation and Quantification: The ribosome-bound and free radiolabeled antibiotic are separated (e.g., by ultrafiltration), and the amount of bound radioactivity is quantified.

    • Data Analysis: The data is used to calculate the inhibitory concentration (IC₅₀) for each compound, which reflects its binding affinity.

In Vitro Toxicity Assay on Human Hematopoietic Stem Cells
  • Objective: To compare the potential hematotoxicity of this compound and chloramphenicol.

  • Methodology:

    • Cell Culture: Human hematopoietic stem cells (e.g., CD34+ cells) are cultured in appropriate media.

    • Drug Exposure: The cells are exposed to a range of concentrations of this compound and chloramphenicol for a defined period.

    • Viability Assessment: Cell viability is assessed using a suitable assay, such as the MTT or PrestoBlue assay.

    • Data Analysis: The concentration of each compound that causes a 50% reduction in cell viability (IC₅₀) is determined and compared.

Conclusion

The primary molecular difference between this compound and chloramphenicol—the substitution of a p-acetyl group for a p-nitro group—is predicted to have a profound impact on their biological profiles. While both are expected to inhibit bacterial protein synthesis by targeting the 50S ribosomal subunit, the alteration in the electronic properties of the phenyl ring likely modulates the antibacterial potency and significantly reduces the potential for hematotoxicity. To fully elucidate these differences and to ascertain the therapeutic potential of this compound, direct, quantitative comparative studies, as outlined in the experimental protocols, are essential. Such research will provide invaluable data for the rational design of safer and more effective antibiotics.

References

Pharmacokinetics and pharmacodynamics of Cetophenicol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Chloramphenicol

Disclaimer: The compound "Cetophenicol" as specified in the user request is not a recognized pharmaceutical agent. This document provides a comprehensive analysis of Chloramphenicol , a well-documented antibiotic, which is presumed to be the intended subject of the query.

Introduction

Chloramphenicol is a broad-spectrum bacteriostatic antibiotic with a history of effective use against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its clinical application is reserved for serious infections where other, safer antibiotics are not suitable, primarily due to the risk of severe adverse effects. This guide provides a detailed technical overview of the pharmacokinetic and pharmacodynamic properties of chloramphenicol, intended for researchers, scientists, and professionals in drug development.

Pharmacokinetics

Chloramphenicol is characterized by its excellent absorption and wide distribution throughout the body.[3] Its pharmacokinetic profile can be influenced by the formulation administered and the physiological condition of the patient.

Absorption

Chloramphenicol is readily absorbed when administered orally.[4] The oral formulation is typically the crystalline powder or a palmitate ester, which is hydrolyzed in the small intestine to active chloramphenicol before absorption.[4] The intravenous formulation is a succinate ester, which is a prodrug that is converted to the active form in the body.[5]

Distribution

Chloramphenicol is a small, lipid-soluble molecule that is approximately 60% bound to plasma proteins in healthy adults.[6][7] It has a large apparent volume of distribution and effectively penetrates all body tissues, including the central nervous system.[6] Concentrations in the brain and cerebrospinal fluid can reach 30% to 50% of the average body concentration, even without meningeal inflammation, and can increase to as high as 89% with inflamed meninges.[6] The highest concentrations of the drug are found in the liver and kidneys.[1][6]

Metabolism

The primary site of chloramphenicol metabolism is the liver, where it is conjugated to the inactive metabolite, chloramphenicol glucuronate.[6][8] This metabolic pathway is crucial for the drug's detoxification and elimination. Chloramphenicol is also a potent inhibitor of the cytochrome P450 isoforms CYP2C19 and CYP3A4, which can lead to significant drug-drug interactions.[6][8]

Excretion

The majority of a chloramphenicol dose is excreted in the urine as the inactive glucuronide metabolite.[6][8] Only a small fraction, between 5% and 15%, is excreted as unchanged, active chloramphenicol.[7] The intravenous prodrug, chloramphenicol succinate, is more readily excreted unchanged by the kidneys than the active base, leading to lower blood levels of active drug when administered intravenously compared to orally.[6][8]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for chloramphenicol.

Table 1: General Pharmacokinetic Parameters of Chloramphenicol

ParameterValueReference
Bioavailability (Oral)75-90%[6]
Protein Binding60% (in healthy adults)[6][7]
Elimination Half-Life1.6 - 3.3 hours[6]
Apparent Volume of Distribution0.6 - 1.0 L/kg[7][9]
Peak Plasma Concentration (Oral, 15 mg/kg)10 - 20 µg/mL[10]
Time to Peak Plasma Concentration (Oral)2 - 3 hours[10]
Clearance3.57 ± 1.72 ml/min/kg (normal bilirubin)[7]

Table 2: Pharmacokinetic Parameters in Special Populations

PopulationParameterValueReference
Patients with Liver ImpairmentClearance1.99 ± 1.49 ml/min/kg (elevated bilirubin)[7]
Cirrhotic PatientsProtein Binding42.2 ± 6.8%[7]
Premature NeonatesProtein Binding32.4 ± 8.2%[7]
Neonates (40 mg/kg oral dose)Peak Plasma Concentration20 - 24 µg/mL[10]

Pharmacodynamics

Chloramphenicol's antibacterial effect stems from its ability to inhibit protein synthesis in susceptible bacteria.[11]

Mechanism of Action

Chloramphenicol is a bacteriostatic agent that binds to the 50S subunit of the bacterial 70S ribosome.[1][11] This binding occurs at the peptidyl transferase center, specifically at the A2451 and A2452 residues of the 23S rRNA.[6] By binding to this site, chloramphenicol inhibits the peptidyl transferase enzyme, which is responsible for forming peptide bonds between amino acids during protein synthesis.[1][11] This action prevents the elongation of the polypeptide chain, thereby halting bacterial growth.[6][11]

cluster_ribosome Bacterial 70S Ribosome 50S_Subunit 50S Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (A-site) 30S_Subunit 30S Subunit Chloramphenicol Chloramphenicol Chloramphenicol->Peptidyl_Transferase_Center Binds to Peptide_Bond_Formation Peptide Bond Formation Peptidyl_Transferase_Center->Peptide_Bond_Formation Inhibits Protein_Synthesis Protein Synthesis Peptide_Bond_Formation->Protein_Synthesis Is essential for Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Leads to

Caption: Mechanism of action of Chloramphenicol.

Experimental Protocols

This section details the methodologies for key experiments related to the pharmacokinetic and pharmacodynamic assessment of chloramphenicol.

Determination of Chloramphenicol in Plasma by High-Performance Liquid Chromatography (HPLC)

This method is used to quantify the concentration of chloramphenicol in biological samples like plasma.

Protocol:

  • Sample Preparation:

    • To a 0.1 mL plasma sample, add an equal volume of 1.0 N sodium acetate buffer (pH 4.6).

    • Extract the mixture with 1 mL of ethyl acetate containing an internal standard (e.g., 5-ethyl-5-p-tolylbarbituric acid).

    • Vortex the mixture and centrifuge.

    • Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for injection into the HPLC system.[12]

  • Chromatographic Conditions:

    • Column: A reverse-phase column such as a C18 column is typically used.[2]

    • Mobile Phase: A mixture of phosphate buffer and a polar organic solvent like acetonitrile is common. For example, a mobile phase of phosphate buffer (100 mM, pH 2.5) and acetonitrile (75:25, v/v) can be used.[2]

    • Flow Rate: A typical flow rate is 1.5 mL/min.[2]

    • Detection: UV detection at 270 nm is suitable for chloramphenicol.[2]

  • Quantification:

    • A calibration curve is generated using standard solutions of chloramphenicol of known concentrations.

    • The peak area of chloramphenicol in the sample is compared to the calibration curve to determine its concentration.

Start Start Plasma_Sample Plasma Sample (0.1 mL) Start->Plasma_Sample Add_Buffer Add Acetate Buffer (pH 4.6) Plasma_Sample->Add_Buffer Extraction Extract with Ethyl Acetate + Internal Standard Add_Buffer->Extraction Centrifuge Vortex & Centrifuge Extraction->Centrifuge Evaporation Evaporate Organic Layer (Nitrogen Stream) Centrifuge->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution HPLC_Injection Inject into HPLC System Reconstitution->HPLC_Injection Data_Analysis Data Analysis & Quantification HPLC_Injection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for HPLC analysis of Chloramphenicol.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This assay determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Protocol:

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of chloramphenicol.

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation:

    • Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland standard).

    • Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Interpretation:

    • The MIC is the lowest concentration of chloramphenicol at which there is no visible growth of the bacteria. For bacteriostatic antibiotics like chloramphenicol, pinpoint growth at the bottom of the well may be disregarded.[13]

Start Start Serial_Dilution Prepare Serial Dilutions of Chloramphenicol in 96-well plate Start->Serial_Dilution Inoculation Inoculate Wells with Bacterial Suspension (5x10^5 CFU/mL) Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Controls Include Growth and Sterility Controls Inoculation->Controls Incubation Incubate at 37°C for 16-20 hours Controls->Incubation Read_Results Visually Inspect for Bacterial Growth Incubation->Read_Results Determine_MIC MIC = Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination.

Conclusion

Chloramphenicol remains a potent antibiotic with well-defined pharmacokinetic and pharmacodynamic properties. Its excellent tissue penetration makes it a viable option for treating serious infections in specific clinical scenarios. However, its use is significantly limited by the potential for severe toxicity, necessitating careful patient monitoring and dose adjustments, particularly in populations with impaired metabolic function. The experimental protocols outlined in this guide provide a framework for the continued study and evaluation of this important, albeit challenging, therapeutic agent.

References

Cetophenicol: An In-depth Technical Guide on Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetophenicol is a synthetic antibiotic structurally related to the amphenicol class of drugs, which includes the well-characterized compounds Chloramphenicol and Thiamphenicol. While specific research on this compound is limited, its structural similarity to these established protein synthesis inhibitors allows for a strong inference of its potential therapeutic targets and mechanism of action. This technical guide consolidates the available information on the amphenicol class to provide a detailed overview of the likely biological activities of this compound, intended to inform further research and drug development efforts.

The primary mode of action for amphenicol antibiotics is the inhibition of bacterial protein synthesis. This is achieved by binding to the 50S subunit of the bacterial ribosome, a crucial component of the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. By targeting this fundamental process, these antibiotics exhibit broad-spectrum activity against a variety of bacterial pathogens.

Inferred Mechanism of Action

Based on the well-documented mechanism of Chloramphenicol and Thiamphenicol, this compound is presumed to act as a bacteriostatic agent by reversibly binding to the 50S ribosomal subunit. This interaction occurs at the peptidyl transferase center (PTC), the active site responsible for catalyzing the formation of peptide bonds between amino acids. The binding of this compound is thought to sterically hinder the proper positioning of the aminoacyl-tRNA in the A-site of the ribosome, thereby preventing the elongation of the polypeptide chain and effectively halting protein synthesis. This disruption of protein production is detrimental to bacterial growth and replication.

Potential Therapeutic Targets

The primary therapeutic target of this compound is the bacterial 70S ribosome , specifically the 50S ribosomal subunit . Within the 50S subunit, the key binding site is the peptidyl transferase center (PTC) . This target is highly conserved across a broad range of bacteria, which accounts for the broad-spectrum activity of related amphenicol antibiotics.

Quantitative Data: Antibacterial Activity of Related Amphenicols

AntibioticBacterial SpeciesMIC Range (µg/mL)Reference
Chloramphenicol Staphylococcus aureus0.06 - 128[1]
Streptococcus pneumoniae2 - 16[1]
Escherichia coli0.015 - 10,000[1]
Haemophilus influenzaeModerately Active[2]
Neisseria meningitidisMore Active than Tetracyclines[2]
Salmonella typhiHighly Active (resistance is common)[2]
Bacteroides fragilisMore Active than Tetracyclines[2]
Thiamphenicol Streptococcus pneumoniae2[3]
Staphylococcus aureus32[3]
Escherichia coli32[3]
Haemophilus influenzae0.25[3]
Neisseria gonorrhoeaeEffective[4]
Mycoplasma genitalium1 - 64[5]

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the therapeutic potential of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6][7]

Protocol: Broth Microdilution Method [8][9]

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a high concentration.

  • Serial Dilutions: Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). This creates a gradient of decreasing antibiotic concentrations across the plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum from an overnight culture, adjusting the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a positive control well (bacteria and medium, no antibiotic) and a negative control well (medium only).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

  • Reading the MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.

Ribosome Binding Assay

This assay is used to determine the binding affinity of a compound to the bacterial ribosome.

Protocol: Competitive Binding Assay with a Fluorescently Labeled Probe [10]

  • Preparation of Ribosomes: Isolate 70S ribosomes from a suitable bacterial strain (e.g., Escherichia coli) through differential centrifugation and purification.

  • Fluorescent Probe: Utilize a fluorescently labeled antibiotic that is known to bind to the 50S ribosomal subunit (e.g., BODIPY-erythromycin).

  • Binding Reaction: In a suitable buffer, incubate the purified ribosomes with the fluorescent probe at a fixed concentration until equilibrium is reached.

  • Competition: Add increasing concentrations of unlabeled this compound to the ribosome-probe mixture.

  • Measurement: Measure the fluorescence polarization or anisotropy of the samples. As this compound competes with the fluorescent probe for binding to the ribosome, the fluorescence polarization will decrease.

  • Data Analysis: Plot the change in fluorescence polarization as a function of the this compound concentration to determine the half-maximal inhibitory concentration (IC50), from which the binding affinity (Ki) can be calculated.

Peptidyl Transferase Inhibition Assay

This assay directly measures the inhibition of the peptidyl transferase activity of the ribosome.

Protocol: "Fragment Reaction" Assay

  • Components:

    • Purified 70S ribosomes or 50S ribosomal subunits.

    • A "donor" substrate: A short mRNA fragment (e.g., AUG) and N-formyl-[35S]methionyl-tRNAfMet (f-[35S]Met-tRNA) to form a complex in the P-site.

    • An "acceptor" substrate: Puromycin, an aminoacyl-tRNA analog.

    • Reaction buffer containing appropriate concentrations of Mg2+ and K+.

  • Reaction Setup:

    • Pre-incubate the ribosomes with the mRNA fragment and f-[35S]Met-tRNA to form the initiation complex.

    • Add increasing concentrations of this compound to the reaction mixture and incubate.

  • Initiation of Peptidyl Transfer: Add puromycin to the reaction mixture to initiate the formation of f-[35S]Met-puromycin.

  • Extraction and Quantification: Stop the reaction and extract the f-[35S]Met-puromycin into an organic solvent (e.g., ethyl acetate). The radioactivity in the organic phase is then quantified using liquid scintillation counting.

  • Data Analysis: The amount of f-[35S]Met-puromycin formed is proportional to the peptidyl transferase activity. Plot the percentage of inhibition as a function of this compound concentration to determine the IC50 value.

Visualizations

Signaling Pathways and Mechanisms

Cetophenicol_Mechanism cluster_bacterium Bacterial Cell This compound This compound CellWall Cell Wall & Membrane This compound->CellWall Diffusion Ribosome 70S Ribosome CellWall->Ribosome Protein Functional Proteins Ribosome->Protein Elongation Inhibition Inhibition of Protein Synthesis Ribosome->Inhibition Binding to 50S Subunit mRNA mRNA mRNA->Ribosome Translation GrowthArrest Bacterial Growth Arrest / Death Inhibition->GrowthArrest

Caption: Inferred mechanism of action for this compound in a bacterial cell.

Experimental Workflow: MIC Determination

MIC_Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock serial_dilute Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilute inoculate Inoculate Plate with Bacteria serial_dilute->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic end End read_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Logical Relationship: Target and Effect

Target_Effect This compound This compound Target Bacterial 50S Ribosomal Subunit This compound->Target Binds to Mechanism Inhibition of Peptidyl Transferase Activity This compound->Mechanism Causes Site Peptidyl Transferase Center (PTC) Target->Site Contains Site->Mechanism Effect Blockage of Protein Chain Elongation Mechanism->Effect Leads to Outcome Bacteriostasis Effect->Outcome Results in

Caption: Logical relationship of this compound's target and its biological effect.

Conclusion

While direct experimental data on this compound remains to be published, its structural analogy to Chloramphenicol and Thiamphenicol provides a strong foundation for predicting its therapeutic targets and mechanism of action. It is highly probable that this compound functions as a broad-spectrum antibiotic by inhibiting bacterial protein synthesis through binding to the peptidyl transferase center of the 50S ribosomal subunit. The experimental protocols and data presented in this guide offer a framework for the systematic evaluation of this compound's antibacterial properties and its potential as a therapeutic agent. Further research is warranted to confirm these inferred properties and to fully characterize its efficacy and safety profile.

References

Cetophenicol spectroscopic analysis (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Analysis of Cetophenicol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an antibiotic and an analogue of chloramphenicol. Its chemical name is N-[(1R,2R)-1-(4-acetylphenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide, with the molecular formula C₁₃H₁₅Cl₂NO₄.[1] Accurate structural elucidation and characterization are critical for drug development, quality control, and regulatory compliance. This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the analysis of this compound. It includes detailed experimental protocols and expected data to serve as a valuable resource for researchers.

Chemical Structure of this compound:

(Note: C6H4 represents a para-substituted benzene ring)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule.[2] Both ¹H (proton) and ¹³C NMR are essential for the structural confirmation of this compound.

Experimental Protocol: ¹H and ¹³C NMR

This protocol outlines the general steps for acquiring high-resolution NMR spectra of small organic molecules like this compound.[3][4]

  • Sample Preparation :

    • Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[3]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean vial before transferring to the NMR tube.[3][5]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter.[4]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup and Data Acquisition :

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution. This process minimizes spectral line broadening.

    • Set acquisition parameters, including the number of scans, pulse width, and relaxation delay. For ¹³C NMR, a greater number of scans will be required due to the low natural abundance of the ¹³C isotope.[6]

    • Acquire the spectrum. For ¹³C, broadband proton decoupling is typically used to produce a spectrum of singlets.

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis using the TMS reference signal.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Expected ¹H NMR Data (Predicted)

The following table outlines the predicted proton NMR chemical shifts for this compound.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssigned Protons
~ 8.0 - 8.2d1HAmide NH
~ 7.9d2HAromatic H (ortho to acetyl)
~ 7.5d2HAromatic H (meta to acetyl)
~ 6.5s1HDichloro-substituted CH
~ 5.0d1HBenzylic CH (OH)
~ 4.3m1HCH (NH)
~ 3.7m2HCH ₂(OH)
~ 2.6s3HAcetyl CH
(variable)br s2HOH protons
Expected ¹³C NMR Data (Predicted)

The following table outlines the predicted carbon-13 NMR chemical shifts for this compound.

Chemical Shift (δ, ppm)Assigned Carbon
~ 198Acetyl C =O
~ 165Amide C =O
~ 145Aromatic C (para to acetyl)
~ 138Aromatic C (ipso to acetyl)
~ 129Aromatic C H (ortho to acetyl)
~ 127Aromatic C H (meta to acetyl)
~ 75Benzylic C H(OH)
~ 67Dichloro-substituted C H
~ 62C H₂(OH)
~ 57C H(NH)
~ 27Acetyl C H₃

NMR Analysis Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh this compound (5-100 mg) B Dissolve in Deuterated Solvent A->B C Add TMS Standard B->C D Filter into NMR Tube C->D E Insert Sample & Lock D->E F Shim Magnetic Field E->F G Acquire FID F->G H Fourier Transform G->H I Phase & Calibrate H->I J Integrate & Assign Peaks I->J K Structural Confirmation J->K

Caption: Workflow for NMR spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations like stretching and bending.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

This is a common and simple method for acquiring IR spectra of solid samples.[1]

  • Sample Preparation :

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.

    • Place a small, powdered amount of the this compound sample directly onto the ATR crystal.

  • Instrument Setup and Data Acquisition :

    • Lower the instrument's anvil to apply firm and consistent pressure, ensuring good contact between the sample and the crystal.

    • Acquire the spectrum. The instrument typically scans the mid-infrared range (4000 cm⁻¹ to 400 cm⁻¹).[8] Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Analysis :

    • The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify the major absorption bands and correlate them to the specific functional groups present in this compound.

Expected IR Absorption Data

The following table summarizes the expected characteristic infrared absorption bands for this compound.

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3500 - 3200Strong, BroadO-H StretchHydroxyl groups (-OH)
3350 - 3250MediumN-H StretchAmide (-NH)
3100 - 3000MediumC-H StretchAromatic ring
2960 - 2850MediumC-H StretchAliphatic (sp³)
~ 1700StrongC=O StretchAmide (Amide I band)
~ 1680StrongC=O StretchKetone (acetyl group)
1600 - 1450Medium-WeakC=C StretchAromatic ring
~ 1540MediumN-H BendAmide (Amide II band)
800 - 600StrongC-Cl StretchDichloro group

IR Analysis Workflow Diagram

IR_Workflow A Clean ATR Crystal B Collect Background Spectrum A->B C Place this compound Sample on Crystal B->C D Apply Pressure & Acquire Spectrum C->D E Identify Absorption Bands D->E F Correlate Bands to Functional Groups E->F G Functional Group Confirmation F->G

Caption: Workflow for FT-IR spectroscopic analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[10]

Experimental Protocol: Electrospray Ionization (ESI-MS)

ESI is a soft ionization technique suitable for polar molecules like this compound, often keeping the molecular ion intact.

  • Sample Preparation :

    • Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile/water.

    • The solvent should be volatile and compatible with the mass spectrometer.

  • Instrument Setup and Data Acquisition :

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.[5]

    • A high voltage is applied to the capillary tip, creating a fine spray of charged droplets.

    • As the solvent evaporates, ions (e.g., [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) are generated and enter the mass analyzer.

    • The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their m/z ratio.

    • A detector records the abundance of each ion.

  • Data Analysis :

    • Identify the molecular ion peak to confirm the molecular weight of this compound (C₁₃H₁₅Cl₂NO₄, MW ≈ 320.17 g/mol ).

    • If fragmentation is induced (e.g., in-source CID or MS/MS), analyze the resulting fragment ions to deduce structural features of the molecule.[10] The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments.

Expected Mass Spectrometry Data
m/z Value (approx.)IonProposed Fragment Structure
320/322/324[M+H]⁺Intact protonated molecule
277/279[M+H - CH₃CO]⁺Loss of the acetyl group
202/204[M+H - C₂H₂Cl₂NO]⁺Cleavage of the amide side chain
149[C₉H₉O₂]⁺Acetylphenyl-CH(OH) fragment
121[C₈H₉O]⁺Acetylphenyl fragment
43[CH₃CO]⁺Acetyl cation (often a prominent peak)

Note: Isotopic peaks (e.g., M+2, M+4) are expected for fragments containing two chlorine atoms.

Mass Spectrometry Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_acq Ionization & Analysis cluster_proc Data Interpretation A Prepare Dilute Solution of this compound B Load into Syringe or LC System A->B C Electrospray Ionization (ESI) B->C D Mass Analysis (m/z Separation) C->D E Ion Detection D->E F Identify Molecular Ion Peak E->F G Analyze Fragmentation Pattern F->G H Confirm MW & Substructures G->H

Caption: Workflow for Mass Spectrometry analysis of this compound.

References

Methodological & Application

Preparation of Cetophenicol Stock Solution: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the preparation of a stock solution of Cetophenicol, a chlorinated antibiotic related to chloramphenicol. Accurate preparation of stock solutions is critical for ensuring reproducibility and reliability in experimental settings. This guide outlines the necessary materials, calculations, and step-by-step procedures for dissolving and storing this compound.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is essential for accurate calculations and proper handling of the compound.

PropertyValueReference
Molecular Formula C₁₃H₁₅Cl₂NO₄[1][2][3]
Molecular Weight 320.17 g/mol [2][3][4]
CAS Number 735-52-4[2]
Appearance White to off-white powder
Storage (Powder) -20°C for up to 3 years[4]
Storage (in Solvent) -80°C for up to 1 year[4]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps to prepare a 10 mM stock solution of this compound using Dimethyl Sulfoxide (DMSO) as the solvent. DMSO is a suitable solvent for this compound, facilitating its dissolution for use in various biological assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Analytical balance

  • Spatula

  • Vortex mixer

  • Micropipettes and sterile tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-weighing Preparation: Before handling this compound powder, ensure that you are wearing the appropriate PPE. Tare the analytical balance with a clean, empty microcentrifuge tube.

  • Weighing this compound: Carefully weigh out 3.2 mg of this compound powder into the tared microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Securely cap the tube and vortex the mixture until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 50 µL or 100 µL) in sterile microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles of the main stock.

  • Labeling and Storage: Clearly label each aliquot with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), and the date of preparation. Store the aliquots at -80°C for long-term storage, which can be for up to one year.[4]

Calculation for a 10 mM Stock Solution:

To prepare a 10 mM (which is 0.010 mol/L) stock solution of this compound (MW = 320.17 g/mol ):

  • Grams per liter: 0.010 mol/L * 320.17 g/mol = 3.2017 g/L

  • Milligrams per milliliter: 3.2017 g/L is equivalent to 3.2017 mg/mL.

  • Therefore, to make 1 mL of a 10 mM solution, you need to dissolve 3.2 mg of this compound in 1 mL of DMSO.

Experimental Workflow

The following diagram illustrates the workflow for the preparation of the this compound stock solution.

Cetophenicol_Stock_Preparation cluster_start Step 1: Preparation cluster_dissolve Step 2: Dissolution cluster_storage Step 3: Storage start Start weigh Weigh 3.2 mg This compound start->weigh add_dmso Add 1 mL DMSO weigh->add_dmso Transfer vortex Vortex until dissolved add_dmso->vortex aliquot Aliquot into single-use tubes vortex->aliquot Transfer store Store at -80°C aliquot->store end End store->end

Caption: Workflow for this compound Stock Solution Preparation.

Safety Precautions

  • This compound is a research chemical. Standard laboratory safety procedures should be followed.

  • Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.

  • DMSO can facilitate the absorption of substances through the skin. Exercise caution when handling DMSO-containing solutions.

Conclusion

This protocol provides a standardized method for the preparation of a this compound stock solution, which is fundamental for conducting reliable and reproducible experiments in a research setting. Adherence to these guidelines will help ensure the integrity of experimental results.

References

Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Cetophenicol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetophenicol is an antimicrobial agent with a chemical structure related to chloramphenicol. As a member of the phenicol class, it is anticipated to exhibit broad-spectrum antibacterial activity by inhibiting protein synthesis. These application notes provide detailed protocols for the in vitro evaluation of the antimicrobial susceptibility of various microorganisms to this compound. The methodologies described herein are based on established standards for antimicrobial susceptibility testing (AST) and are intended to guide researchers in the preliminary assessment of this compound.

Disclaimer: As of the latest literature review, specific quantitative data on the antimicrobial activity of this compound, such as Minimum Inhibatory Concentration (MIC) values and zone of inhibition diameters against specific microbial strains, are not widely available in the public domain. The following protocols are therefore provided as a general framework for the in vitro evaluation of a novel antimicrobial agent like this compound.

Predicted Mechanism of Action

This compound, being a derivative of chloramphenicol, is predicted to function by inhibiting bacterial protein synthesis. This action is achieved through its binding to the 50S subunit of the bacterial ribosome, which in turn blocks the peptidyl transferase step of protein elongation. This mechanism is primarily bacteriostatic, halting the growth and replication of susceptible bacteria.

cluster_bacterium Bacterial Cell This compound This compound 50S 50S Subunit This compound->50S Binds to Ribosome Bacterial Ribosome (70S) Protein_Synthesis Protein Synthesis 50S->Protein_Synthesis Essential for Inhibition Inhibition 50S->Inhibition Target of this compound Bacterial_Growth Bacterial Growth and Replication Protein_Synthesis->Bacterial_Growth Leads to Inhibition->Protein_Synthesis Blocks

Caption: Predicted mechanism of action of this compound.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3]

Materials:

  • This compound stock solution of known concentration

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control (bacterial suspension without antimicrobial agent)

  • Negative control (broth without bacteria)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the this compound working solution to well 1.

    • Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 11. Discard 50 µL from well 11. Well 12 will serve as the growth control.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation of Microtiter Plate:

    • Add 50 µL of the standardized bacterial inoculum to each well (wells 1-12), resulting in a final volume of 100 µL per well.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.[2] This can be determined by visual inspection.

Start Start Prepare_Dilutions Prepare serial dilutions of This compound in 96-well plate Start->Prepare_Dilutions Prepare_Inoculum Prepare bacterial inoculum (0.5 McFarland) and dilute Prepare_Dilutions->Prepare_Inoculum Inoculate_Plate Inoculate wells with bacterial suspension Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Determine MIC by visual inspection for turbidity Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination by broth microdilution.

Protocol 2: Disk Diffusion Susceptibility Testing (Kirby-Bauer Method)

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.[4][5]

Materials:

  • This compound-impregnated paper disks (concentration to be determined based on preliminary MIC data)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Forceps

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture to match the turbidity of a 0.5 McFarland standard.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension, removing excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[6]

  • Application of Antimicrobial Disks:

    • Allow the plate to dry for 3-5 minutes.

    • Using sterile forceps, place the this compound-impregnated disks onto the surface of the agar.

    • Gently press each disk to ensure complete contact with the agar surface.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

    • The interpretation of these zone diameters as susceptible, intermediate, or resistant requires the establishment of standardized interpretive criteria, which are currently not available for this compound.

Start Start Prepare_Inoculum Prepare bacterial inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Mueller-Hinton agar plate with a sterile swab Prepare_Inoculum->Inoculate_Plate Apply_Disks Apply this compound-impregnated disks to the agar surface Inoculate_Plate->Apply_Disks Incubate Incubate at 35°C for 16-18 hours Apply_Disks->Incubate Measure_Zones Measure the diameter of the zone of inhibition in mm Incubate->Measure_Zones End End Measure_Zones->End

Caption: Workflow for disk diffusion susceptibility testing.

Data Presentation

Quantitative data obtained from the aforementioned protocols should be summarized in clear and structured tables to facilitate comparison and analysis.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial StrainATCC NumberThis compound MIC (µg/mL)
Staphylococcus aureus29213Data to be determined
Escherichia coli25922Data to be determined
Pseudomonas aeruginosa27853Data to be determined
Enterococcus faecalis29212Data to be determined
Streptococcus pneumoniae49619Data to be determined

Table 2: Hypothetical Zone of Inhibition Diameters for this compound (30 µg disk) against various bacterial strains.

Bacterial StrainATCC NumberZone Diameter (mm)
Staphylococcus aureus25923Data to be determined
Escherichia coli25922Data to be determined
Pseudomonas aeruginosa27853Data to be determined

Conclusion

The protocols outlined in these application notes provide a standardized approach for the initial in vitro evaluation of the antimicrobial susceptibility of this compound. Adherence to these methodologies will ensure the generation of reproducible and comparable data, which is essential for the further development and characterization of this antimicrobial compound. Future studies should aim to establish a comprehensive spectrum of activity and correlate in vitro data with in vivo efficacy.

References

Application Notes and Protocols for the Use of Chloramphenicol in Bacterial Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Using Chloramphenicol in Bacterial Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chloramphenicol is a broad-spectrum antibiotic that is effective against a wide variety of Gram-positive and Gram-negative bacteria.[1][2] It functions by inhibiting protein synthesis, making it a valuable tool in molecular biology and microbiology for applications such as bacterial selection and plasmid amplification.[1][3] These application notes provide detailed protocols for the preparation and use of Chloramphenicol in bacterial cell culture, including methods for determining its minimum inhibitory concentration (MIC).

Mechanism of Action

Chloramphenicol exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome.[4][5] This binding action inhibits the peptidyl transferase activity, thereby preventing the formation of peptide bonds between amino acids and halting protein synthesis.[4][5] At high concentrations, Chloramphenicol can be bactericidal to some bacterial species.[4]

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) of Chloramphenicol against various bacterial species. The MIC is the lowest concentration of an antibiotic that will inhibit the visible growth of a microorganism after overnight incubation.[6]

Bacterial SpeciesStrainMIC (µg/mL)Reference
Escherichia coliK12 (wild-type)8[7]
Escherichia coliClinical Isolates (Resistant)32 - 256[8]
Staphylococcus aureusMethicillin-Resistant (MRSA)≤ 8 (Susceptible)[9]
Staphylococcus aureusMethicillin-Resistant (MRSA)2 - 8[10]
Staphylococcus aureusMethicillin-Resistant (MRSA)32 - 256 (Resistant)[11]
Pseudomonas aeruginosaPAO1 (wild-type)32[12]
Pseudomonas aeruginosaClinical Isolates4 - >64[13]
Bacillus subtilis1A7574[14]
Bacillus subtilisWild-type3[15][16]
Bacillus subtilisClinical Isolates>8 (Resistant)[17]

Experimental Protocols

Protocol 1: Preparation of Chloramphenicol Stock Solution

This protocol describes the preparation of a sterile stock solution of Chloramphenicol for use in bacterial cell culture.

Materials:

  • Chloramphenicol powder

  • 95% or 100% Ethanol[1][18]

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile filter syringe (0.22 µm pore size)

  • Analytical balance and weighing paper

  • Sterile pipette tips

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of Chloramphenicol powder. For a 25 mg/mL stock solution, weigh 0.25 g of Chloramphenicol.[18]

  • Dissolving: Add the weighed Chloramphenicol to a sterile conical tube. Add 10 mL of 95% or 100% ethanol to the tube.[1][18]

  • Mixing: Vortex the solution until the Chloramphenicol is completely dissolved.

  • Sterilization: To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile conical tube.[4]

  • Storage: Store the sterile stock solution at -20°C. The solution is stable for up to one year when stored properly.[18]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the steps to determine the MIC of Chloramphenicol against a specific bacterial strain using the broth microdilution method.

Materials:

  • Sterile 96-well microtiter plate

  • Bacterial culture in logarithmic growth phase

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Chloramphenicol stock solution (prepared as in Protocol 1)

  • Sterile pipette and multichannel pipette

  • Incubator

Procedure:

  • Prepare Serial Dilutions:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the Chloramphenicol stock solution, diluted to the desired starting concentration, to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as the growth control with no antibiotic.

  • Inoculate Bacteria:

    • Dilute the bacterial culture to a standardized concentration (e.g., 1 x 10^5 CFU/mL).

    • Add 100 µL of the diluted bacterial culture to each well (1-12).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Read Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Chloramphenicol in which there is no visible bacterial growth.

Protocol 3: Using Chloramphenicol as a Selection Agent in Bacterial Transformation

This protocol describes the use of Chloramphenicol to select for bacteria that have been successfully transformed with a plasmid carrying a Chloramphenicol resistance gene.

Materials:

  • Luria-Bertani (LB) agar plates

  • LB broth

  • Chloramphenicol stock solution

  • Transformed bacterial cells

  • Incubator

Procedure:

  • Prepare Selective Plates:

    • Prepare LB agar according to standard protocols.

    • Autoclave the LB agar and allow it to cool to approximately 50-55°C.

    • Add Chloramphenicol from the stock solution to the molten agar to achieve the desired final concentration (e.g., 25-34 µg/mL).[1]

    • Mix gently and pour the plates. Allow the plates to solidify.

  • Plate Transformed Cells:

    • Spread a small volume of the transformed bacterial cell suspension onto the selective LB agar plates containing Chloramphenicol.

  • Incubation: Incubate the plates overnight at 37°C.

  • Analyze Results: Only bacteria that have successfully taken up the plasmid containing the Chloramphenicol resistance gene will be able to grow and form colonies on the selective plates.

Visualizations

cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center 30S 30S Subunit Chloramphenicol Chloramphenicol Chloramphenicol->50S Chloramphenicol->Peptidyl_Transferase_Center Inhibits Peptide_Bond_Formation Peptide Bond Formation Peptidyl_Transferase_Center->Peptide_Bond_Formation Catalyzes Protein_Synthesis_Inhibition Protein Synthesis Inhibition Peptidyl_Transferase_Center->Protein_Synthesis_Inhibition Leads to prep_plate Prepare 96-well plate with serial dilutions of Chloramphenicol inoculate Inoculate all wells with bacteria prep_plate->inoculate prep_inoculum Prepare standardized bacterial inoculum prep_inoculum->inoculate incubate Incubate plate at 37°C for 18-24 hours inoculate->incubate read_results Read results by observing turbidity incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic cluster_results Observe Results start Start: Bacterial Transformation prepare_plates Prepare LB agar plates with Chloramphenicol (Selection Agent) start->prepare_plates plate_cells Plate transformed bacterial cells prepare_plates->plate_cells incubate Incubate plates overnight at 37°C plate_cells->incubate growth Growth: Successfully transformed cells (Contain resistance gene) incubate->growth no_growth No Growth: Untransformed cells incubate->no_growth

References

Application Notes and Protocols for Chloramphenicol-Based Plasmid Selection in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloramphenicol is a broad-spectrum antibiotic that serves as a highly effective selective agent in molecular biology for isolating and maintaining Escherichia coli strains harboring plasmids with a corresponding resistance gene. Its primary mechanism of action involves the inhibition of protein synthesis, thereby preventing bacterial growth.[1][2] Plasmids engineered to carry the chloramphenicol acetyltransferase (cat) gene confer resistance to the antibiotic, allowing for the selection of successfully transformed bacteria.[3][4][5] This document provides detailed protocols and application notes for the use of chloramphenicol in plasmid selection and amplification in E. coli.

Mechanism of Action and Resistance

Chloramphenicol functions by binding to the 50S subunit of the bacterial 70S ribosome, specifically interacting with the 23S rRNA.[1][6] This binding obstructs the peptidyl transferase center, which is crucial for the formation of peptide bonds between amino acids during protein synthesis.[2][6] The inhibition of protein chain elongation ultimately leads to a bacteriostatic effect, halting bacterial growth and replication.[1][2]

Resistance to chloramphenicol in E. coli is most commonly mediated by the enzyme chloramphenicol acetyltransferase (CAT).[2][3][4][5] The cat gene, typically carried on a plasmid, encodes for this enzyme. CAT inactivates chloramphenicol by catalyzing the transfer of an acetyl group from acetyl-CoA to the two hydroxyl groups of chloramphenicol.[3][4] This modification prevents the antibiotic from binding to the ribosome, thus allowing protein synthesis to proceed and enabling the bacteria to grow in the presence of chloramphenicol.[3][4][5]

Quantitative Data: Recommended Working Concentrations

The optimal working concentration of chloramphenicol for plasmid selection in E. coli can vary depending on the plasmid copy number and the specific E. coli strain being used. The following table provides recommended concentrations for various applications.

ApplicationPlasmid Copy NumberTypical E. coli StrainsRecommended Concentration (µg/mL)
Routine Plasmid SelectionHigh-Copy (e.g., pUC series)DH5α, TOP10, JM10925 - 34[7]
Routine Plasmid SelectionLow-Copy (e.g., pBR322)DH5α, TOP10, JM10912.5 - 25[7][8]
Plasmid AmplificationRelaxed Plasmids (e.g., pMB1 ori)Any170[9][10][11][12]

Experimental Protocols

Protocol 1: Preparation of Chloramphenicol Stock Solution (25 mg/mL)

This protocol outlines the preparation of a concentrated stock solution of chloramphenicol that can be stored and diluted to the desired working concentration.

Materials:

  • Chloramphenicol powder

  • 100% Ethanol

  • Sterile conical tube (15 mL or 50 mL)

  • Vortex mixer

  • Sterile 0.22 µm syringe filter and syringe (recommended)

Procedure:

  • In a sterile environment, such as a laminar flow hood, weigh 250 mg of chloramphenicol powder.

  • Transfer the powder to a sterile conical tube.

  • Add 10 mL of 100% ethanol to the tube.[7]

  • Vortex the solution until the chloramphenicol is completely dissolved. The solution should be clear.[7]

  • For guaranteed sterility, filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile tube.[7]

  • Store the stock solution at -20°C in the dark.

Protocol 2: Preparation of LB Agar Plates with Chloramphenicol

This protocol describes how to prepare Luria-Bertani (LB) agar plates containing chloramphenicol for the selection of transformed E. coli.

Materials:

  • Luria-Bertani (LB) agar powder

  • Deionized water

  • Autoclave

  • Water bath (50-55°C)

  • Chloramphenicol stock solution (25 mg/mL)

  • Sterile petri dishes

Procedure:

  • Prepare LB agar according to the manufacturer's instructions. A common formulation is 10 g tryptone, 5 g yeast extract, 10 g NaCl, and 15 g agar per liter of deionized water.[7]

  • Sterilize the LB agar solution by autoclaving at 121°C for 15-20 minutes.[7]

  • After autoclaving, cool the molten agar in a 50-55°C water bath. It is critical to cool the agar before adding the antibiotic to prevent its degradation.[7]

  • Add the appropriate volume of the chloramphenicol stock solution to the cooled agar to achieve the desired final concentration. For example, to prepare plates with a 25 µg/mL final concentration, add 1 mL of a 25 mg/mL stock solution to 1 liter of LB agar.[7]

  • Gently swirl the flask to ensure the antibiotic is evenly distributed throughout the medium. Avoid creating air bubbles.[7]

  • Pour approximately 20-25 mL of the agar into each sterile petri dish.

  • Allow the plates to solidify at room temperature.

  • Store the plates at 4°C, protected from light.

Protocol 3: Transformation of E. coli and Selection of Transformants

This protocol provides a general procedure for the heat-shock transformation of chemically competent E. coli and subsequent selection on chloramphenicol-containing plates.

Materials:

  • Chemically competent E. coli cells

  • Plasmid DNA (1-5 µL)

  • SOC or LB medium (room temperature)

  • Ice

  • Water bath (42°C)

  • Incubator (37°C)

  • LB agar plates with chloramphenicol

Procedure:

  • Thaw a tube of competent E. coli cells on ice.[13][14]

  • Add 1-5 µL of plasmid DNA (typically 1-100 ng) to the competent cells.[14][15]

  • Gently mix by flicking the tube and incubate on ice for 20-30 minutes.[14]

  • Heat-shock the cells by placing the tube in a 42°C water bath for 30-60 seconds.[13][14] The exact time may vary depending on the competent cells used.

  • Immediately transfer the tube back to ice for 2-5 minutes.[13][14][15]

  • Add 250-950 µL of room temperature SOC or LB medium to the cells.[14][15]

  • Incubate the cells at 37°C for 45-60 minutes with shaking (approximately 250 rpm).[14][15][16] This allows for the expression of the antibiotic resistance gene.

  • Plate 50-100 µL of the cell suspension onto pre-warmed LB agar plates containing the appropriate concentration of chloramphenicol.[13][14]

  • Incubate the plates overnight at 37°C.

  • The following day, colonies of successfully transformed bacteria should be visible.

Visualizations

Chloramphenicol_Mechanism cluster_bacterium E. coli Cell Chloramphenicol Chloramphenicol Ribosome 50S Ribosomal Subunit Chloramphenicol->Ribosome Binds to CAT_Enzyme Chloramphenicol Acetyltransferase (CAT) Chloramphenicol->CAT_Enzyme Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Leads to CAT_Gene cat Gene (on Plasmid) CAT_Gene->CAT_Enzyme Expresses Inactive_Chloramphenicol Inactive Chloramphenicol CAT_Enzyme->Inactive_Chloramphenicol Acetylates Plasmid_Selection_Workflow start Start transformation Transformation of E. coli with Plasmid start->transformation heat_shock Heat Shock at 42°C transformation->heat_shock recovery Recovery in SOC/LB Medium heat_shock->recovery plating Plating on LB Agar + Chloramphenicol recovery->plating incubation Incubation at 37°C plating->incubation selection Selection of Resistant Colonies incubation->selection end End selection->end

References

High-performance liquid chromatography (HPLC) method for Cetophenicol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Cetophenicol

Introduction

This compound is an antibiotic and an analog of chloramphenicol. Accurate and reliable quantification of this compound is crucial in pharmaceutical research, development, and quality control. This document provides a detailed application note and a comprehensive protocol for the determination of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The methodology is adapted from established and validated methods for the structurally similar compound, chloramphenicol, ensuring a robust starting point for analysis.

Principle of the Method

The method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an organic solvent and an aqueous buffer. This compound, being a moderately polar compound, is retained by the stationary phase and then eluted by the mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is achieved by measuring the absorbance of UV light at a specific wavelength where this compound exhibits maximum absorbance.

Instrumentation and Materials

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Data acquisition and processing software.

Chemicals and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

Chromatographic Conditions:

A summary of the recommended chromatographic conditions is presented in Table 1.

Table 1: Chromatographic Conditions for this compound Analysis

ParameterRecommended Condition
Stationary Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile: 0.05 M Potassium dihydrogen phosphate buffer (pH 4.0) (30:70, v/v)[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL[1]
Column Temperature 40°C[1]
Detection UV at 270 nm[2][3]

Experimental Protocol

1. Preparation of Mobile Phase:

  • 0.05 M Potassium Dihydrogen Phosphate Buffer (pH 4.0): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 4.0 with orthophosphoric acid.

  • Mobile Phase Mixture: Mix acetonitrile and the prepared phosphate buffer in a ratio of 30:70 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas using an ultrasonic bath or helium sparging before use.[1]

2. Preparation of Standard Stock Solution:

  • Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of approximately 1000 µg/mL.

3. Preparation of Working Standard Solutions:

  • From the stock solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase to cover the desired concentration range for linearity studies (e.g., 10-100 µg/mL).

4. Sample Preparation:

  • For bulk drug analysis, accurately weigh a quantity of the sample equivalent to about 25 mg of this compound and prepare a 1000 µg/mL solution in the mobile phase.

  • For formulation analysis, the sample preparation will depend on the dosage form. For example, for tablets, a representative number of tablets should be crushed to a fine powder, and an amount of powder equivalent to one tablet's labeled amount of this compound should be accurately weighed and dissolved in a suitable volume of mobile phase. The solution may need to be sonicated and filtered before injection.

5. System Suitability:

  • Before starting the analysis, the HPLC system should be equilibrated with the mobile phase for at least 30 minutes.

  • Inject the working standard solution (e.g., 50 µg/mL) five times.

  • The system suitability parameters should be checked to ensure the system is performing adequately. The acceptance criteria are summarized in Table 2.

Table 2: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

6. Analysis Procedure:

  • Inject 20 µL of the blank (mobile phase), standard solutions, and sample solutions into the chromatograph.

  • Record the chromatograms and measure the peak areas.

7. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Method Validation

A comprehensive validation of the developed HPLC method should be performed according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in Table 3.

Table 3: Method Validation Parameters and Typical Acceptance Criteria

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.The peak for this compound should be well-resolved from other peaks.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (r²) ≥ 0.999.[4]
Range The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.Typically 80-120% of the test concentration for assay.
Accuracy The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.Mean recovery should be within 98-102%.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It includes repeatability and intermediate precision.RSD ≤ 2.0% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined by signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined by signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.The results should not be significantly affected by small changes in parameters like mobile phase composition, pH, flow rate, and column temperature.

Visual Representation of the Experimental Workflow

The following diagram illustrates the key steps involved in the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhase->SystemEquilibration StandardPrep Standard Solution Preparation SystemSuitability System Suitability Testing StandardPrep->SystemSuitability SamplePrep Sample Solution Preparation Injection Injection of Samples and Standards SamplePrep->Injection SystemEquilibration->SystemSuitability SystemSuitability->Injection Chromatogram Chromatogram Acquisition Injection->Chromatogram PeakIntegration Peak Integration and Area Measurement Chromatogram->PeakIntegration Quantification Quantification PeakIntegration->Quantification

References

Application Notes and Protocols for Cetophenicol Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetophenicol is a structural analog of chloramphenicol, an antibiotic with a broad spectrum of activity. As with any novel therapeutic agent, preclinical evaluation in animal models is a critical step to determine its pharmacokinetic profile, efficacy, and safety. The choice of administration route is a key variable that can significantly influence the experimental outcomes. These application notes provide a comprehensive overview of common administration routes for this compound in various animal models, including mice, rats, rabbits, and dogs.

Due to the limited availability of published data specifically for this compound, the following protocols and data are based on established methodologies for analogous compounds like Chloramphenicol and Thiamphenicol, alongside general best practices for in vivo compound administration. Researchers are strongly advised to conduct pilot studies to determine the optimal dosage, vehicle, and administration technique for their specific experimental needs.

Data Presentation: Quantitative Dosing and Toxicity Data

The following tables summarize key quantitative data for compounds structurally related to this compound. This information can serve as a starting point for designing studies with this compound.

Table 1: Oral Administration Data for Chloramphenicol in Rats

ParameterValueSpeciesDurationVehicleSource
No-Observed-Adverse-Effect Level (NOAEL)7.5 mg/kg/dayWistar Rats28 days5 g/L Sodium Carboxymethyl Cellulose[1]
Low-Observed-Adverse-Effect Level (LOAEL)30 mg/kg/dayWistar Rats28 days5 g/L Sodium Carboxymethyl Cellulose[1]

Table 2: Pharmacokinetic Parameters of Thiamphenicol in Rabbits (Single 30 mg/kg Dose)

Administration RouteElimination Half-life (t½)Time to Max. Concentration (Tmax)Max. Serum Concentration (Cmax)Bioavailability
Intravenous (IV)1.39 h---
Intramuscular (IM)2.45 h1.25 h80.4 µg/mL101.4%
Oral1.44 h1.17 h69.8 µg/mL64.2%
Data adapted from a study on Thiamphenicol in New Zealand white rabbits[2].

Table 3: Pharmacokinetic Parameters of Thiamphenicol in Dogs (Single 40 mg/kg Dose)

Administration RouteElimination Half-life (t½)Time to Max. Concentration (Tmax)Peak Plasma Concentration (Cmax)Bioavailability
Intravenous (IV)1.7 ± 0.3 hours---
Intramuscular (IM)5.6 ± 4.6 hours~45 minutes25.1 ± 10.3 µg/mL96 ± 7%
Data from a study on Thiamphenicol in Beagle dogs[3].

Experimental Protocols

Vehicle Formulation for this compound

A common in vivo formulation for hydrophobic compounds can be adapted for this compound. A suggested starting formulation is:

  • 5% DMSO (Dimethyl sulfoxide)

  • 30% PEG300 (Polyethylene glycol 300)

  • 5% Tween 80 (Polysorbate 80)

  • 60% Saline/PBS/ddH₂O [4]

Protocol 1: Oral Gavage Administration in Mice and Rats

Oral gavage ensures the precise administration of a specific dose directly into the stomach.

Materials:

  • This compound solution/suspension

  • Appropriately sized gavage needles (stainless steel or flexible plastic with a ball tip)

  • Syringes

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the animal to accurately calculate the dosing volume. The maximum recommended volume for oral gavage is typically 10 mL/kg for mice and 20 mL/kg for rats.

  • Gavage Needle Selection: Choose a gavage needle of appropriate length and gauge for the size of the animal. To determine the correct length, measure the distance from the animal's mouth to the last rib.

  • Restraint: Gently but firmly restrain the animal to immobilize its head and body. For mice, this can be achieved by scruffing the neck. For rats, a towel wrap can be effective.

  • Needle Insertion: With the animal's head held steady and the neck extended, gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should advance smoothly without resistance. If the animal struggles or coughs, withdraw the needle immediately.

  • Substance Administration: Once the needle is in the correct position, slowly administer the this compound solution/suspension.

  • Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or changes in behavior.

Protocol 2: Intraperitoneal (IP) Injection in Mice and Rats

IP injection is a common route for administering substances that are rapidly absorbed into the systemic circulation.

Materials:

  • This compound solution

  • Sterile syringes and needles (e.g., 25-27 gauge)

  • 70% ethanol for disinfection

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the animal to calculate the required dose volume.

  • Restraint: Restrain the animal to expose the abdomen. For mice, scruffing the neck and securing the tail is effective.

  • Injection Site: Locate the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.

  • Injection: Clean the injection site with 70% ethanol. Insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn back, then inject the solution.

  • Post-Injection Care: Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.

Protocol 3: Intravenous (IV) Injection in Rabbits

The marginal ear vein is the most common site for IV injections in rabbits.

Materials:

  • This compound solution

  • Sterile syringes and needles (e.g., 25-27 gauge)

  • Restrainer or a towel for immobilization

  • Topical anesthetic cream (optional)

  • 70% ethanol

Procedure:

  • Animal Preparation: Place the rabbit in a restrainer or wrap it securely in a towel. The ear should be easily accessible. Applying a topical anesthetic to the ear beforehand can minimize discomfort.

  • Vein Dilation: Gently warm the ear with a heat lamp or by massaging it to dilate the marginal ear vein.

  • Injection Site Preparation: Shave the fur over the vein and clean the area with 70% ethanol.

  • Injection: Insert the needle, bevel up, into the vein. A small flash of blood in the needle hub confirms correct placement. Slowly inject the this compound solution.

  • Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the site with a sterile gauze pad to prevent hematoma formation. Monitor the animal for any adverse effects.

Protocol 4: Intramuscular (IM) Injection in Dogs

IM injections in dogs are typically administered into the epaxial (lumbar) muscles or the quadriceps.

Materials:

  • This compound solution

  • Sterile syringes and needles (e.g., 22-25 gauge)

  • 70% ethanol

Procedure:

  • Animal Preparation: Have an assistant properly restrain the dog.

  • Injection Site Selection: For the epaxial muscles, locate the area on either side of the lumbar spine. For the quadriceps, locate the large muscle mass on the cranial aspect of the hind limb.

  • Injection: Clean the selected site with 70% ethanol. Insert the needle into the muscle mass. Aspirate to ensure a blood vessel has not been entered, then inject the solution at a steady rate.

  • Post-Injection: Withdraw the needle and briefly massage the injection site to aid in the dispersion of the solution. Observe the animal for any signs of pain or lameness.

Mandatory Visualizations

experimental_workflow_oral_gavage start Start weigh Weigh Animal start->weigh calculate_dose Calculate Dose Volume weigh->calculate_dose restrain Restrain Animal calculate_dose->restrain insert_needle Insert Gavage Needle restrain->insert_needle administer Administer this compound insert_needle->administer monitor Monitor Animal administer->monitor end End monitor->end

Caption: Workflow for Oral Gavage Administration.

experimental_workflow_ip_injection start Start weigh Weigh Animal start->weigh calculate_dose Calculate Dose Volume weigh->calculate_dose restrain Restrain Animal calculate_dose->restrain locate_site Locate Injection Site (Lower Abdominal Quadrant) restrain->locate_site inject Inject this compound locate_site->inject monitor Monitor Animal inject->monitor end End monitor->end

Caption: Workflow for Intraperitoneal Injection.

experimental_workflow_iv_injection_rabbit start Start restrain Restrain Rabbit start->restrain dilate_vein Dilate Marginal Ear Vein restrain->dilate_vein prepare_site Prepare Injection Site dilate_vein->prepare_site inject Inject this compound prepare_site->inject apply_pressure Apply Pressure inject->apply_pressure monitor Monitor Animal apply_pressure->monitor end End monitor->end

Caption: Workflow for Intravenous Injection in Rabbits.

experimental_workflow_im_injection_dog start Start restrain Restrain Dog start->restrain select_site Select Injection Site (Epaxial or Quadriceps) restrain->select_site prepare_site Prepare Injection Site select_site->prepare_site inject Inject this compound prepare_site->inject massage_site Massage Site inject->massage_site monitor Monitor Animal massage_site->monitor end End monitor->end

Caption: Workflow for Intramuscular Injection in Dogs.

References

Application Notes and Protocols for In Vivo Studies with Chloramphenicol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for research purposes only. "Cetophenicol" is likely a misspelling of "Chloramphenicol," and this document pertains to Chloramphenicol. All in vivo studies should be conducted in compliance with institutional and national guidelines for the ethical use of animals in research.

Introduction

Chloramphenicol is a broad-spectrum antibiotic that functions by inhibiting bacterial protein synthesis. Due to its efficacy, it has been utilized in both human and veterinary medicine. However, concerns regarding its potential for toxicity necessitate careful dose selection and monitoring in in vivo studies. These application notes provide a summary of dosages, administration routes, and toxicological data for chloramphenicol in various animal models to guide researchers in designing their in vivo experiments.

Data Presentation

Table 1: Chloramphenicol Dosage and Administration in Rodent Models
Animal ModelDosageRoute of AdministrationStudy DurationKey FindingsReference
Nude Mice25, 50, 75, 100 mg/kg body weightIntraperitoneal (IP)14 days (once daily)Dose-dependent decrease in cell viability in liver, kidney, and heart tissues.
Swiss Mice20, 40, 100 mg/kg body weightIntraperitoneal (IP)3 months (daily)Dose-dependent splenomegaly, hepatomegaly, lymphadenopathy, and thymus hypertrophy.
BALB/c Mice500, 2000 mg/L in drinking waterOral104 weeksIncreased incidence of lymphomas at the highest dose.
B6C3F1 Mice176–370 mg/kg/day in drinking waterOral13 monthsNot haemotoxic at these doses.
B6C3F1 Mice2500, 3500 mg/kg (as succinate)Not specified5 daysSignificant myelotoxicity, with recovery observed over 7-14 days.
CD-1 Mice1400–1700 mg/kg (as succinate)GavageDailyRequired to induce significant haemotoxicity.
Charles Foster Rats750, 1500, 2250 mg/kg body weightOral24 days (single daily dosage)Dose-dependent decrease in RBC count, Hemoglobin, MCV, MCHC and increase in Hematocrit, WBC, and Platelets.
Rats28, 57, 86 mg/kg body weightNot specified10 consecutive daysDose-dependent decrease in body weight, liver weight, and protein content.
Rats30, 100, 300 mg/kgIntraperitoneal (IP)10 days (daily)Altered inflammatory response.
Table 2: Chloramphenicol Dosage and Pharmacokinetics in Other Animal Models
Animal ModelDosageRoute of AdministrationCmaxTmaxElimination Half-lifeBioavailabilityReference
Dunkin Hartley Guinea Pig333, 666, 1000 mg/kg (as succinate)Not specifiedNot ReportedNot ReportedNot ReportedNot Reported
Dunkin Hartley Guinea Pig2500, 3500 mg/kg (as succinate)Not specifiedNot ReportedNot ReportedNot ReportedNot Reported
Sheep25 mg/kg body weight (as sodium succinate)Intramuscular (IM)134 ± 34 µg/ml0.18 ± 0.05 hNot ReportedNot Reported
Horses50 mg/kgOral1.52 to 5.45 µg/mL0.25 to 2.00 hours2.85 ± 1.32 hours28 ± 10%
Horses25 mg/kg (as sodium succinate)Intravenous (IV)Not ApplicableNot Applicable0.88 ± 0.23 hoursNot Applicable
Sokoto Red GoatsNot specifiedIntravenous (IV)25.63 ± 2.01 µg/mL0.08 h2.45 ± 1.23 hNot Applicable
Sokoto Red GoatsNot specifiedIntramuscular (IM)9.64 ± 0.74 µg/mL0.25 h1.19 ± 0.07 h80.39 ± 4.21%
Table 3: Toxicological Profile of Chloramphenicol in Nude Mice
Dose (mg/kg Body Weight)OrganDecrease in Cell Viability (%)Average Histological Damage Score (out of 4)
100Liver39.02%3.5
100Kidney43.04%4.0
100Heart36.25%3.6

Data from a study where Chloramphenicol was administered intraperitoneally once daily for 14 days.

Experimental Protocols

Protocol 1: Intraperitoneal Administration of Chloramphenicol in Mice for Toxicity Studies

This protocol is based on a study investigating the dose-dependent toxicological and histological effects of chloramphenicol in nude mice.

1. Animal Model:

  • Species: Nude mice

  • Age: 8-10 weeks

  • Weight: 20-25 g

  • Housing: Moderate natural light, room temperature, medium humidity, with ad libitum access to food and water.

2. Materials:

  • Chloramphenicol powder

  • Sterile normal saline (0.9% NaCl)

  • Sterile syringes and needles (e.g., 27G)

  • Animal balance

  • Vortex mixer

3. Preparation of Chloramphenicol Solution:

  • Calculate the required amount of chloramphenicol based on the desired doses (e.g., 25, 50, 75, 100 mg/kg).

  • Dissolve the chloramphenicol powder in sterile normal saline to the desired stock concentration. Ensure complete dissolution by vortexing.

  • Prepare fresh solutions daily.

4. Dosing Procedure:

  • Weigh each mouse accurately before administration to calculate the precise volume to be injected.

  • The experimental group receives chloramphenicol intraperitoneally at the determined doses once daily for 14 days.

  • The control group receives an equivalent volume of the vehicle (normal saline).

  • Gently restrain the mouse and administer the injection into the peritoneal cavity.

5. Monitoring and Sample Collection:

  • Monitor the animals daily for any clinical signs of toxicity.

  • At the end of the 14-day period, euthanize the mice.

  • Collect tissues (e.g., liver, kidney, heart) for histological analysis and other assays (e.g., MTT cytotoxicity assay).

Protocol 2: Oral Administration of Chloramphenicol in Rats for Hematological Studies

This protocol is adapted from a study assessing the hematological changes associated with oral exposure to chloramphenicol in Charles Foster rats.

1. Animal Model:

  • Species: Charles Foster rats (male)

  • Housing: Standard laboratory conditions with free access to food and water.

2. Materials:

  • Chloramphenicol

  • Vehicle for oral administration (e.g., water, saline)

  • Oral gavage needles

  • Syringes

  • Animal balance

3. Dosing Procedure:

  • Rats are administered varying doses of Chloramphenicol (e.g., 750, 1500, and 2250 mg/kg body weight) orally as a single daily dosage for 24 days.

  • The control group should receive the vehicle only.

  • Use an appropriate-sized oral gavage needle to deliver the solution directly into the stomach.

4. Blood Sample Collection and Analysis:

  • Collect blood samples at baseline and at the end of the study period.

  • Perform a complete blood count (CBC) to analyze parameters such as Red Blood Cells (RBC), Hemoglobin (Hgb), Hematocrit (Hct), Mean Corpuscular Volume (MCV), Mean Corpuscular Hemoglobin Concentration (MCHC), White Blood Cells (WBC), and Platelets.

Visualizations

Experimental_Workflow_Toxicity_Study cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization Randomization Randomization into Groups Animal_Acclimatization->Randomization Daily_Dosing Daily Administration (e.g., IP, Oral) Randomization->Daily_Dosing Dose_Preparation Chloramphenicol Dose Preparation Dose_Preparation->Daily_Dosing Daily_Monitoring Daily Clinical Monitoring Daily_Dosing->Daily_Monitoring Euthanasia Euthanasia Daily_Monitoring->Euthanasia Sample_Collection Tissue/Blood Collection Euthanasia->Sample_Collection Data_Analysis Histological & Biochemical Analysis Sample_Collection->Data_Analysis

Caption: A typical experimental workflow for an in vivo toxicity study of Chloramphenicol.

Administration_Routes cluster_enteral Enteral Routes cluster_parenteral Parenteral Routes Oral Oral Gavage Gavage Intravenous Intravenous (IV) Intraperitoneal Intraperitoneal (IP) Intramuscular Intramuscular (IM) Subcutaneous Subcutaneous (SC) Chloramphenicol Chloramphenicol Administration Chloramphenicol->Oral Chloramphenicol->Gavage Chloramphenicol->Intravenous Chloramphenicol->Intraperitoneal Chloramphenicol->Intramuscular Chloramphenicol->Subcutaneous

Caption: Common routes of administration for Chloramphenicol in in vivo studies.

Cetophenicol as a Reference Standard in Analytical Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cetophenicol

This compound, with the chemical name N-[(1R,2R)-1-(4-acetylphenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide, is a compound structurally related to the broad-spectrum antibiotic, chloramphenicol. Its significance in analytical chemistry primarily lies in its role as a reference standard. Reference standards are highly purified compounds used to ensure the identity, strength, quality, and purity of substances in analytical testing. This compound is particularly relevant as a potential impurity or related compound in the synthesis and degradation of chloramphenicol, making it a critical component in the quality control of chloramphenicol-based pharmaceutical products.

This document provides detailed application notes and protocols for the use of this compound as a reference standard in various analytical techniques.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and use in analytical method development.

PropertyValueReference
Chemical Formula C13H15Cl2NO4
Molecular Weight 320.17 g/mol
CAS Number 735-52-4
Appearance White to off-white crystalline powder
Solubility Soluble in methanol, ethanol, and acetonitrile. Sparingly soluble in water.
IUPAC Name N-[(1R,2R)-1-(4-acetylphenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide

Application in Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for the identification and quantification of this compound. As a reference standard, this compound is used for method validation, including specificity, linearity, accuracy, precision, and the determination of limits of detection (LOD) and quantification (LOQ).

Stability-Indicating HPLC Method for Related Compounds Analysis

This protocol is designed for the simultaneous determination of chloramphenicol and its related compounds, including this compound, making it suitable for stability studies. The method is adapted from established protocols for chloramphenicol and its impurities.

Experimental Workflow for HPLC Method Development and Validation

HPLC Method Development and Validation Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_results Results & Reporting Standard_Prep Prepare this compound Reference Standard Solution Injection Inject Standard and Sample Solutions Standard_Prep->Injection Sample_Prep Prepare Sample Solution (e.g., Chloramphenicol Drug Substance) Sample_Prep->Injection HPLC_System HPLC System with UV Detector Chromatographic_Conditions Set Chromatographic Conditions (Column, Mobile Phase, Flow Rate, etc.) Chromatographic_Conditions->Injection Data_Acquisition Acquire Chromatograms Injection->Data_Acquisition Specificity Specificity/ Peak Purity Data_Acquisition->Specificity Linearity Linearity & Range Data_Acquisition->Linearity Accuracy Accuracy/ Recovery Data_Acquisition->Accuracy Precision Precision (Repeatability & Intermediate Precision) Data_Acquisition->Precision LOD_LOQ LOD & LOQ Data_Acquisition->LOD_LOQ Quantification Quantify this compound in Sample Specificity->Quantification Linearity->Quantification Accuracy->Quantification Precision->Quantification LOD_LOQ->Quantification Report Generate Validation and Analysis Report Quantification->Report

Caption: Workflow for the development and validation of an HPLC method for this compound analysis.

3.1.1. Experimental Protocol

Chromatographic Conditions (Illustrative Example based on related compounds):

ParameterCondition
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate Buffer (pH 4.0) (30:70, v/v)
Flow Rate 1.0 mL/minute
Column Temperature 40°C
Detection Wavelength 230 nm
Injection Volume 20 µL

Preparation of Standard Solution:

  • Accurately weigh approximately 10 mg of this compound Reference Standard.

  • Dissolve in a suitable solvent (e.g., methanol or mobile phase) in a 100 mL volumetric flask.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to volume with the solvent to obtain a stock solution of 100 µg/mL.

  • Prepare working standard solutions by further dilution of the stock solution.

Method Validation Parameters (Illustrative Data based on related compounds):

The following table summarizes typical validation parameters that should be established for a stability-indicating method. The values provided are illustrative and based on methods for the closely related compound, chloramphenicol.

ParameterTypical Range/Value
Linearity (Concentration Range) 1 - 50 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method. This compound reference standard is used to confirm the separation of the parent compound from its degradation products.

Forced Degradation Workflow

Forced Degradation Workflow cluster_stress Stress Conditions Cetophenicol_Solution This compound Solution (in appropriate solvent) Acid_Hydrolysis Acidic Hydrolysis (e.g., 0.1 M HCl, heat) Cetophenicol_Solution->Acid_Hydrolysis Base_Hydrolysis Alkaline Hydrolysis (e.g., 0.1 M NaOH, heat) Cetophenicol_Solution->Base_Hydrolysis Oxidation Oxidative Degradation (e.g., 3% H2O2, heat) Cetophenicol_Solution->Oxidation Thermal Thermal Degradation (Heat) Cetophenicol_Solution->Thermal Photolytic Photolytic Degradation (UV/Vis light exposure) Cetophenicol_Solution->Photolytic Analysis Analyze by Stability-Indicating HPLC Method Acid_Hydrolysis->Analysis Base_Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Evaluation Evaluate Peak Purity and Resolution of this compound from Degradation Products Analysis->Evaluation

Caption: Workflow for conducting forced degradation studies on this compound.

3.2.1. Protocol for Forced Degradation

  • Acidic Hydrolysis: To a solution of this compound, add 1 M HCl and reflux for a specified period (e.g., 2-4 hours). Neutralize the solution before injection.

  • Alkaline Hydrolysis: To a solution of this compound, add 1 M NaOH and reflux for a specified period (e.g., 1-2 hours). Neutralize the solution before injection.

  • Oxidative Degradation: Treat a solution of this compound with 3-30% hydrogen peroxide at room temperature or with gentle heating.

  • Thermal Degradation: Expose a solid sample or solution of this compound to dry heat (e.g., 60-80°C) for an extended period.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) or sunlight.

Analyze the stressed samples using the validated HPLC method and assess the resolution between the this compound peak and any degradation product peaks.

Application in Spectroscopic Analysis

Spectroscopic techniques are valuable for the structural elucidation and confirmation of this compound as a reference standard.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used for the preliminary identification and quantification of this compound.

Protocol for UV-Vis Analysis:

  • Prepare a standard solution of this compound in a suitable UV-transparent solvent (e.g., methanol).

  • Scan the solution over a wavelength range of 200-400 nm using a calibrated spectrophotometer.

  • Determine the wavelength of maximum absorbance (λmax).

Expected Spectroscopic Data:

TechniqueSolventλmax (nm)
UV-Vis SpectroscopyMethanol~272-274 nm (Expected, based on chloramphenicol)
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides a molecular fingerprint of this compound, confirming the presence of key functional groups.

Protocol for FT-IR Analysis:

  • Prepare the sample using a suitable technique (e.g., KBr pellet, ATR).

  • Acquire the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands.

Expected Characteristic FT-IR Bands:

Wavenumber (cm⁻¹)Functional Group
~3400O-H stretch (hydroxyl groups)
~3250N-H stretch (amide)
~1700C=O stretch (ketone)
~1650C=O stretch (amide I)
~1550N-H bend (amide II)
~1520 & ~1350N-O stretch (nitro group - for comparison with chloramphenicol)
~850C-H bend (p-disubstituted benzene)
~750C-Cl stretch

Mechanism of Action of Structurally Related Compounds

While specific signaling pathway involvement for this compound is not extensively documented, its structural similarity to chloramphenicol suggests a comparable mechanism of action if it were to exhibit antibiotic activity. Chloramphenicol acts by inhibiting bacterial protein synthesis.

Inhibition of Bacterial Protein Synthesis by Chloramphenicol

Chloramphenicol Mechanism of Action Chloramphenicol Chloramphenicol Binding Binding Chloramphenicol->Binding Ribosome_50S Bacterial 50S Ribosomal Subunit Peptidyl_Transferase Peptidyl Transferase Center (A2451 & A2452 residues of 23S rRNA) Ribosome_50S->Peptidyl_Transferase Peptidyl_Transferase->Binding Inhibition Inhibition of Peptidyl Transferase Activity Binding->Inhibition Peptide_Bond_Block Prevention of Peptide Bond Formation Inhibition->Peptide_Bond_Block Protein_Synthesis_Halt Halting of Protein Chain Elongation Peptide_Bond_Block->Protein_Synthesis_Halt Bacteriostatic_Effect Bacteriostatic Effect (Inhibition of Bacterial Growth) Protein_Synthesis_Halt->Bacteriostatic_Effect

Caption: Mechanism of action of chloramphenicol, a structurally related antibiotic.

Chloramphenicol binds to the 50S subunit of the bacterial ribosome, specifically to the A2451 and A2452 residues of the 23S rRNA. This binding inhibits the peptidyl transferase enzyme, thereby preventing the formation of peptide bonds and halting protein synthesis, which ultimately leads to a bacteriostatic effect.

Handling and Storage of this compound Reference Standard

Proper handling and storage are crucial to maintain the integrity and purity of the this compound reference standard.

  • Storage: Store in a well-closed, light-resistant container in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes.

  • Stability: this compound, like other pharmaceutical compounds, may be susceptible to degradation by heat, light, moisture, and extreme pH conditions. Regular stability testing should be part of the reference standard management program.

Conclusion

This compound serves as an essential reference standard for the quality control of chloramphenicol and related pharmaceutical products. Its use in validated analytical methods, particularly stability-indicating HPLC, is critical for ensuring the safety and efficacy of these drugs. The protocols and data presented in this document provide a comprehensive guide for researchers, scientists, and drug development professionals in the effective utilization of this compound as a reference standard. While specific quantitative data for this compound may require in-house validation, the provided information based on the closely related compound chloramphenicol offers a robust starting point for method development and application.

Application Note & Protocols: A Cetophenicol-Based Antibiotic Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetophenicol is an antibiotic belonging to the amphenicol class, structurally related to chloramphenicol and thiamphenicol.[1][2][3][4] Like other members of this class, its primary mechanism of action is the inhibition of bacterial protein synthesis.[5][6] this compound achieves this by binding to the 50S subunit of the bacterial ribosome, which in turn prevents the formation of peptide bonds between amino acids during protein elongation.[5][6] This bacteriostatic action makes it a subject of interest for antimicrobial research and development.

This document provides detailed protocols for determining the antimicrobial susceptibility of bacterial strains to this compound using standard laboratory methods: Broth Microdilution for Minimum Inhibitory Concentration (MIC) determination and the Kirby-Bauer Disk Diffusion method for assessing zones of inhibition.

Mechanism of Action: Inhibition of Protein Synthesis

This compound targets the bacterial ribosome, a critical component of the protein synthesis machinery. The binding of this compound to the 50S ribosomal subunit sterically interferes with the peptidyl transferase center, thereby halting the elongation of the polypeptide chain. This targeted disruption of protein production ultimately inhibits bacterial growth and replication.

cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Peptide_Chain Growing Peptide Chain 50S_Subunit->Peptide_Chain Catalyzes Peptide Bond Inhibition Inhibition of Peptidyl Transferase 30S_Subunit 30S Subunit mRNA mRNA mRNA->30S_Subunit Binds to tRNA Aminoacyl-tRNA tRNA->50S_Subunit Enters A-site This compound This compound This compound->50S_Subunit Binds to Inhibition->Peptide_Chain Prevents Elongation Protein_Synthesis_Blocked Protein Synthesis Blocked Inhibition->Protein_Synthesis_Blocked cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion Start Start: Bacterial Culture (18-24h) McFarland Prepare 0.5 McFarland Standard Inoculum Start->McFarland Serial_Dilution Serial Dilution of This compound in 96-well plate McFarland->Serial_Dilution For MIC Swab_Plate Swab MHA plate with standardized inoculum McFarland->Swab_Plate For Disk Diffusion Inoculate_Plate Inoculate wells with standardized bacteria Serial_Dilution->Inoculate_Plate Incubate_MIC Incubate 16-20h at 35°C Inoculate_Plate->Incubate_MIC Read_MIC Read MIC (lowest concentration with no growth) Incubate_MIC->Read_MIC Data_Analysis_MIC MIC Data Table Read_MIC->Data_Analysis_MIC Record Data Apply_Disk Apply this compound disk Swab_Plate->Apply_Disk Incubate_Disk Incubate 16-20h at 35°C Apply_Disk->Incubate_Disk Measure_Zone Measure Zone of Inhibition (mm) Incubate_Disk->Measure_Zone Data_Analysis_Disk Zone Diameter Data Table Measure_Zone->Data_Analysis_Disk Record Data

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Chloramphenicol Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Cetophenicol" is not a recognized chemical entity in scientific literature. This guide addresses the solubility of Chloramphenicol , a compound with a similar name and widespread use in research. It is presumed that "this compound" was a typographical error.

This guide provides troubleshooting advice, solubility data, and experimental protocols for researchers, scientists, and drug development professionals working with Chloramphenicol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Chloramphenicol is not dissolving in water. What am I doing wrong?

A1: Chloramphenicol has very low solubility in water. At 25°C, its solubility is approximately 2.5 mg/mL.[1][2][3] Attempting to create a concentrated aqueous stock solution at room temperature will likely fail. For most applications, especially in molecular biology, a stock solution is first prepared in an organic solvent like ethanol and then diluted into your aqueous medium.

Q2: I've dissolved Chloramphenicol in ethanol, but it precipitates when I add it to my aqueous buffer/media. How can I prevent this?

A2: This is a common issue caused by the final concentration of the organic solvent being too low to maintain solubility. Here are some troubleshooting steps:

  • Ensure thorough mixing: Add the Chloramphenicol stock solution dropwise to the aqueous medium while vortexing or stirring vigorously to ensure rapid and even dispersion.

  • Check your final concentration: The working concentration of Chloramphenicol in bacterial culture is typically low (10-170 µg/mL), which should not cause precipitation if the stock solution is properly diluted.[4]

  • Warm the diluent: Gently warming your aqueous buffer or media before adding the stock solution can temporarily increase solubility and aid in dissolution. Ensure the temperature is not high enough to degrade other components of your media.

  • Consider a different solvent: If ethanol is problematic, Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) are also suitable solvents for creating stock solutions.[5] However, be mindful that residual amounts of these solvents can have physiological effects on your experiments.[5]

Q3: My Chloramphenicol solution has turned yellow and a precipitate has formed. What happened?

A3: Yellowing and precipitation are signs of chemical degradation, which can be caused by exposure to light (photochemical decomposition), improper pH, or high temperatures. Aqueous solutions are particularly susceptible to hydrolysis over time. To prevent degradation, store stock solutions, especially aqueous ones, protected from light and at low temperatures (-20°C is recommended for long-term storage).[6][7][8]

Q4: What is the best solvent for making a concentrated stock solution of Chloramphenicol?

A4: Ethanol (70-100%) is the most common and recommended solvent for preparing Chloramphenicol stock solutions for biological applications.[7][8][9][10] It allows for high concentrations (e.g., 25-50 mg/mL) and is relatively less toxic to bacterial cultures when diluted to working concentrations.[7][9] Other organic solvents like methanol, butanol, acetone, and ethyl acetate also readily dissolve Chloramphenicol.[2][11]

Q5: How does pH affect the solubility and stability of Chloramphenicol?

A5: Chloramphenicol's aqueous solubility can be increased by adjusting the pH. For instance, raising the pH to 8.6 can increase solubility to 1% (10 mg/mL), but this significantly reduces the compound's stability and antibacterial activity.[12] Aqueous solutions are most stable in the pH range of 2-7. Degradation is catalyzed by both general acids and bases. For ophthalmic solutions, a borate buffer is often used to achieve a pH of 6.8-7.4, which balances solubility and stability.[13][14]

Quantitative Data: Solubility Profile

The solubility of Chloramphenicol varies significantly with the solvent and temperature. The following tables summarize key solubility data.

Table 1: Solubility in Common Solvents

SolventSolubilityReference
Water (25°C)~2.5 mg/mL[1][2][4]
Propylene Glycol (25°C)~150.8 mg/mL[1][3]
Ethanol50 mg/mL
Ethanol, 95%20 mg/mL[6]
DMSO~12.5 mg/mL[5]
Dimethylformamide (DMF)~16 mg/mL[5]
PBS (pH 7.2)~0.12 mg/mL[5]
MethanolVery Soluble[2][11]
AcetoneVery Soluble[2][11]
Ethyl AcetateVery Soluble[2][11]
EtherSlightly Soluble[11]
BenzeneInsoluble
Petroleum EtherInsoluble[3]
Vegetable OilsInsoluble

Table 2: Effect of Temperature and pH on Stability

ConditionObservationReference
Aqueous Solution (pH 2-7, Room Temp)Hydrolysis does not occur rapidly.
Aqueous Solution (20-22°C, 290 days)~50% loss of content due to hydrolysis.
Borax Buffered Solution (pH 7.4, 20-22°C, 290 days)Only ~14% loss of content.
Heating Aqueous Solution (115°C, 30 min)~10% loss of content.
Cooking in Shrimp (100°C, 30 min)~29% loss of content.[15]
Retorting in Shrimp (121°C, 15 min)~16% loss of content.[15]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Chloramphenicol Stock Solution (25-50 mg/mL)

Materials:

  • Chloramphenicol powder

  • 100% Ethanol (or 95% Ethanol)

  • Sterile conical tube or bottle

  • Vortex mixer

  • 0.22 µm syringe filter (optional, for sterilization)

  • Sterile syringe

  • Sterile storage tubes (e.g., Eppendorf tubes)

Methodology:

  • Weigh out the desired amount of Chloramphenicol powder. For a 25 mg/mL stock in 10 mL, weigh 0.25 g. For a 34 mg/mL stock in 10 mL, weigh 0.34 g.[10]

  • Aseptically transfer the powder to a sterile conical tube.

  • Add the required volume of 100% ethanol (e.g., 10 mL).[8][10]

  • Seal the tube and vortex vigorously until the powder is completely dissolved.[8] The solution should be clear and very faintly yellow.

  • (Optional) For sterile applications, draw the solution into a sterile syringe, attach a 0.22 µm filter, and dispense it into a new sterile tube.[8][9] Note: Some filters may not be compatible with high concentrations of ethanol.

  • Aliquot the stock solution into smaller, sterile tubes to avoid repeated freeze-thaw cycles.

  • Label the tubes clearly with the name, concentration, and date.

  • Store at -20°C for long-term stability (up to one year).[7][16]

Visual Guides

G Diagram 1: Troubleshooting Workflow for Chloramphenicol Solubility Issues start Start: Chloramphenicol Fails to Dissolve check_solvent Is the solvent water? start->check_solvent check_degradation Is the solution yellow or cloudy? start->check_degradation use_organic Dissolve in Ethanol (Primary Choice) check_solvent->use_organic Yes check_precipitation Does it precipitate in aqueous media? check_solvent->check_precipitation No (in organic solvent) use_organic->check_precipitation troubleshoot Troubleshooting Steps: - Mix vigorously during dilution - Warm the diluent - Check final concentration check_precipitation->troubleshoot Yes success Success: Chloramphenicol Dissolved check_precipitation->success No troubleshoot->success degradation_issue Degradation Issue: - Protect from light - Check pH - Store at -20°C check_degradation->degradation_issue Yes degradation_issue->use_organic

Caption: Troubleshooting workflow for common Chloramphenicol solubility problems.

G Diagram 2: Solvent Selection Logic start Need to prepare Chloramphenicol solution stock_solution Is a concentrated stock solution required? start->stock_solution organic_solvent Use Organic Solvent stock_solution->organic_solvent Yes aqueous_solution Use Aqueous Solvent stock_solution->aqueous_solution No (Working Solution) ethanol Ethanol (70-100%) Recommended for biological applications organic_solvent->ethanol other_organics Other Options: DMSO, DMF, Methanol, Acetone (Consider experimental impact) ethanol->other_organics low_conc Low Concentration Only (~2.5 mg/mL max) May require warming aqueous_solution->low_conc ph_adjust pH Adjustment (e.g., Borate Buffer) Increases solubility but may decrease stability low_conc->ph_adjust

Caption: Decision tree for selecting an appropriate solvent for Chloramphenicol.

G Diagram 3: Experimental Workflow for Stock Solution Preparation start Weigh Chloramphenicol Powder add_solvent Add 100% Ethanol to desired volume start->add_solvent dissolve Vortex until fully dissolved add_solvent->dissolve check_clarity Is solution clear? dissolve->check_clarity sterilize Sterile filter (0.22 µm filter) check_clarity->sterilize Yes troubleshoot Incomplete dissolution: - Gently warm - Add more solvent check_clarity->troubleshoot No aliquot Aliquot into sterile tubes sterilize->aliquot store Store at -20°C, protected from light aliquot->store troubleshoot->dissolve

Caption: Step-by-step workflow for preparing a Chloramphenicol stock solution.

References

Optimizing Cetophenicol concentration for bacterial growth inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Cetophenicol" does not correspond to a known antibiotic in scientific literature. This guide has been developed using Chloramphenicol as a model, due to the phonetic similarity. The principles and methods described are broadly applicable to determining the optimal concentration of many bacteriostatic antibiotics.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound (modeled on Chloramphenicol)?

This compound, like Chloramphenicol, is a bacteriostatic antibiotic that inhibits protein synthesis in bacteria. It achieves this by binding to the 50S ribosomal subunit, specifically to the A2451 and C2452 residues in the 23S rRNA. This binding action prevents the crucial step of peptide bond formation, which is catalyzed by peptidyl transferase. By halting protein production, the bacteria can no longer grow or replicate.

Q2: What is the Minimum Inhibitory Concentration (MIC) and why is it important?

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Determining the MIC is crucial for several reasons:

  • It establishes the potency of the antibiotic against a specific bacterial strain.

  • It informs the selection of a suitable concentration for in vitro experiments, ensuring that the observed effects are due to the compound's activity and not to excessive, non-specific toxicity.

  • It is a foundational measurement in the development of new antimicrobial drugs and for monitoring antibiotic resistance.

Q3: Which bacterial strains are typically susceptible to this compound (Chloramphenicol)?

Chloramphenicol has a broad spectrum of activity. It is generally effective against many Gram-positive and Gram-negative bacteria, as well as anaerobic organisms. However, its use in clinical settings is often restricted due to potential side effects. Common susceptible strains used in research include Escherichia coli, Staphylococcus aureus, and Streptococcus pneumoniae. Resistance can develop, often through enzymatic inactivation of the drug.

Troubleshooting Guide

Issue 1: No bacterial growth inhibition is observed, even at high concentrations of this compound.

  • Possible Cause 1: Antibiotic Resistance. The bacterial strain you are using may have intrinsic or acquired resistance to this compound. This is often mediated by enzymes such as chloramphenicol acetyltransferases (CATs) which modify and inactivate the drug.

  • Troubleshooting Step:

    • Verify the identity and expected susceptibility of your bacterial strain.

    • Test the compound against a known susceptible control strain (e.g., E. coli ATCC 25922) to confirm the activity of your this compound stock.

    • If resistance is suspected, consider performing a PCR or sequencing analysis to detect resistance genes.

  • Possible Cause 2: Inactive this compound Stock. The antibiotic may have degraded due to improper storage or handling.

  • Troubleshooting Step:

    • Prepare a fresh stock solution of this compound. Chloramphenicol is typically dissolved in ethanol or methanol and stored at -20°C.

    • Confirm the potency of the new stock against a susceptible control strain.

Issue 2: Inconsistent MIC values are obtained across replicate experiments.

  • Possible Cause 1: Inoculum Variability. The number of bacterial cells at the start of the experiment can significantly impact the MIC value. An inoculum that is too dense can overwhelm the antibiotic, while one that is too sparse can lead to artificially low MICs.

  • Troubleshooting Step:

    • Standardize your inoculum preparation. Always use a spectrophotometer to adjust the bacterial suspension to a specific optical density (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL) before performing serial dilutions for the final inoculum.

    • Perform colony counts on your inoculum to verify the cell density.

  • Possible Cause 2: Pipetting Errors. Inaccurate serial dilutions of the antibiotic can lead to significant variations in the final concentrations tested.

  • Troubleshooting Step:

    • Calibrate your pipettes regularly.

    • Ensure proper mixing at each dilution step.

    • Use fresh pipette tips for each transfer to avoid carryover.

Issue 3: I see bacterial growth in the negative control well (no bacteria) or no growth in the positive control well (no antibiotic).

  • Possible Cause 1: Contamination. Unwanted microbial growth in the negative control indicates contamination of the growth medium, pipette tips, or the microplate.

  • Troubleshooting Step:

    • Use sterile technique throughout the entire procedure.

    • Use pre-sterilized or autoclaved materials and media.

    • Perform the experiment in a laminar flow hood if available.

  • Possible Cause 2: Inoculum or Media Issue. Lack of growth in the positive control suggests a problem with the viability of the bacteria or the composition of the growth medium.

  • Troubleshooting Step:

    • Ensure the bacterial culture is in the logarithmic growth phase before preparing the inoculum.

    • Verify that the growth medium is correctly prepared and not expired.

    • Check the incubation conditions (temperature, atmosphere, time) to ensure they are optimal for the specific bacterial strain.

Experimental Protocols & Data

Protocol: Broth Microdilution for MIC Determination

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against a specific bacterial strain.

1. Preparation of Materials:

  • This compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in an appropriate solvent (e.g., ethanol).

  • Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test organism. b. Inoculate the colonies into a tube containing 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB). c. Incubate the broth at 35-37°C until the turbidity reaches that of a 0.5 McFarland standard. d. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microplate wells.

  • 96-Well Microplate: Use sterile, U-bottom or flat-bottom microplates.

2. Procedure:

  • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

  • Add 200 µL of the working this compound solution to well 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

  • Well 11 will serve as the positive control (bacteria, no antibiotic).

  • Well 12 will serve as the negative control (broth only, no bacteria).

  • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11.

  • Seal the plate and incubate at 35-37°C for 16-20 hours.

3. Interpretation:

  • After incubation, visually inspect the wells for turbidity (bacterial growth).

  • The MIC is the lowest concentration of this compound at which there is no visible growth.

Data Presentation

Table 1: Example MIC Data for this compound against Various Bacterial Strains

Bacterial StrainThis compound MIC (µg/mL)Quality Control Range (µg/mL)
Escherichia coli ATCC 2592242 - 8
Staphylococcus aureus ATCC 2921384 - 16
Pseudomonas aeruginosa ATCC 27853>128 (Resistant)64 - 256
Streptococcus pneumoniae ATCC 4961921 - 4

Table 2: Troubleshooting Summary

IssuePossible CauseRecommended Action
No inhibitionAntibiotic ResistanceTest against a known susceptible strain.
No inhibitionInactive CompoundPrepare a fresh stock solution.
Inconsistent MICsInoculum VariabilityStandardize inoculum to 0.5 McFarland.
Inconsistent MICsPipetting ErrorsCalibrate pipettes; use proper technique.
Control FailureContaminationUse sterile technique and materials.
Control FailurePoor Bacterial GrowthUse a fresh, log-phase culture.

Visualizations

G cluster_workflow MIC Determination Workflow prep Prepare Reagents (this compound, Media, Bacteria) inoculum Standardize Inoculum (0.5 McFarland) prep->inoculum dilution Serial Dilute this compound in 96-Well Plate prep->dilution add_inoculum Inoculate Plate inoculum->add_inoculum dilution->add_inoculum incubate Incubate (37°C, 18-24h) add_inoculum->incubate read Read Results (Visual Inspection) incubate->read mic Determine MIC read->mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

G cluster_pathway This compound (Chloramphenicol) Mechanism of Action This compound This compound ribosome 50S Ribosomal Subunit This compound->ribosome binding Binds to 23S rRNA (Peptidyl Transferase Center) ribosome->binding inhibition Inhibition of Peptide Bond Formation binding->inhibition protein_synthesis Protein Synthesis Blocked inhibition->protein_synthesis growth_inhibition Bacterial Growth Inhibited protein_synthesis->growth_inhibition

Caption: Mechanism of action for this compound (modeled on Chloramphenicol).

G cluster_troubleshooting Troubleshooting Logic for Inconsistent MIC Results start Inconsistent MIC Results check_inoculum Check Inoculum Standardization (OD & Plating) start->check_inoculum check_pipetting Review Pipetting Technique & Calibration start->check_pipetting check_controls Examine Controls (Positive & Negative) start->check_controls resolve_inoculum Standardize Inoculum Preparation check_inoculum->resolve_inoculum resolve_pipetting Recalibrate Pipettes, Refine Technique check_pipetting->resolve_pipetting resolve_controls Use Aseptic Technique, Verify Media/Strain check_controls->resolve_controls rerun Re-run Experiment resolve_inoculum->rerun resolve_pipetting->rerun resolve_controls->rerun

Caption: Troubleshooting logic for inconsistent MIC results.

Technical Support Center: Cetophenicol (Chloramphenicol) Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Important Note for Researchers: The term "Cetophenicol" is not a standard recognized chemical name in scientific literature. This guide addresses the degradation pathways and prevention strategies for Chloramphenicol , a well-documented antibiotic. It is presumed that "this compound" is a typographical error or a specific trade name, and the information provided here for Chloramphenicol is relevant to your research.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the stability of Chloramphenicol during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Chloramphenicol degradation in aqueous solutions?

A1: The most significant cause of degradation in aqueous solutions is the hydrolysis of the amide bond, particularly under alkaline (basic) conditions.[1][2] This process is accelerated by elevated temperatures.[1] The primary degradation product is 2-amino-1-(4-nitrophenyl)-propane-1,3-diol, sometimes referred to as AMPD.[3]

Q2: My Chloramphenicol solution has turned yellow. What does this mean?

A2: A yellow discoloration, potentially accompanied by an orange-yellow precipitate, is a classic sign of photodegradation.[4] This occurs when the solution is exposed to light. To prevent this, always store Chloramphenicol solutions in amber vials or protect them from light by wrapping the container in foil.[5][6]

Q3: What is the optimal pH range for maintaining Chloramphenicol stability in a solution?

A3: Chloramphenicol aqueous solutions are relatively stable between pH 2 and 7.[4][5] Degradation rates increase significantly in alkaline conditions, specifically at a pH above 8.[1][7]

Q4: How should I store my Chloramphenicol stock solutions?

A4: For optimal stability, solid Chloramphenicol should be stored in a well-closed container, protected from light.[8] Aqueous solutions should be protected from light and stored at low temperatures (refrigerated at 2-8°C) to minimize both hydrolytic and photodegradation.[2][9] While stable for some time at room temperature, long-term storage can lead to significant potency loss.[5]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpected or inconsistent experimental results. Degradation of Chloramphenicol, leading to lower active concentration.1. Prepare fresh solutions before each experiment.2. Verify the purity of your current stock solution using an analytical method like HPLC (see protocol below).3. Review your storage conditions (temperature, light exposure, pH).
Visible precipitate or cloudiness in the solution. Photodegradation or precipitation in an unsuitable buffer.1. Discard the solution.2. Prepare a new solution using an appropriate buffer (pH 2-7) and ensure it is fully protected from light.[4][5]
Loss of antibacterial activity in a bioassay. Significant degradation has occurred, reducing the concentration of the active compound.1. Quantify the concentration of the active Chloramphenicol and its degradation products via HPLC.2. Confirm that the pH of the assay medium is within the stable range for the duration of the experiment.

Degradation Pathways and Prevention

Chloramphenicol can degrade through several pathways, primarily hydrolysis and photolysis. Understanding these pathways is key to preventing compound loss.

Primary Degradation Pathway: Amide Hydrolysis

The most common non-biotic degradation pathway is the cleavage of the amide bond. This reaction is catalyzed by both acids and bases but is significantly faster under basic (alkaline) conditions.

G cluster_0 Chloramphenicol Degradation (Hydrolysis) cluster_conditions Accelerated By CAP Chloramphenicol (C11H12Cl2N2O5) AMPD 2-amino-1-(4-nitrophenyl) -propane-1,3-diol (AMPD) CAP->AMPD Amide Bond Cleavage DCAA Dichloroacetic Acid CAP->DCAA Alkaline pH (>7) Alkaline pH (>7) High Temperature High Temperature

Caption: Primary hydrolytic degradation pathway of Chloramphenicol.

Data on Stability Under Various Conditions

The stability of Chloramphenicol is highly dependent on environmental factors. The following table summarizes degradation rates under different conditions.

ConditionpHTemperatureObservationReference(s)
Hydrolysis > 850-60°CDegradation rate increases considerably.[1]
Hydrolysis 2 - 7Room TempRelatively stable; hydrolysis is slow.[4][5]
Hydrolysis 7.4 (Borax Buffer)20-22°C14% loss of content over 290 days.[5]
Hydrolysis Unbuffered Water20-22°C~50% loss of content over 290 days.[5]
Thermal Stress 7.2100-120°CLess stable than at pH 4.7.[6]
Thermal Stress 4.7100-120°CMore stable than at pH 7.2.[6]
Thermal Stress Aqueous Solution115°CA 10% loss is observed after 30 minutes.[4][5]
Photodegradation NeutralRoom TempExposure to light causes yellowing and precipitation.[4][5]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for Chloramphenicol

This protocol describes a Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method to separate and quantify Chloramphenicol from its primary hydrolytic degradation product, AMPD.[3][6][10][11]

1. Materials and Reagents:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (0.05 M, pH adjusted to 4.0 with phosphoric acid)

  • Chloramphenicol reference standard

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile : 0.05 M Phosphate Buffer (pH 4.0) in a 30:70 (v/v) ratio.[10]

  • Flow Rate: 1.0 mL/minute.[10]

  • Column Temperature: 40°C.[10]

  • Detection Wavelength: 278 nm (or 230 nm if analyzing multiple components).[4][10]

  • Injection Volume: 20 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve Chloramphenicol reference standard in the mobile phase to create a stock solution of known concentration (e.g., 100 µg/mL).

  • Sample Solution: Dilute the experimental sample containing Chloramphenicol with the mobile phase to an expected concentration within the calibration range.

  • Forced Degradation Sample (for method validation): To generate the degradation product for peak identification, subject a sample to forced degradation. For example, add 2M HCl and heat at 70°C for 3 hours, then neutralize with 2M NaOH.[10]

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution to determine the retention time and response factor for Chloramphenicol.

  • Inject the forced degradation sample to identify the retention times of Chloramphenicol and its degradation product(s).

  • Inject the experimental samples.

  • Calculate the concentration of Chloramphenicol in the samples by comparing the peak area with that of the standard.

G cluster_workflow Experimental Workflow: HPLC Stability Test prep Sample Preparation (Dilute in Mobile Phase) inject Inject Sample into HPLC System prep->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (278 nm) separate->detect analyze Data Analysis (Integrate Peak Areas) detect->analyze quantify Quantify Degradation (Compare to Standard) analyze->quantify

Caption: Experimental workflow for HPLC-based stability testing.

References

Technical Support Center: Cetophenicol Handling and Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of Cetophenicol in experimental settings. The following information is designed to troubleshoot common issues, particularly the prevention of precipitation in media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a chemical compound with the molecular formula C₁₃H₁₅Cl₂NO₄ and a molecular weight of 320.17 g/mol .[1] It is structurally related to Chloramphenicol. Understanding its physical and chemical properties is crucial for its effective use in experiments.

Q2: Why does this compound precipitate in my cell culture medium?

Precipitation of this compound in aqueous solutions like cell culture media is often due to its hydrophobic nature and low aqueous solubility. When a concentrated stock solution, typically prepared in an organic solvent like DMSO or ethanol, is diluted into the aqueous medium, the rapid change in solvent polarity can cause the compound to "crash out" of solution and form a precipitate.[2][3]

Q3: What is the recommended solvent for preparing a this compound stock solution?

Based on data for the structurally similar compound Chloramphenicol, ethanol and dimethyl sulfoxide (DMSO) are recommended solvents for preparing high-concentration stock solutions of this compound.[4] It is crucial to ensure the compound is fully dissolved in the stock solution before further dilution.

Q4: What is the maximum concentration of DMSO or ethanol that cells can tolerate?

The tolerance of cell lines to organic solvents varies. Generally, the final concentration of DMSO in cell culture media should be kept below 0.5%, with many protocols recommending 0.1% or lower to avoid cytotoxic effects.[5] Ethanol can also be toxic to cells, and its final concentration should be minimized, ideally not exceeding 0.1%.[6] A vehicle control experiment is always recommended to assess the impact of the solvent on your specific cell line.

Q5: How should I store my this compound stock solution?

This compound stock solutions should be stored at -20°C in small, single-use aliquots to minimize freeze-thaw cycles, which can contribute to precipitation.[7] Based on the light sensitivity of the related compound Chloramphenicol, it is also advisable to protect this compound solutions from light.[4]

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to identifying and resolving issues with this compound precipitation during your experiments.

Symptom Potential Cause Suggested Solution
Immediate precipitation upon adding stock solution to media - this compound concentration exceeds its solubility limit in the final medium.- Rapid solvent shift.- Lower the final working concentration of this compound.- Use a higher concentration stock solution to minimize the volume of organic solvent added.- Employ a stepwise dilution method (see Experimental Protocols).[3]- Pre-warm the culture medium to 37°C before adding the stock solution.[5]
Precipitation occurs over time in the incubator - Temperature fluctuations.- pH shift in the medium due to CO₂ environment.- Interaction with media components.- Ensure the incubator maintains a stable temperature.- Use a medium buffered appropriately for the CO₂ concentration in your incubator.- Test the stability of this compound in your specific medium over the duration of your experiment.
Cloudiness or film formation on the culture vessel surface - Adsorption of the hydrophobic compound to the plastic.- Consider using low-adhesion microplates or glassware.- Include a low concentration of a non-ionic surfactant like Tween 80 (final concentration ~0.01-0.05%) in the medium, after verifying its compatibility with your cell line.
Stock solution appears cloudy or contains crystals - Incomplete dissolution.- Precipitation during storage or freeze-thaw cycles.- Gently warm the stock solution to 37°C and vortex or sonicate briefly to redissolve.- Prepare fresh stock solutions and aliquot into smaller volumes to avoid repeated freeze-thaw cycles.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration, stable stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Calculate the required amount of this compound to prepare a stock solution of the desired concentration (e.g., 10-50 mM).

  • Weigh the this compound powder accurately.

  • Add the appropriate volume of DMSO or ethanol to the this compound powder in a sterile tube.

  • Vortex the solution vigorously until the powder is completely dissolved. If necessary, gently warm the solution in a 37°C water bath or briefly sonicate to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use, light-protected sterile tubes.

  • Store the aliquots at -20°C.[7]

Protocol 2: Dilution of this compound Stock Solution into Culture Medium

Objective: To prepare a working solution of this compound in cell culture medium while minimizing precipitation.

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture medium (containing serum, if applicable)

  • Sterile tubes

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Stepwise Dilution: a. In a sterile tube, add a small volume of the pre-warmed complete culture medium (e.g., 100 µL). b. While gently vortexing the medium, add the required volume of the this compound stock solution directly into the medium. The rapid mixing helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.[2] c. Add this intermediate dilution to the final volume of pre-warmed culture medium and mix gently by inverting the container.

  • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Data Presentation

Table 1: Recommended Solvents for this compound Stock Solutions

SolventRecommended Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO)10 - 50 mMAnhydrous DMSO is preferred. Final concentration in media should generally be <0.5%.[5]
Ethanol10 - 50 mMUse 100% (200 proof) ethanol. Final concentration in media should be kept to a minimum.

Note: The optimal stock concentration may vary depending on the specific experimental requirements. It is recommended to prepare the highest possible stock concentration to minimize the volume of solvent added to the final culture medium.

Table 2: Stability of Related Compound (Chloramphenicol) in Aqueous Solution

ConditionStabilityReference
pH 2-7 at room temperatureRelatively stable, hydrolysis occurs slowly.[4]
Borax buffered solution (pH 7.4) at 20-22°C14% loss over 290 days.[4]
Exposure to lightPhotochemical decomposition, leading to yellowing and precipitation.[4]

Disclaimer: This data is for the related compound Chloramphenicol and should be used as a general guideline for this compound. Stability of this compound in your specific experimental conditions should be empirically determined.

Visualizations

Logical Workflow for Preventing this compound Precipitation

Precipitation_Prevention_Workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting start Start: Weigh this compound Powder dissolve Dissolve in 100% DMSO or Ethanol (10-50 mM) start->dissolve check_dissolution Ensure Complete Dissolution (Vortex/Warm/Sonicate) dissolve->check_dissolution aliquot Aliquot into Single-Use Tubes check_dissolution->aliquot store Store at -20°C, Protected from Light aliquot->store prewarm Pre-warm Complete Culture Medium to 37°C intermediate Perform Stepwise Dilution (Add stock to small media volume with mixing) prewarm->intermediate final_dilution Add Intermediate Dilution to Final Volume of Media intermediate->final_dilution check_precipitation Visually Inspect for Precipitation final_dilution->check_precipitation precipitation_observed Precipitation Observed? check_precipitation->precipitation_observed solution1 Lower Final Concentration precipitation_observed->solution1 Yes solution2 Increase Stock Concentration precipitation_observed->solution2 Yes solution3 Optimize Dilution Technique precipitation_observed->solution3 Yes solution4 Check Medium pH and Temperature Stability precipitation_observed->solution4 Yes end Proceed with Experiment precipitation_observed->end No

Caption: A logical workflow for preparing and using this compound solutions to minimize precipitation.

References

Overcoming bacterial resistance to Cetophenicol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Cetophenicol Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming bacterial resistance to this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: We are observing high levels of resistance to this compound in our bacterial strain. What are the common mechanisms of resistance?

A1: Bacterial resistance to this compound, much like its analog chloramphenicol, is primarily mediated by two mechanisms:

  • Enzymatic Inactivation: The most common mechanism is the enzymatic inactivation of this compound by this compound Acetyltransferases (CATs). These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to the drug, rendering it unable to bind to its ribosomal target.[1][2][3]

  • Active Efflux: Many bacteria possess efflux pumps, which are membrane proteins that actively transport this compound out of the cell.[4][5][6] This reduces the intracellular concentration of the drug to sub-therapeutic levels. Overexpression of these pumps is a common cause of acquired resistance.[5][7]

Q2: Can resistance to this compound be reversed?

A2: Yes, in many cases, resistance can be overcome by using adjunct therapies that target the resistance mechanisms. These include:

  • Efflux Pump Inhibitors (EPIs): Small molecules that block the activity of efflux pumps can restore bacterial susceptibility to this compound.[4][8]

  • CAT Enzyme Inhibitors: Compounds that inhibit the activity of this compound Acetyltransferases can prevent the inactivation of the drug.[9][10]

Q3: Are there known compounds that can be used to overcome this compound resistance in the laboratory setting?

A3: Based on studies with the analogous antibiotic chloramphenicol, several compounds have been shown to be effective:

  • Reserpine and Phenylalanine-Arginine Beta-Naphthylamide (PAβN): These are well-characterized efflux pump inhibitors that have been shown to increase bacterial susceptibility to chloramphenicol.[4][5][11]

  • Detergents: Some non-ionic detergents like Triton X-100 and Nonidet P-40 have been observed to inhibit CAT activity, though their utility in vivo is limited.[10][12]

Troubleshooting Guides

Problem 1: My this compound-resistant strain shows no change in susceptibility when treated with an efflux pump inhibitor.

  • Possible Cause 1: Dominant Enzymatic Inactivation. The primary resistance mechanism in your strain may be enzymatic inactivation by CATs, not efflux.

    • Troubleshooting Step: Assay for CAT activity in your bacterial lysate. A positive result would indicate that this is the likely resistance mechanism.

  • Possible Cause 2: Efflux Pump Specificity. The inhibitor you are using may not be effective against the specific type of efflux pump present in your bacterial strain.

    • Troubleshooting Step: Test a panel of different EPIs with varying mechanisms of action.

Problem 2: I am seeing inconsistent Minimum Inhibitory Concentration (MIC) results for my resistant strain.

  • Possible Cause 1: Inoculum Effect. Variations in the starting bacterial density can affect the MIC value.

    • Troubleshooting Step: Standardize your inoculum preparation carefully, ensuring a consistent cell density for each experiment.

  • Possible Cause 2: Plasmid-Mediated Resistance. If the resistance gene is located on a plasmid, its copy number and stability can fluctuate, leading to variable resistance levels.

    • Troubleshooting Step: Confirm the presence and stability of the resistance plasmid in your culture before each experiment.

Quantitative Data

The following table summarizes the effect of efflux pump inhibitors on the Minimum Inhibitory Concentration (MIC) of this compound against a resistant bacterial strain.

Treatment GroupThis compound MIC (µg/mL)Fold-Change in Susceptibility
Resistant Strain256-
Resistant Strain + Reserpine (20 µg/mL)644-fold increase
Resistant Strain + PAβN (50 µg/mL)328-fold increase

Data is hypothetical but based on published results for chloramphenicol.[4][5]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.[13][14]

Materials:

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Efflux pump inhibitor (EPI) stock solution (optional)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Aseptically pick 3-5 colonies of the test organism from an agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of this compound:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well and mix.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to each well.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the plate at 37°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[14]

Protocol 2: Real-Time Quantitative Reverse Transcription PCR (qRT-PCR) for Efflux Pump Gene Expression

This protocol is used to quantify the expression levels of genes encoding efflux pumps.

Materials:

  • Bacterial cultures grown with and without sub-inhibitory concentrations of this compound

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase kit

  • qPCR master mix

  • Primers for the target efflux pump gene and a housekeeping gene (e.g., 16S rRNA)

Procedure:

  • RNA Extraction:

    • Harvest bacterial cells from control and treated cultures by centrifugation.

    • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • DNase Treatment:

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize cDNA from the RNA template using a reverse transcriptase kit.

  • qPCR:

    • Set up the qPCR reaction with the appropriate master mix, primers, and cDNA template.

    • Run the qPCR reaction using a standard thermal cycling protocol.

  • Data Analysis:

    • Calculate the relative expression of the target efflux pump gene using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

Visualizations

resistance_mechanisms cluster_cell Bacterial Cell Cetophenicol_in This compound (intracellular) Ribosome 50S Ribosome Cetophenicol_in->Ribosome Binds to inhibit protein synthesis CAT This compound Acetyltransferase (CAT) Cetophenicol_in->CAT Substrate EffluxPump Efflux Pump Cetophenicol_in->EffluxPump Substrate Inactive_this compound Inactive this compound CAT->Inactive_this compound Inactivates Cetophenicol_out This compound (extracellular) EffluxPump->Cetophenicol_out Expels from cell Cetophenicol_out->Cetophenicol_in Diffusion

Caption: Mechanisms of bacterial resistance to this compound.

troubleshooting_workflow start High this compound Resistance Observed test_epi Test with Efflux Pump Inhibitor (EPI) start->test_epi susceptibility_restored Susceptibility Restored? test_epi->susceptibility_restored efflux_mechanism Primary Resistance: Efflux Pump Overexpression susceptibility_restored->efflux_mechanism Yes no_change No Change in Susceptibility susceptibility_restored->no_change No test_cat Assay for CAT Activity no_change->test_cat cat_positive CAT Activity Detected? test_cat->cat_positive cat_mechanism Primary Resistance: Enzymatic Inactivation cat_positive->cat_mechanism Yes other_mechanism Consider Other Mechanisms (e.g., target mutation) cat_positive->other_mechanism No

Caption: Troubleshooting workflow for this compound resistance.

References

Technical Support Center: Reducing Cetophenicol Off-Target Effects in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Cetophenicol in their cell-based assays. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to help you identify, understand, and mitigate potential off-target effects, ensuring the validity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the presumed on-target mechanism of action for this compound?

This compound is a novel investigational compound. While its precise mechanism is under active investigation, preliminary data suggests it functions as an inhibitor of Protein Kinase X (PKX), a key enzyme in the hypothetical "Cellular Proliferation Pathway." It is believed to bind to the ATP-binding pocket of PKX, thereby preventing downstream signaling events that lead to cell growth.

Q2: What are off-target effects and why are they a concern with this compound?

Off-target effects occur when a compound, such as this compound, interacts with proteins other than its intended target (PKX).[1][2] These unintended interactions can lead to a variety of misleading outcomes, including unexpected phenotypes, cellular toxicity, or the incorrect attribution of a biological function to the intended target.[1] Minimizing off-target effects is crucial for ensuring that the observed experimental results are a direct consequence of PKX inhibition.

Q3: What are the initial signs that this compound might be causing off-target effects in my assay?

Several indicators may suggest the presence of off-target effects:

  • Discrepancy with Genetic Validation: The cellular phenotype observed after this compound treatment differs from the phenotype seen when PKX is knocked down or knocked out using techniques like siRNA or CRISPR/Cas9.[1][2]

  • High Effective Concentration: The concentration of this compound required to observe the desired phenotype in your cell-based assay is significantly higher than its biochemical IC50 value for PKX.[1]

  • Inconsistent Results with Other Inhibitors: A structurally different inhibitor of PKX produces a different phenotype or no effect at all.[1]

  • Unexplained Cytotoxicity: Significant cell death is observed at concentrations intended to be specific for PKX inhibition.[3]

Q4: How can I be certain that the phenotype I observe is due to on-target this compound activity?

Confirming on-target activity is a critical aspect of drug development and cell biology research.[3] Key validation strategies include:

  • Orthogonal Validation: Use a structurally and mechanistically different inhibitor of the same target to see if it recapitulates the same phenotype.[1]

  • Rescue Experiments: Overexpressing a drug-resistant mutant of the target protein should reverse the effects of the inhibitor, suggesting the phenotype is on-target.[3]

  • Target Engagement Assays: Directly measure the binding of the inhibitor to its intended target within the cell.[1] Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm this interaction.[3][4]

Troubleshooting Guide: Addressing Suspected Off-Target Effects

If you suspect off-target effects are influencing your results with this compound, follow this step-by-step troubleshooting guide.

Issue 1: Unexpected Cell Morphology Changes or Cytotoxicity
Possible Cause Troubleshooting Steps
High concentration of this compound Perform a dose-response experiment to determine the minimal effective and non-toxic concentration.[5]
Solvent toxicity (e.g., DMSO) Ensure the final solvent concentration is low (typically ≤ 0.1%) and consistent across all wells, including vehicle controls.[5]
On-target effect on cell adhesion Investigate the known or hypothesized functions of the target protein in cell adhesion and cytoskeletal dynamics.[5]
Issue 2: Inconsistent IC50 Values in Cell Viability Assays
Possible Cause Troubleshooting Steps
Inconsistent cell seeding density Ensure a consistent number of cells are seeded in each well, as cell number can significantly impact viability assay readouts.[3]
High cell passage number Use cells within a defined, low-passage number range to avoid genetic drift and altered inhibitor sensitivity.[3]
Poor compound solubility Visually inspect stock and working solutions for precipitates and prepare fresh dilutions for each experiment.[3]
Issue 3: Discrepancy Between Pharmacological and Genetic Perturbation
Possible Cause Troubleshooting Steps
Off-target effects of this compound Use a structurally distinct inhibitor for the same target to see if it produces the same phenotype.[1]
Incomplete target knockdown/knockout Verify the efficiency of your siRNA or CRISPR-mediated target depletion using methods like Western blotting or qPCR.
Functional compensation The cell may be compensating for the loss of the target protein in the genetic model, a phenomenon less likely to occur with acute chemical inhibition.

Quantitative Data Summary

When working with this compound, it is crucial to establish a therapeutic window by comparing its potency against the on-target protein with its cytotoxic effects. The following table provides a template for organizing your dose-response data.

Concentration (µM)PKX Inhibition (%)Cell Viability (%)
0.015100
0.12598
18595
109860
1009915

Experimental Protocols

Protocol 1: Dose-Response and Cytotoxicity Assay

Objective: To determine the optimal concentration range of this compound that effectively inhibits the target without causing significant cell death.[1]

Methodology:

  • Cell Seeding: Plate cells at a suitable density in 96-well plates and allow them to adhere overnight.[1]

  • Inhibitor Preparation: Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilutions) in cell culture medium.[1] The concentration range should span from well below the biochemical IC50 to concentrations where toxicity is anticipated.[1]

  • Treatment: Replace the existing medium with the medium containing the various concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Phenotypic Readout: In one set of plates, measure the biological response of interest (e.g., reporter gene assay, phosphorylation of a downstream marker via Western blot).[1]

  • Toxicity Readout: In a parallel set of plates, assess cell viability using a suitable assay such as an MTS or CellTiter-Glo® assay.[1]

  • Data Analysis: Plot both the phenotypic response and cell viability against the logarithm of the inhibitor concentration to determine the EC50 and CC50 values, respectively.[1]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of this compound to its target protein, PKX, in a cellular context.[4]

Methodology:

  • Cell Treatment: Treat cultured cells with either this compound at a concentration known to be effective or a vehicle control for a specified duration.[4]

  • Harvesting and Lysis: Harvest the cells and lyse them to release the cellular proteins.

  • Heating: Aliquot the cell lysate into separate tubes and heat them across a range of temperatures (e.g., 40-70°C).[1][4] The binding of this compound is expected to stabilize PKX, making it more resistant to heat-induced denaturation.[1]

  • Centrifugation: Centrifuge the heated lysates to separate the soluble protein fraction from the aggregated, denatured proteins.[1]

  • Protein Quantification: Collect the supernatant and quantify the amount of soluble PKX remaining using Western blotting or another protein detection method.[1]

  • Data Analysis: Plot the amount of soluble PKX as a function of temperature for both the vehicle and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates target engagement.[1]

Visualizations

troubleshooting_workflow start Suspected Off-Target Effect dose_response Perform Dose-Response & Cytotoxicity Assay start->dose_response is_toxic Is there a non-toxic effective concentration? dose_response->is_toxic orthogonal Orthogonal Validation: Use Structurally Different Inhibitor is_toxic->orthogonal Yes re_evaluate Re-evaluate this compound or Assay Conditions is_toxic->re_evaluate No phenotype_match Do phenotypes match? orthogonal->phenotype_match genetic Genetic Validation: siRNA/CRISPR Knockdown of Target phenotype_match->genetic Yes off_target High Probability of Off-Target Effect phenotype_match->off_target No phenotype_match2 Do phenotypes match? genetic->phenotype_match2 cetsa Confirm Target Engagement: Cellular Thermal Shift Assay (CETSA) phenotype_match2->cetsa Yes phenotype_match2->off_target No on_target High Confidence On-Target Effect cetsa->on_target

Caption: Troubleshooting workflow for investigating suspected off-target effects.

signaling_pathway cluster_inhibition Mechanism of Action cluster_pathway Hypothetical Cellular Proliferation Pathway This compound This compound pkx Protein Kinase X (PKX) This compound->pkx Inhibits downstream_protein Downstream Protein pkx->downstream_protein growth_factor Growth Factor receptor Receptor growth_factor->receptor receptor->pkx proliferation Cell Proliferation downstream_protein->proliferation

Caption: Hypothetical signaling pathway and point of inhibition by this compound.

cetsa_workflow start Treat cells with This compound or Vehicle lyse Harvest and Lyse Cells start->lyse heat Heat Lysate across a Temperature Gradient lyse->heat centrifuge Centrifuge to Separate Soluble/Aggregated Proteins heat->centrifuge quantify Quantify Soluble Target Protein (e.g., Western Blot) centrifuge->quantify analyze Analyze Data: Plot Melting Curves quantify->analyze

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

Technical Support Center: Optimizing Cetophenicol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in improving the yield of Cetophenicol synthesis. This compound, a structural analog of chloramphenicol, presents unique challenges in its synthesis, particularly concerning stereoselectivity and overall yield. This guide is designed to address common issues encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent synthetic strategies for this compound, or D-threo-1-(p-acetylphenyl)-2-(2,2-dichloroacetamido)-1,3-propanediol, typically start from either a p-substituted cyanophenyl precursor or the more accessible p-nitroacetophenone. The latter route, which involves the reduction of the nitro group to an amine, introduction of the aminodiol side chain, and final dichloroacetylation, is often favored due to the commercial availability of the starting materials.

Q2: How critical is stereochemistry in the synthesis of this compound?

A2: Stereochemical control is paramount. The biological activity of chloramphenicol analogs is highly dependent on the D-threo configuration of the aminodiol side chain. Failure to control the stereochemistry during the reduction of the ketone intermediate will result in a mixture of diastereomers, significantly complicating purification and reducing the yield of the desired active compound.

Q3: What are the key factors influencing the overall yield of the synthesis?

A3: Several factors can impact the final yield, including the efficiency of the reduction of the nitro group (if starting from p-nitroacetophenone), the stereoselectivity of the ketone reduction, the purity of intermediates at each stage, and the conditions of the final dichloroacetylation step. Inefficient purification methods can also lead to significant product loss.

Q4: Are there any specific safety precautions to consider during the synthesis?

A4: Yes, several steps involve hazardous reagents and conditions. For instance, nitration reactions can be highly exothermic, and the handling of reducing agents like tin and hydrochloric acid requires appropriate personal protective equipment and a well-ventilated fume hood. Dichloroacetyl chloride used in the final step is corrosive and moisture-sensitive. Always consult the safety data sheets (SDS) for all chemicals and adhere to standard laboratory safety protocols.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions.

Problem 1: Low Yield in the Reduction of p-Nitroacetophenone to p-Aminoacetophenone
Possible Cause Suggested Solution
Incomplete Reaction - Ensure the reducing agent (e.g., tin, hydrogen with a catalyst) is of high quality and used in the correct stoichiometric ratio.- Optimize reaction time and temperature. For catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is adequate.
Side Reactions - Over-reduction of the ketone group can occur with harsh reducing agents. Use chemoselective methods like tin and HCl which preferentially reduce the nitro group.[1]
Difficult Work-up - If using tin and HCl, ensure complete neutralization to precipitate tin salts for effective removal by filtration.[1]
Problem 2: Poor Diastereoselectivity in the Formation of the threo-Aminodiol
Possible Cause Suggested Solution
Non-selective Reducing Agent - The reduction of the α-amino ketone intermediate is a critical stereochemical step. Standard reducing agents like sodium borohydride may not provide sufficient stereocontrol.- Employ stereoselective reduction methods such as the Meerwein-Ponndorf-Verley (MPV) reduction using aluminum isopropoxide, which is known to favor the formation of the threo isomer.[2][3][4]
Incorrect Reaction Conditions - Temperature and solvent can influence the diastereoselectivity. It is crucial to follow established protocols for stereoselective reductions.
Problem 3: Low Yield in the Dichloroacetylation Step
Possible Cause Suggested Solution
Decomposition of Starting Material - The aminodiol intermediate can be unstable under harsh conditions. Ensure the reaction is carried out at a controlled temperature, typically cool to room temperature.
Hydrolysis of Dichloroacetyl Chloride - Dichloroacetyl chloride is highly reactive towards moisture. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal pH - The reaction often requires a base to neutralize the HCl byproduct. Use a non-nucleophilic base like triethylamine and add it slowly to the reaction mixture.

Data Presentation: Comparative Yields of Key Synthetic Steps

The following tables summarize reported yields for crucial steps in the synthesis of this compound and its precursors, allowing for easy comparison of different methodologies.

Table 1: Reduction of p-Nitroacetophenone to p-Aminoacetophenone

Reducing Agent/Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
Tin (granulated) / HClWater/HCl85-95274[3]
H₂ / 1% Palladium on CarbonMethanol60-700.7595-97[5]
H₂ / Pd nanoparticlesGlycerol100295[4]

Experimental Protocols

Synthesis of p-Aminoacetophenone from p-Nitroacetophenone

Method: Catalytic Hydrogenation

  • To a pressure vessel, add 40g of p-nitroacetophenone, 160g of methanol, and 3.5g of 1% palladium on carbon catalyst.[5]

  • Seal the vessel and purge with nitrogen, then with hydrogen.

  • Pressurize the vessel with hydrogen to 0.5-0.6 MPa.

  • Heat the mixture to 60-70°C and maintain for 45 minutes with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully vent the hydrogen.

  • Filter the mixture to remove the catalyst.

  • The filtrate containing p-aminoacetophenone can be concentrated and used in the next step. A reported yield for a similar reaction is 95-97%.[5]

Stereoselective Synthesis of DL-threo-1-(p-Acetylphenyl)-2-amino-1,3-propanediol

This protocol is adapted from analogous chloramphenicol syntheses and the principles of stereoselective reduction.

  • Bromination and Amination (not detailed here): p-Aminoacetophenone can be converted to α-amino-p-acetylacetophenone hydrochloride through a series of steps including protection of the amino group, bromination at the α-position, and subsequent amination.

  • Hydroxymethylation: The resulting α-amino ketone is then reacted with formaldehyde in the presence of a base to introduce a hydroxymethyl group.

  • Meerwein-Ponndorf-Verley (MPV) Reduction for Stereocontrol:

    • To a solution of the α-amino-β-hydroxy-p-acetylpropiophenone intermediate in isopropanol, add aluminum isopropoxide.

    • Reflux the mixture. The isopropanol acts as both the solvent and the hydride donor.

    • The reaction progress can be monitored by TLC. The MPV reduction is known to be highly selective for the threo diastereomer.[2][3][4]

    • After completion, the reaction is quenched, and the product is isolated.

Synthesis of this compound (Dichloroacetylation)
  • Dissolve the DL-threo-1-(p-acetylphenyl)-2-amino-1,3-propanediol in a suitable anhydrous solvent (e.g., ethyl acetate or dichloromethane).

  • Cool the solution in an ice bath.

  • Add a non-nucleophilic base, such as triethylamine (1.1 equivalents).

  • Slowly add a solution of dichloroacetyl chloride (1.1 equivalents) in the same anhydrous solvent.

  • Stir the reaction mixture at low temperature and then allow it to warm to room temperature.

  • Monitor the reaction to completion by TLC.

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization to yield this compound.

Visualizations

Cetophenicol_Synthesis_Workflow cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_intermediate3 Intermediate 3 (threo) cluster_final Final Product p_Nitro p-Nitroacetophenone p_Amino p-Aminoacetophenone p_Nitro->p_Amino Reduction (e.g., H₂/Pd-C) Amino_ketone α-Amino-β-hydroxy- p-acetylpropiophenone p_Amino->Amino_ketone Side-chain formation Aminodiol threo-1-(p-Acetylphenyl)- 2-amino-1,3-propanediol Amino_ketone->Aminodiol Stereoselective Reduction (MPV) This compound This compound Aminodiol->this compound Dichloroacetylation

Caption: Synthetic workflow for this compound starting from p-nitroacetophenone.

Troubleshooting_Low_Yield cluster_reduction Reduction Step cluster_stereo Stereoselective Step cluster_final_step Final Step LowYield Low Overall Yield IncompleteReduction Incomplete Reduction LowYield->IncompleteReduction SideReactions Side Reactions LowYield->SideReactions PoorDiastereo Poor Diastereoselectivity LowYield->PoorDiastereo Decomposition Intermediate Decomposition LowYield->Decomposition ReagentHydrolysis Reagent Hydrolysis LowYield->ReagentHydrolysis CheckReagents CheckReagents IncompleteReduction->CheckReagents Solution: Check reagents, optimize conditions Chemoselective Chemoselective SideReactions->Chemoselective Solution: Use chemoselective methods MPV MPV PoorDiastereo->MPV Solution: Employ stereoselective reduction (MPV) TempControl TempControl Decomposition->TempControl Solution: Control reaction temperature Anhydrous Anhydrous ReagentHydrolysis->Anhydrous Solution: Use anhydrous conditions

References

Technical Support Center: Cetophenicol Stability in Buffer Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of cetophenicol in various buffer solutions. The information presented here is primarily based on forced degradation studies of chloramphenicol, a closely related compound, due to the limited availability of direct stability data for this compound. The structural similarity between the two molecules suggests that their stability profiles under different conditions will be comparable.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in aqueous solutions?

A1: this compound, similar to chloramphenicol, is susceptible to degradation in aqueous solutions, particularly under alkaline conditions and upon exposure to heat and light.[1][2] The degradation rate is influenced by pH, temperature, and the composition of the buffer solution.[3][4][5]

Q2: Which pH range is optimal for maintaining this compound stability?

A2: Based on data for chloramphenicol, a pH range of 2 to 7 is where the degradation rate is substantially independent of the hydrogen-ion concentration.[3][6] Maximum stability for similar compounds has been observed in the slightly acidic to neutral pH range, typically between pH 4 and 6.[5]

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathway for the related compound chloramphenicol is hydrolysis of the amide bond.[6] This can be catalyzed by both hydrogen and hydroxide ions. Other potential degradation mechanisms include oxidation and photolysis.[1][7][8][9]

Q4: Can buffer components influence the stability of this compound?

A4: Yes, certain buffer components can catalyze the degradation of this compound. For instance, phosphate, acetate, and citrate buffers have been shown to exert a catalytic effect on the degradation of chloramphenicol.[3][4] It is crucial to select buffer systems that do not accelerate the degradation of the compound.

Q5: How should I store this compound solutions to minimize degradation?

A5: To minimize degradation, this compound solutions should be stored at refrigerated temperatures (2-8°C), protected from light, and maintained within the optimal pH range (ideally pH 4-6).[10] For long-term storage, freezing the solution may be an option, but freeze-thaw cycles should be evaluated for their impact on stability.[9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of this compound potency in solution. The pH of the buffer solution is outside the optimal range (e.g., alkaline pH).Adjust the pH of the buffer to be within the 4-6 range. Use a buffer system with adequate buffering capacity to maintain the pH.
The storage temperature is too high.Store solutions at refrigerated temperatures (2-8°C). Avoid prolonged exposure to room temperature.
The solution is exposed to light.Store solutions in amber vials or protect them from light using other means.
A component in the buffer is catalyzing degradation.If using phosphate, acetate, or citrate buffers, consider switching to a non-catalytic buffer system if stability issues persist.[3][4]
Inconsistent results in stability studies. The analytical method is not stability-indicating.Develop and validate a stability-indicating analytical method, such as HPLC, that can separate the intact drug from its degradation products.[11][12][13]
Incompatibility with excipients in the formulation.Conduct compatibility studies with all formulation excipients to identify any potential interactions that could lead to degradation.[14][15][16]
Precipitation observed in the solution. The pH of the solution has shifted, affecting solubility.Ensure the buffer has sufficient capacity to maintain the pH, especially if the formulation contains other components that could alter the pH.[17]
The concentration of this compound exceeds its solubility in the chosen buffer system.Determine the solubility of this compound in the buffer at the intended storage temperature and adjust the concentration accordingly.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.[7][8][9]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M to 1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Alkaline Hydrolysis: Mix the stock solution with 0.1 M to 1 M NaOH. Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period. Chloramphenicol shows more degradation under alkaline conditions.[1]

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Keep the mixture at room temperature for a defined period.

  • Thermal Degradation: Expose the solid this compound powder and a solution of this compound to dry heat (e.g., 80°C) for a defined period.

  • Photolytic Degradation: Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

3. Sample Analysis:

  • At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration with the mobile phase of the analytical method.

  • Analyze the samples using a validated stability-indicating HPLC method.[11][12][13]

Protocol 2: Stability of this compound in Different Buffer Solutions

This protocol describes how to evaluate the stability of this compound in various buffer solutions at different pH values and temperatures.

1. Preparation of Buffer Solutions:

  • Prepare a series of buffer solutions covering the desired pH range (e.g., pH 4, 5, 6, 7, 8). Common buffer systems include citrate, acetate, and phosphate. Be mindful that these can catalyze degradation.[3][4]

2. Sample Preparation:

  • Dissolve a known amount of this compound in each buffer solution to achieve a final concentration suitable for analysis (e.g., 100 µg/mL).

3. Stability Study:

  • Divide each buffered solution into aliquots and store them at different temperature conditions (e.g., 4°C, 25°C, 40°C).

  • Protect all samples from light.

4. Sample Analysis:

  • At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks), withdraw samples from each condition.

  • Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound.

5. Data Analysis:

  • Plot the natural logarithm of the this compound concentration versus time for each condition.

  • Determine the apparent first-order degradation rate constant (k) from the slope of the line.

  • Calculate the half-life (t½ = 0.693/k) and the time to 10% degradation (t₉₀ = 0.105/k).

Data Presentation

Table 1: Hypothetical Stability Data for this compound in Different Buffer Solutions at 40°C

Buffer SystempHInitial Concentration (µg/mL)Concentration after 7 days (µg/mL)% DegradationApparent Degradation Rate Constant (k) (day⁻¹)
Citrate4.0100.295.15.10.0075
Acetate5.099.896.53.30.0048
Phosphate6.0100.592.38.20.0121
Phosphate7.0100.185.414.70.0227
Borate8.099.968.731.20.0534

Visualizations

Experimental_Workflow_Forced_Degradation cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1-1M HCl, 60°C) stock->acid alkali Alkaline Hydrolysis (0.1-1M NaOH, 40°C) stock->alkali oxidation Oxidative Degradation (3-30% H₂O₂, RT) stock->oxidation thermal Thermal Degradation (80°C, Solid & Solution) stock->thermal photo Photolytic Degradation (ICH Q1B Light Source) stock->photo sampling Sample at Time Points acid->sampling alkali->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize & Dilute sampling->neutralize hplc Analyze by Stability- Indicating HPLC neutralize->hplc data Identify Degradants & Determine Degradation Rate hplc->data

Caption: Workflow for Forced Degradation Study of this compound.

Experimental_Workflow_Buffer_Stability cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis buffers Prepare Buffer Solutions (e.g., pH 4, 5, 6, 7, 8) samples Prepare this compound Samples in Each Buffer buffers->samples temp1 4°C samples->temp1 temp2 25°C samples->temp2 temp3 40°C samples->temp3 sampling Sample at Time Intervals temp1->sampling temp2->sampling temp3->sampling hplc Analyze by Stability- Indicating HPLC sampling->hplc data Calculate Degradation Rate Constants hplc->data

Caption: Workflow for this compound Stability in Buffer Solutions.

References

Technical Support Center: Cetophenicol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common issues encountered during the synthesis of Cetophenicol.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in this compound synthesis?

A1: Impurities in this compound synthesis can be broadly categorized as process-related impurities and degradation products. Process-related impurities arise from starting materials, intermediates, and side reactions during synthesis. These can include unreacted starting materials like p-aminoacetophenone, isomers such as m-nitroacetophenone from precursor synthesis, and byproducts from incomplete reactions, like hydroxylamines or oximes formed during the reduction of the nitro group. Degradation products can form under various stress conditions such as exposure to acidic or alkaline environments, light, or heat. A common degradation product is the hydrolysis of the amide bond, leading to the corresponding aminodiol.

Q2: How can I detect these impurities in my sample?

A2: A range of analytical techniques can be employed for impurity detection and quantification. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used method for routine purity assessment. For more detailed characterization and identification of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation of isolated impurities.

Q3: What are the typical acceptance criteria for impurities in a pharmaceutical substance like this compound?

A3: Acceptance criteria for impurities are guided by regulatory bodies such as the International Council for Harmonisation (ICH). The limits for reporting, identification, and qualification of impurities depend on the maximum daily dose of the drug. Generally, for new drug substances, impurities present at a level of 0.10% or higher should be reported, and those at 0.15% or higher may require structural identification and toxicological qualification.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common contamination issues during this compound synthesis.

Issue 1: Presence of Unreacted Starting Materials or Intermediates
  • Symptom: Analytical chromatogram (e.g., HPLC) shows peaks corresponding to the retention times of known starting materials (e.g., p-aminoacetophenone) or intermediates.

  • Potential Causes:

    • Incomplete reaction due to insufficient reaction time, temperature, or reagent stoichiometry.

    • Inefficient purification methods.

  • Troubleshooting Steps:

    • Reaction Optimization:

      • Ensure all reagents are added in the correct stoichiometric ratios.

      • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC) to determine the optimal reaction time.

      • Investigate the effect of temperature on the reaction rate and completeness.

    • Purification Enhancement:

      • Recrystallization from a suitable solvent system can be effective in removing less soluble starting materials.

      • Column chromatography with an appropriate stationary and mobile phase can provide a high degree of separation.

Issue 2: Formation of Isomeric Impurities
  • Symptom: Characterization data (e.g., NMR, MS) suggests the presence of isomers of this compound or its intermediates. For example, the presence of impurities related to m-nitroacetophenone when p-nitroacetophenone is the desired precursor.

  • Potential Causes:

    • Use of starting materials containing isomeric impurities.

    • Non-specific reactions leading to the formation of regioisomers.

  • Troubleshooting Steps:

    • Starting Material Purity:

      • Verify the purity of all starting materials using appropriate analytical methods before use.

      • If necessary, purify the starting materials to remove any isomeric contaminants.

    • Reaction Specificity:

      • Optimize reaction conditions (e.g., temperature, catalyst) to favor the formation of the desired isomer.

      • Employ purification techniques with high resolving power, such as chiral chromatography if stereoisomers are a concern.

Issue 3: Incomplete Reduction of the Nitro Group
  • Symptom: Presence of impurities identified as hydroxylamines or oximes.

  • Potential Causes:

    • Insufficient reducing agent or catalyst activity.

    • Suboptimal reaction conditions (temperature, pressure, pH).

  • Troubleshooting Steps:

    • Optimize Reduction Conditions:

      • Increase the amount of reducing agent or catalyst.

      • Ensure the catalyst is fresh and active.

      • Adjust the reaction temperature and pressure as needed to drive the reaction to completion.

      • Monitor the reaction closely to ensure the complete disappearance of the nitro intermediate.

Issue 4: Byproducts from Dichloroacetylation
  • Symptom: Presence of unexpected peaks in the chromatogram after the dichloroacetylation step.

  • Potential Causes:

    • Side reactions of the dichloroacetylating agent with other functional groups in the molecule.

    • Reaction with residual impurities from previous steps.

  • Troubleshooting Steps:

    • Control Reaction Conditions:

      • Perform the reaction at a controlled temperature to minimize side reactions.

      • Ensure the starting amino alcohol is of high purity before proceeding with this step.

    • Purification:

      • Utilize column chromatography or recrystallization to separate the desired product from acylation byproducts.

Data Presentation

Impurity TypePotential SourceRecommended Analytical MethodMitigation Strategy
Process-Related Impurities
p-AminoacetophenoneUnreacted starting materialHPLC, GC-MSOptimize reaction conditions, enhance purification
m-Nitroacetophenone related impuritiesIsomeric impurity in starting materialHPLC, LC-MSUse high-purity starting materials
Aromatic hydroxylamines/oximesIncomplete reduction of nitro groupLC-MS, NMROptimize reduction conditions
Diacylated byproductsSide reaction during dichloroacetylationLC-MSControl reaction temperature, purify intermediate
Degradation Products
2-amino-1-(p-acetylphenyl)propane-1,3-diolHydrolysis of the amide bondHPLC, LC-MSControl pH and moisture during storage and processing
Photodegradation productsExposure to lightHPLC with photodiode array detectorProtect from light during synthesis and storage

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% formic acid or other suitable modifier). The specific gradient will depend on the impurity profile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 254 nm or a photodiode array (PDA) detector for spectral analysis.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase or a suitable solvent.

Mandatory Visualization

Troubleshooting_Cetophenicol_Synthesis cluster_start Start: Impurity Detected cluster_identification Impurity Identification cluster_source Source Determination cluster_process_troubleshooting Process-Related Troubleshooting cluster_degradation_troubleshooting Degradation Troubleshooting cluster_end Resolution start Impurity Detected in This compound Sample identify Characterize Impurity (HPLC, LC-MS, NMR) start->identify process_related Process-Related? identify->process_related degradation Degradation Product? identify->degradation unreacted_sm Unreacted Starting Material/ Intermediate process_related->unreacted_sm Yes isomer Isomeric Impurity process_related->isomer No, Isomer hydrolysis Hydrolysis degradation->hydrolysis Yes photodegradation Photodegradation degradation->photodegradation No, Photo optimize_reaction Optimize Reaction (Time, Temp, Stoichiometry) unreacted_sm->optimize_reaction side_product Side-Reaction Product isomer->side_product No, Side Product purify_sm Purify Starting Materials isomer->purify_sm optimize_conditions Optimize Reaction Conditions (Temp, Catalyst) side_product->optimize_conditions enhance_purification Enhance Purification (Recrystallization, Chromatography) optimize_reaction->enhance_purification purify_sm->enhance_purification optimize_conditions->enhance_purification pure_product Pure this compound enhance_purification->pure_product control_ph Control pH and Moisture hydrolysis->control_ph protect_light Protect from Light photodegradation->protect_light control_ph->pure_product protect_light->pure_product

Caption: Troubleshooting workflow for common contaminants in this compound synthesis.

Technical Support Center: Minimizing Cetophenicol-Induced Cytotoxicity in Eukaryotic Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Cetophenicol-induced cytotoxicity in eukaryotic cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: this compound, also known as Chloramphenicol, primarily induces cytotoxicity by inhibiting mitochondrial protein synthesis. This leads to mitochondrial dysfunction, characterized by decreased ATP production and increased production of reactive oxygen species (ROS).[1][2][3] The subsequent oxidative stress can trigger downstream signaling cascades that result in apoptosis, or programmed cell death.[4]

Q2: My cells are showing high levels of cytotoxicity even at low concentrations of this compound. What are the possible reasons?

A2: Several factors can contribute to heightened sensitivity to this compound:

  • Cell Line Susceptibility: Different cell lines have varying sensitivities to this compound. Cells that are rapidly dividing or have high metabolic rates may be more vulnerable to its effects.[3]

  • Culture Conditions: Suboptimal culture conditions, such as nutrient-depleted medium or high cell density, can increase cellular stress and potentiate the cytotoxic effects of this compound.

  • Solvent Toxicity: Ensure that the solvent used to dissolve this compound (e.g., ethanol or DMSO) is not contributing to cytotoxicity at its final working concentration. It is crucial to include a vehicle control in your experiments.[3]

  • Contamination: Underlying microbial contamination, such as mycoplasma, can compromise cell health and increase their susceptibility to chemical stressors like this compound.[3]

Q3: How can I minimize this compound-induced cytotoxicity in my experiments?

A3: Several strategies can be employed to mitigate the cytotoxic effects of this compound:

  • Co-treatment with Antioxidants: The use of antioxidants has been shown to be effective in reducing this compound-induced cytotoxicity. Antioxidants such as N-acetylcysteine (NAC), Vitamin C, Astaxanthin, and Quercetin can help by scavenging reactive oxygen species (ROS).[2][3][4][5]

  • Dose and Time Optimization: Conduct a thorough dose-response and time-course experiment to identify the lowest effective concentration of this compound and the shortest exposure time necessary to achieve your desired experimental outcome while minimizing off-target toxicity.[3]

  • Maintain Healthy Cell Cultures: Use cells that are in the logarithmic growth phase and ensure they are not over-confluent at the time of treatment. Healthy, unstressed cells are generally more resistant to drug-induced toxicity.

  • Consider 3D Cell Culture Models: Three-dimensional (3D) cell culture models often provide a more physiologically relevant environment and may exhibit different sensitivities to drug toxicity compared to traditional 2D monolayer cultures.[3]

Q4: What are the key signaling pathways involved in this compound-induced apoptosis?

A4: this compound-induced apoptosis is primarily mediated through the intrinsic (mitochondrial) pathway. The inhibition of mitochondrial protein synthesis leads to mitochondrial stress, which triggers the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and caspase-3, which are the executioners of apoptosis.[6]

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
High background in cell viability assays (e.g., MTT, XTT) - Phenol red in the culture medium can interfere with absorbance readings.- High cell density can lead to excessive formazan crystal formation.- Use phenol red-free medium for the assay.- Optimize the initial cell seeding density to ensure the assay remains within its linear range.[3]
Inconsistent results in apoptosis assays (e.g., Annexin V/PI staining) - Suboptimal staining procedure (incorrect buffer concentrations or incubation times).- Excessive cell membrane damage during harvesting.- Strictly follow the manufacturer's protocol for the apoptosis detection kit.- Employ gentle cell harvesting techniques. For adherent cells, consider using a cell scraper instead of harsh enzymatic dissociation.[3]
No significant cytotoxic effect of this compound observed - The cell line may be resistant to this compound.- The concentration of this compound used may be too low.- The incubation time may be insufficient.- Test a wider range of this compound concentrations.- Increase the duration of drug exposure.- If resistance is suspected, consider using a different cell line or a positive control known to induce apoptosis in your chosen cell line.[3]
This compound is intended as a selection agent, but all cells are dying. The concentration of this compound is too high for the specific cell line.Perform a dose-response curve to determine the optimal concentration that allows for the selection of resistant cells while eliminating non-resistant ones. Start with a low concentration and gradually increase it.

Quantitative Data Summary

Table 1: IC50 Values of this compound (Chloramphenicol) in Different Cell Lines

Cell LineThis compound (µg/mL)Reference
RPMI8266 (Myeloma)142.45[6]
U266 (Myeloma)315.22[6]

Table 2: Effect of Antioxidants on this compound (Chloramphenicol)-Induced ROS Production and ATP Levels in HepG2 Cells

Treatment GroupROS Levels (Relative to Control)ATP Levels (Relative to Control)Reference
This compound (CMP) aloneSignificantly IncreasedSignificantly Decreased[2]
CMP + Astaxanthin (AXN)Significantly Reduced (vs. CMP alone)Improved[2]
CMP + Quercetin (QRN)Significantly Reduced (vs. CMP alone)Improved[2]

Key Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Treatment: Aspirate the medium and add fresh medium containing various concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

Protocol 2: Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
  • Cell Harvesting: Collect both adherent and floating cells from your culture plates. For adherent cells, use a gentle dissociation method.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[3]

Protocol 3: Measurement of Mitochondrial Membrane Potential (MMP)
  • Cell Culture: Seed cells in a suitable plate (e.g., 96-well black-walled plate) and treat with this compound with or without mitigating agents.

  • Dye Loading: At the end of the treatment period, incubate the cells with a fluorescent cationic dye that accumulates in the mitochondria based on the membrane potential (e.g., TMRM, TMRE, or JC-1) according to the manufacturer's instructions.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer. A decrease in fluorescence intensity of dyes like TMRM or a shift from red to green fluorescence for JC-1 indicates a loss of MMP.

Visualizations

Cetophenicol_Cytotoxicity_Pathway cluster_cell Eukaryotic Cell cluster_mito Mitochondrion cluster_cyto Cytoplasm This compound This compound MitoProteinSynth Mitochondrial Protein Synthesis This compound->MitoProteinSynth inhibits ATP_Prod ATP Production MitoProteinSynth->ATP_Prod leads to decreased Mito_Stress Mitochondrial Stress MitoProteinSynth->Mito_Stress induces ROS_Prod ROS Production Mito_Stress->ROS_Prod increases CytoC Cytochrome c (release) Mito_Stress->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (activated) Apaf1->Casp9 Casp3 Caspase-3 (activated) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Experimental_Workflow cluster_prep Experiment Preparation cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis CellCulture 1. Eukaryotic Cell Culture Treatment 2. Treatment with this compound (± Antioxidants) CellCulture->Treatment Viability 3a. Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis 3b. Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis MitoPotential 3c. Mitochondrial Potential Assay Treatment->MitoPotential Data 4. Data Collection & Analysis Viability->Data Apoptosis->Data MitoPotential->Data Conclusion 5. Conclusion Data->Conclusion

Caption: General experimental workflow for assessing this compound cytotoxicity.

Troubleshooting_Logic Start High Cytotoxicity Observed CheckCulture Check Cell Culture Conditions (Health, Density, Contamination) Start->CheckCulture CheckSolvent Verify Solvent Toxicity (Vehicle Control) Start->CheckSolvent Optimize Optimize Concentration & Time CheckCulture->Optimize CheckSolvent->Optimize AddAntioxidant Co-treat with Antioxidants (e.g., NAC, Vitamin C) Optimize->AddAntioxidant ReEvaluate Re-evaluate Cytotoxicity AddAntioxidant->ReEvaluate

Caption: Troubleshooting logic for high this compound-induced cytotoxicity.

References

Validation & Comparative

Comparative Efficacy of Chloramphenicol and its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of broad-spectrum antibiotics, Chloramphenicol has long held a significant, albeit controversial, position. Its potent antibacterial activity is often weighed against concerns regarding toxicity. This has led to the development and use of several analogues, aiming to retain efficacy while improving the safety profile. This guide provides a detailed comparison of Chloramphenicol with two of its notable derivatives: Thiamphenicol and Florfenicol.

It is important to note that the term "Cetophenicol" does not correspond to a recognized antibiotic in scientific literature. Therefore, this guide will focus on the well-documented analogues of Chloramphenicol to provide a relevant and data-driven comparison for researchers, scientists, and drug development professionals.

Mechanism of Action: A Shared Target

Chloramphenicol, Thiamphenicol, and Florfenicol all exert their bacteriostatic effect by inhibiting bacterial protein synthesis. They bind to the 50S ribosomal subunit, specifically at the peptidyl transferase center. This binding action obstructs the binding of the aminoacyl-tRNA to the A-site, thereby preventing the formation of peptide bonds and halting protein elongation. While the primary target is the same, variations in their chemical structures can influence their binding affinity and spectrum of activity.

cluster_ribosome Bacterial 50S Ribosomal Subunit cluster_inhibition Inhibition by Phenicols A_site A-site (Aminoacyl) P_site P-site (Peptidyl) PTC Peptidyl Transferase Center P_site->PTC Peptide Bond Formation Inhibition Inhibition of Protein Synthesis PTC->Inhibition Blocks peptide bond formation Chloramphenicol Chloramphenicol Chloramphenicol->PTC Binds to Thiamphenicol Thiamphenicol Thiamphenicol->PTC Binds to Florfenicol Florfenicol Florfenicol->PTC Binds to cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial dilutions of antibiotics in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare bacterial inoculum (0.5 McFarland standard) B->C D Incubate at 35-37°C for 16-20 hours C->D E Read plates to determine MIC (lowest concentration with no visible growth) D->E

A Comparative Analysis of the Antibacterial Spectra of Cetophenicol and Thiamphenicol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data indicates that while Thiamphenicol has a well-documented broad-spectrum antibacterial profile, quantitative in vitro susceptibility data for Cetophenicol is not publicly available, precluding a direct comparative analysis of their antibacterial spectra. This guide summarizes the known antibacterial properties of Thiamphenicol and provides a general overview of the phenicol class of antibiotics, to which both compounds belong.

Introduction

This compound and Thiamphenicol are both synthetic antibiotics belonging to the phenicol class, structurally related to chloramphenicol. These antibiotics are of interest to researchers and drug development professionals for their potential therapeutic applications. A critical aspect of evaluating any antibiotic is its antibacterial spectrum, typically quantified by the Minimum Inhibitory Concentration (MIC) against a variety of bacterial pathogens. This guide aims to provide a comparative overview of the antibacterial spectra of this compound and Thiamphenicol, supported by available experimental data and methodologies.

Antibacterial Spectrum of Thiamphenicol

Thiamphenicol is a broad-spectrum antibiotic with activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Its efficacy is particularly noted against respiratory pathogens.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Thiamphenicol against various bacterial species, compiled from published research. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.[2][3]

Bacterial SpeciesNumber of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Streptococcus pneumoniae397---
Haemophilus influenzae1060.1 - 1.56--
Staphylococcus aureus52 (MRSA)---
Bacteroides fragilis40≤12.5--
Enterobacteriaceae----
Streptococci-≤0.5 - 4--
Pneumococci-≤0.5 - 4--
Enterococci-≤0.5 - 4--
Staphylococci-8 - 64--
Salmonella-8 - 64--
Citrobacter-8 - 64--
Klebsiella pneumoniae-8 - 64--
Enterobacter-8 - 64--
Escherichia coli-8 - 64--
Proteus-8 - 64--
Neisseria gonorrhoeae23---

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively. Dashes indicate where specific data was not available in the cited literature.

Studies have shown that Thiamphenicol's activity against Haemophilus influenzae and Bacteroides fragilis is comparable to that of chloramphenicol.[4] However, for Enterobacteriaceae, higher concentrations of Thiamphenicol are generally required compared to chloramphenicol.[4]

Antibacterial Spectrum of this compound

Despite extensive searches of scientific literature and chemical databases, no publicly available studies containing quantitative data (i.e., MIC values) on the antibacterial spectrum of this compound were found. While its chemical structure is known and it is classified as a phenicol antibiotic, its in vitro activity against specific bacterial pathogens has not been documented in accessible research.

Mechanism of Action and Resistance

Both Thiamphenicol and, presumably, this compound belong to the phenicol class of antibiotics and are expected to share a similar mechanism of action with chloramphenicol.[5] They act by inhibiting bacterial protein synthesis.

dot

General Mechanism of Action of Phenicol Antibiotics cluster_ribosome Bacterial 70S Ribosome 50S_subunit 50S Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) 50S_subunit->Peptidyl_Transferase_Center 30S_subunit 30S Subunit Phenicol_Antibiotic Phenicol Antibiotic (e.g., Thiamphenicol) Phenicol_Antibiotic->50S_subunit Binds to Phenicol_Antibiotic->Peptidyl_Transferase_Center Blocks Peptide_Bond_Formation Peptide Bond Formation Peptidyl_Transferase_Center->Peptide_Bond_Formation Catalyzes Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Peptide_Bond_Formation->Protein_Synthesis_Inhibition is inhibited Bacteriostatic_Effect Bacteriostatic Effect Protein_Synthesis_Inhibition->Bacteriostatic_Effect Leads to

Figure 1. Simplified signaling pathway of the mechanism of action for phenicol antibiotics.

Resistance to phenicols can occur through several mechanisms, including:

  • Enzymatic inactivation: Production of enzymes like chloramphenicol acetyltransferases (CATs) that modify and inactivate the antibiotic.

  • Efflux pumps: Active transport of the antibiotic out of the bacterial cell.

  • Target site modification: Mutations in the ribosomal RNA that reduce the binding affinity of the antibiotic.

Experimental Protocols

The determination of the antibacterial spectrum of an antibiotic is typically performed using standardized in vitro susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for these procedures.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic against a specific bacterium.

dot

Experimental Workflow for Broth Microdilution MIC Assay Start Start Prepare_Antibiotic_Dilutions Prepare serial two-fold dilutions of the antibiotic in a microtiter plate Start->Prepare_Antibiotic_Dilutions Prepare_Inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) Prepare_Antibiotic_Dilutions->Prepare_Inoculum Inoculate_Plate Inoculate each well of the microtiter plate with the bacterial suspension Prepare_Inoculum->Inoculate_Plate Incubate Incubate the plate at 35-37°C for 16-24 hours Inoculate_Plate->Incubate Read_Results Visually inspect the plate for bacterial growth (turbidity) Incubate->Read_Results Determine_MIC The MIC is the lowest concentration of the antibiotic that inhibits visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Figure 2. A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol Details:

  • Preparation of Antibiotic Dilutions: A series of two-fold dilutions of the antibiotic is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are also included.

  • Incubation: The plate is incubated at an appropriate temperature (typically 35-37°C) for 16-24 hours.

  • Interpretation of Results: After incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Conclusion

A direct and detailed comparison of the antibacterial spectra of this compound and Thiamphenicol is currently not possible due to the absence of published in vitro susceptibility data for this compound. Thiamphenicol has a well-characterized broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria. Both compounds, as members of the phenicol class, are presumed to inhibit bacterial protein synthesis. For a conclusive comparison, further research is required to determine the antibacterial profile of this compound using standardized methodologies.

References

Cross-Resistance Between Cetophenicol and Other Phenicols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of cross-resistance between cetophenicol and other phenicol-class antibiotics, namely chloramphenicol, thiamphenicol, and florfenicol. The information is intended to support research and development in antimicrobial agents by offering insights into resistance mechanisms and methodologies for assessing cross-resistance.

Disclaimer: Direct experimental data on the cross-resistance of this compound is limited in publicly available literature. The comparisons drawn in this guide are based on the established resistance mechanisms common to the phenicol class and extrapolated to this compound due to its structural similarity. Further experimental validation is required to confirm these expected cross-resistance patterns.

Overview of Phenicol Resistance Mechanisms

Cross-resistance among phenicol antibiotics is primarily governed by a few key mechanisms. The presence of one of these mechanisms in a bacterial strain can confer resistance to multiple drugs within this class.

  • Enzymatic Inactivation: The most common mechanism is the enzymatic inactivation of the antibiotic by chloramphenicol acetyltransferases (CATs). These enzymes acetylate the hydroxyl groups of chloramphenicol, preventing it from binding to the bacterial ribosome. While effective against chloramphenicol, some phenicols like florfenicol are designed to be resistant to this enzymatic action.

  • Efflux Pumps: Active efflux of the antibiotic out of the bacterial cell is another major resistance mechanism. Specific efflux pumps, such as those encoded by the floR and cmlA genes, can export multiple phenicol antibiotics, leading to broad cross-resistance. The floR gene is a well-documented determinant of cross-resistance to florfenicol and chloramphenicol.

  • Target Site Modification: Mutations in the 50S ribosomal subunit, the binding site for phenicols, can reduce the binding affinity of the antibiotic, leading to resistance. This mechanism can also result in cross-resistance to various phenicols.

Quantitative Data on Cross-Resistance

The following tables summarize hypothetical Minimum Inhibitory Concentration (MIC) data to illustrate the expected cross-resistance patterns between this compound and other phenicols in different bacterial strains. The data is structured to reflect the impact of known resistance mechanisms.

Table 1: Comparative MICs (µg/mL) for Phenicol-Susceptible and Resistant Escherichia coli

Bacterial StrainResistance MechanismThis compound (Predicted MIC)Chloramphenicol (MIC)Thiamphenicol (MIC)Florfenicol (MIC)
E. coli ATCC 25922Susceptible2 - 82 - 84 - 161 - 4
E. coli (CAT positive)Enzymatic Inactivation>64>2568 - 322 - 8
E. coli (floR positive)Efflux Pump>64>256>128>128
E. coli (cmlA positive)Efflux Pump>64>12832 - 1284 - 16

Table 2: Comparative MICs (µg/mL) for Phenicol-Susceptible and Resistant Staphylococcus aureus

Bacterial StrainResistance MechanismThis compound (Predicted MIC)Chloramphenicol (MIC)Thiamphenicol (MIC)Florfenicol (MIC)
S. aureus ATCC 29213Susceptible2 - 84 - 168 - 322 - 8
S. aureus (CAT positive)Enzymatic Inactivation>64>25616 - 644 - 16
S. aureus (floR positive)Efflux Pump>64>256>128>128

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial cultures

  • Phenicol antibiotics (this compound, Chloramphenicol, Thiamphenicol, Florfenicol)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Antibiotic Stock Solution Preparation: Prepare stock solutions of each antibiotic in a suitable solvent at a concentration of 1280 µg/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the antibiotic stock solution to the first well of each row, creating a 1:2 dilution.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down each row. Discard the final 100 µL from the last well. This will create a range of antibiotic concentrations.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with 100 µL of the standardized bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Identification of Resistance Genes by PCR

Materials:

  • Bacterial DNA extract

  • Primers for cat, floR, and cmlA genes

  • PCR master mix

  • Thermal cycler

  • Agarose gel electrophoresis equipment

Procedure:

  • DNA Extraction: Extract genomic DNA from the bacterial isolates.

  • PCR Amplification:

    • Set up PCR reactions containing the DNA template, specific primers for each resistance gene, and PCR master mix.

    • Use a thermal cycler with an appropriate amplification program (annealing temperature will be primer-specific).

  • Gel Electrophoresis:

    • Run the PCR products on an agarose gel.

    • Visualize the DNA bands under UV light. The presence of a band of the expected size indicates the presence of the respective resistance gene.

Visualizations

Signaling Pathway for Efflux Pump-Mediated Resistance

EffluxPumpRegulation cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EffluxPump Efflux Pump (e.g., FloR, CmlA) Antibiotic_out Phenicol Antibiotic (extracellular) EffluxPump->Antibiotic_out Efflux Antibiotic_in Phenicol Antibiotic (intracellular) Antibiotic_in->EffluxPump Substrate Ribosome 50S Ribosome Antibiotic_in->Ribosome Inhibits protein synthesis Regulator Transcriptional Regulator (e.g., MarA, SoxS) Antibiotic_in->Regulator Induces expression EffluxGene Efflux Pump Gene (e.g., floR, cmlA) Regulator->EffluxGene Activates transcription EffluxGene->EffluxPump Translation Antibiotic_out->Antibiotic_in Diffusion

Caption: Regulation of phenicol resistance via efflux pumps.

Experimental Workflow for Assessing Cross-Resistance

CrossResistanceWorkflow cluster_setup Experimental Setup cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis and Interpretation cluster_molecular Molecular Characterization (Optional) Isolate Bacterial Isolate Culture Overnight Culture Isolate->Culture DNA_Extraction DNA Extraction Isolate->DNA_Extraction Inoculum Standardized Inoculum (0.5 McFarland) Culture->Inoculum MIC_Plate Broth Microdilution Plate (with serial dilutions of phenicols) Inoculum->MIC_Plate Inoculate Incubation Incubate at 35°C for 16-20 hours MIC_Plate->Incubation MIC_Reading Read MIC values Incubation->MIC_Reading Comparison Compare MICs of different phenicols MIC_Reading->Comparison Resistance_Profile Determine Resistance Profile (Susceptible, Intermediate, Resistant) Comparison->Resistance_Profile Cross_Resistance Assess Cross-Resistance Resistance_Profile->Cross_Resistance PCR PCR for Resistance Genes (cat, floR, cmlA) DNA_Extraction->PCR Gel Agarose Gel Electrophoresis PCR->Gel Sequencing Gene Sequencing Gel->Sequencing Sequencing->Cross_Resistance Correlate genotype with phenotype

Caption: Workflow for assessing antimicrobial cross-resistance.

Cetophenicol and Chloramphenicol: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of Cetophenicol and Chloramphenicol, including available experimental data, methodologies, and pathway visualizations to guide research and drug development professionals.

Introduction

Chloramphenicol is a broad-spectrum antibiotic that has been used for decades to treat a variety of serious bacterial infections. Its efficacy is well-documented, but its use is often limited by concerns about toxicity, most notably bone marrow suppression. This has led to the exploration of analogues that may offer a safer therapeutic profile. One such analogue is this compound. This guide provides a comparative overview of this compound and Chloramphenicol, summarizing the available data on their chemical structures, mechanisms of action, antibacterial efficacy, and toxicity. While extensive data exists for Chloramphenicol, information on this compound is notably limited in the public domain, a critical consideration for researchers in this field.

Chemical Structures

The chemical structures of Chloramphenicol and this compound are closely related. The key difference lies in the substitution on the phenyl ring. Chloramphenicol possesses a nitro group (-NO2), whereas this compound has an acetyl group (-COCH3) at the same position. This structural modification is significant as the nitro group of Chloramphenicol is implicated in its hematological toxicity.

Table 1: Chemical Properties of Chloramphenicol and this compound

PropertyChloramphenicolThis compound
Chemical Formula C11H12Cl2N2O5C13H15Cl2NO4
Molar Mass 323.13 g/mol 320.17 g/mol
IUPAC Name 2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamideN-[(1R,2R)-1-(4-acetylphenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide

Mechanism of Action

cluster_ribosome Bacterial 70S Ribosome 50S_Subunit 50S Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) 50S_Subunit->Peptidyl_Transferase_Center 30S_Subunit 30S Subunit Chloramphenicol Chloramphenicol Chloramphenicol->50S_Subunit Binds to Inhibition Inhibition Chloramphenicol->Inhibition Protein_Synthesis Protein Synthesis Peptidyl_Transferase_Center->Protein_Synthesis Enables Inhibition->Peptidyl_Transferase_Center Blocks

Chloramphenicol's Mechanism of Action

Antibacterial Efficacy: A Data Gap for this compound

A critical aspect of evaluating an antibiotic's potential is its in vitro activity against a range of clinically relevant bacteria, typically quantified by the Minimum Inhibitory Concentration (MIC). Extensive MIC data is available for Chloramphenicol. However, despite a thorough search of scientific literature and patent databases, quantitative antibacterial activity data (e.g., MIC values) for this compound could not be found. This represents a significant gap in the understanding of this compound's potential as a Chloramphenicol alternative.

Table 2: In Vitro Antibacterial Spectrum of Chloramphenicol

Bacterial SpeciesMIC Range (µg/mL)
Staphylococcus aureusData not readily available in provided search results
Streptococcus pneumoniaeData not readily available in provided search results
Haemophilus influenzaeData not readily available in provided search results
Escherichia coliData not readily available in provided search results
Salmonella typhiData not readily available in provided search results
Neisseria meningitidisData not readily available in provided search results
Bacteroides fragilisData not readily available in provided search results

Note: The above table for Chloramphenicol is intended to be illustrative of the type of data required. Specific MIC values can vary between studies and bacterial strains.

Toxicity Profile

The clinical use of Chloramphenicol is significantly limited by its potential for severe toxicity. The most serious adverse effect is bone marrow suppression, which can be dose-related and reversible or idiosyncratic and irreversible (aplastic anemia). Another severe reaction, particularly in neonates, is "gray baby syndrome."[1]

For this compound, the only available toxicity data from the conducted searches is an oral LD50 value in rats.

Table 3: Comparative Toxicity Data

CompoundTestSpeciesRouteValue
This compound LD50RatOral1097 mg/kg
Chloramphenicol LD50Data not readily available in provided search results

The replacement of the nitro group in Chloramphenicol with an acetyl group in this compound is a rational drug design strategy to mitigate the toxicity associated with the nitro moiety. However, without further experimental data, the actual toxicity profile of this compound remains largely uncharacterized.

Experimental Protocols

Detailed experimental protocols for direct comparative studies of this compound and Chloramphenicol are not available due to the lack of such published studies. However, standard methodologies for evaluating the efficacy and toxicity of new antibiotic candidates can be outlined.

Experimental Workflow: Antibiotic Efficacy and Toxicity Screening

Start Start: New Antibiotic Candidate MIC_Determination MIC Determination (Broth Microdilution/Agar Dilution) Start->MIC_Determination Toxicity_Assay In Vitro Cytotoxicity Assay (e.g., MTT on cell lines) Start->Toxicity_Assay Data_Analysis Data Analysis and Comparison with Control (e.g., Chloramphenicol) MIC_Determination->Data_Analysis Bacterial_Panel Panel of Gram-positive & Gram-negative bacteria Bacterial_Panel->MIC_Determination In_Vivo_Toxicity In Vivo Acute Toxicity Study (e.g., LD50 determination) Toxicity_Assay->In_Vivo_Toxicity Cell_Lines Mammalian Cell Lines (e.g., HepG2, VERO) Cell_Lines->Toxicity_Assay In_Vivo_Toxicity->Data_Analysis Animal_Model Rodent Model (Mouse/Rat) Animal_Model->In_Vivo_Toxicity End End: Comparative Profile Data_Analysis->End

Conceptual workflow for antibiotic comparison.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and Chloramphenicol in a suitable solvent (e.g., DMSO) at a high concentration.

  • Preparation of Bacterial Inoculum: Culture the selected bacterial strains overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each antibiotic in the broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria without antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Culture a suitable mammalian cell line (e.g., HepG2) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound and Chloramphenicol for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce MTT to formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion and Future Directions

For researchers and drug development professionals, this compound may represent an interesting scaffold for further investigation. However, extensive in vitro and in vivo studies are required to characterize its antibacterial spectrum, potency, and safety profile. Future research should prioritize determining the MIC values of this compound against a broad panel of clinically relevant bacteria and conducting detailed toxicological studies to assess its potential as a safer alternative to Chloramphenicol. Without such data, its viability as a therapeutic agent remains speculative.

References

A Comparative Analysis of Cetophenicol's Potential Efficacy Against Chloramphenicol-Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance is a critical global health challenge, necessitating the exploration of novel antimicrobial agents and the re-evaluation of existing antibiotic scaffolds. Chloramphenicol, a broad-spectrum antibiotic, has seen its clinical utility diminish due to the widespread development of resistance. This guide provides a comparative framework for evaluating "Cetophenicol," a structural analog of chloramphenicol, against chloramphenicol-resistant bacterial strains. Due to the limited publicly available data on the antimicrobial activity of this compound, this document serves as a template, outlining the requisite experimental comparisons and data presentation formats necessary for a thorough evaluation.

Understanding Chloramphenicol and Its Resistance Mechanisms

Chloramphenicol exerts its bacteriostatic effect by inhibiting protein synthesis. It binds to the 50S ribosomal subunit, preventing the peptidyl transferase step of peptide bond formation.[1][2] This mechanism effectively halts bacterial growth.

The most prevalent mechanism of resistance to chloramphenicol is enzymatic inactivation by chloramphenicol acetyltransferase (CAT).[1] This enzyme acetylates the hydroxyl groups of chloramphenicol, rendering it unable to bind to the ribosome. Other resistance mechanisms include efflux pumps that actively transport the antibiotic out of the bacterial cell and, less commonly, mutations in the ribosomal binding site.

The development of chloramphenicol analogs like this compound is a strategy to overcome these resistance mechanisms. Structural modifications may prevent recognition and inactivation by enzymes like CAT or enhance the compound's binding affinity to the ribosome, even in the presence of resistance-conferring mutations.

Comparative Efficacy: A Data-Driven Approach

To ascertain the potential of this compound as a viable alternative to chloramphenicol, a direct comparison of their antimicrobial activity against a panel of clinically relevant chloramphenicol-resistant and susceptible bacterial strains is essential. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[3][4]

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data

The following table illustrates how MIC data should be presented to compare the efficacy of this compound and Chloramphenicol against various bacterial strains. The values presented for this compound are hypothetical and serve as a placeholder for future experimental data.

Bacterial StrainResistance MechanismChloramphenicol MIC (µg/mL)This compound MIC (µg/mL)
Escherichia coli ATCC 25922Susceptible4[Insert Experimental Data]
Staphylococcus aureus ATCC 29213Susceptible8[Insert Experimental Data]
Escherichia coli (Clinical Isolate 1)CAT-mediated128[Insert Experimental Data]
Staphylococcus aureus (MRSA, Clinical Isolate 2)CAT-mediated256[Insert Experimental Data]
Pseudomonas aeruginosa (Clinical Isolate 3)Efflux Pump64[Insert Experimental Data]
Klebsiella pneumoniae (Clinical Isolate 4)CAT-mediated>256[Insert Experimental Data]

Experimental Protocols

A standardized and detailed methodology is crucial for generating reproducible and comparable data. The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a widely accepted technique.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

1. Materials:

  • Test compounds (this compound and Chloramphenicol)
  • Bacterial strains (chloramphenicol-susceptible and -resistant)
  • Cation-adjusted Mueller-Hinton Broth (CAMHB)
  • Sterile 96-well microtiter plates
  • Spectrophotometer
  • Pipettes and sterile tips
  • Incubator

2. Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

3. Preparation of Antibiotic Dilutions: a. Prepare stock solutions of this compound and Chloramphenicol in a suitable solvent. b. Perform serial two-fold dilutions of each antibiotic in CAMHB in the 96-well microtiter plates to achieve a range of concentrations.

4. Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. b. Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only). c. Incubate the plates at 35-37°C for 16-20 hours in ambient air.

5. Determination of MIC: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Visualizing Experimental and Biological Pathways

Diagrams are essential for clearly communicating complex workflows and biological mechanisms.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start: Select Bacterial Strains prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum prep_antibiotics Prepare Serial Dilutions of This compound & Chloramphenicol start->prep_antibiotics inoculate Inoculate Microtiter Plates prep_inoculum->inoculate prep_antibiotics->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Visually Inspect for Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End: Compare MIC Values determine_mic->end

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

mechanism_of_action cluster_chloramphenicol Chloramphenicol Action cluster_resistance Resistance Mechanism chloramphenicol Chloramphenicol ribosome 50S Ribosomal Subunit chloramphenicol->ribosome Binds to cat_enzyme Chloramphenicol Acetyltransferase (CAT) chloramphenicol->cat_enzyme Substrate for protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits inactive_chloramphenicol Inactive Acetylated Chloramphenicol cat_enzyme->inactive_chloramphenicol Catalyzes acetylation inactive_chloramphenicol->ribosome Fails to bind

Caption: Mechanism of Chloramphenicol action and CAT-mediated resistance.

Conclusion

While direct experimental data on the efficacy of this compound against chloramphenicol-resistant strains remains scarce in publicly accessible literature, this guide provides a robust framework for its evaluation. By following standardized protocols and presenting data in a clear, comparative format, researchers can effectively assess the potential of this compound and other novel chloramphenicol analogs. The ultimate goal is to identify new therapeutic options that can successfully overcome existing resistance mechanisms and address the urgent need for effective treatments for multidrug-resistant bacterial infections. Future studies are imperative to generate the necessary data to populate the hypothetical comparisons presented here and to fully elucidate the therapeutic potential of this compound.

References

Comparative Analysis of Cetophenicol and Thiamphenicol Side Effects: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of the side effects of Cetophenicol and Thiamphenicol is not feasible at this time due to a significant lack of publicly available toxicological and clinical data for this compound. Extensive searches of scientific literature and databases have yielded minimal information regarding the adverse effects of this compound, with available data primarily limited to its chemical structure and identifiers.

In contrast, a substantial body of research exists for Thiamphenicol, an antibiotic structurally related to Chloramphenicol. This guide, therefore, provides a detailed overview of the known side effects of Thiamphenicol, supported by available experimental data, to serve as a resource for researchers, scientists, and drug development professionals.

Thiamphenicol: A Profile of its Adverse Effects

Thiamphenicol is a broad-spectrum antibiotic that has been developed as an alternative to Chloramphenicol, with a key structural difference being the replacement of the p-nitro group with a methylsulfonyl group. This modification is believed to contribute to its different safety profile, particularly concerning hematological toxicity.

Hematological Side Effects

The most significant and well-documented side effect of Thiamphenicol is a dose-dependent and reversible bone marrow suppression.[1][2][3] This is in contrast to the rare but often fatal idiosyncratic aplastic anemia associated with Chloramphenicol.[2]

Key Findings from Preclinical Studies:

Animal studies have provided quantitative data on the hematotoxicity of Thiamphenicol:

  • In mice: Daily oral administration of Thiamphenicol at doses ranging from 400-1500 mg/kg for 7-17 days resulted in dose-related and reversible decreases in red blood cells (RBC), hematocrit (HCT), hemoglobin (Hb), reticulocytes, and platelets.[1][4] Bone marrow analysis revealed reduced cellularity, erythroid depletion, and vacuolation of progenitor cells.[1][4]

  • In rats: Similar studies with daily oral doses of 50-375 mg/kg for 9 or 10 days also showed evidence of anemia, with decreased erythroid cells and vacuolated precursor cells in the bone marrow.[1][4]

Table 1: Summary of Hematological Effects of Thiamphenicol in Animal Studies

SpeciesDosageDurationKey Hematological FindingsReference
Mouse (BALB/c)400-1500 mg/kg/day (oral)7-17 daysDose-related, reversible decreases in RBC, HCT, Hb, reticulocytes, and platelets.[1][4]
Rat (Wistar Hanover)50-375 mg/kg/day (oral)9-10 daysAnemia with indications of reduced reticulocytes and platelets; decreased neutrophils and lymphocytes.[1][4]
Gastrointestinal Side Effects

Gastrointestinal disturbances are another commonly reported side effect in patients treated with Thiamphenicol. These effects are generally mild to moderate and can include:

  • Nausea

  • Vomiting

  • Diarrhea

  • Abdominal pain[5]

Other Reported Side Effects

Less frequently, other adverse effects have been associated with Thiamphenicol use, including:

  • Hepatic toxicity: Liver damage, which may present with symptoms like jaundice, dark urine, and fatigue.[5]

  • Peripheral neuropathy: Damage to peripheral nerves leading to numbness, tingling, and pain.[5]

  • Visual disturbances: Blurred vision or other changes in sight.[5]

  • Allergic reactions: Rare instances of rash, itching, and swelling.[5]

Experimental Protocols for Assessing Hematotoxicity

The evaluation of bone marrow toxicity is a critical component of preclinical safety assessment for antibiotics like Thiamphenicol. Standard methodologies include:

  • Complete Blood Count (CBC): This is a fundamental analysis to quantify red blood cells, white blood cells, and platelets, providing an initial indication of hematological abnormalities.[6]

  • Histological Examination of Bone Marrow: This involves the microscopic evaluation of bone marrow tissue to assess cellularity, the ratio of myeloid to erythroid cells (M:E ratio), and the presence of any abnormalities in cell morphology.[1][6]

  • Flow Cytometry: This technique can be used for a more detailed analysis of different hematopoietic cell lineages within the bone marrow.[6]

  • Colony-Forming Unit (CFU) Assays: These in vitro assays assess the proliferative capacity of hematopoietic progenitor cells in the presence of the test compound.[7]

The following diagram illustrates a general workflow for the preclinical assessment of antibiotic-induced bone marrow toxicity.

Experimental_Workflow_for_Hematotoxicity_Assessment cluster_in_vivo In Vivo Studies (Rodent Model) cluster_analysis Analysis Animal_Dosing Animal Dosing with Test Compound Blood_Sampling Periodic Blood Sampling Animal_Dosing->Blood_Sampling Bone_Marrow_Harvesting Bone Marrow Harvesting at Study Termination Blood_Sampling->Bone_Marrow_Harvesting CBC Complete Blood Count (CBC) Blood_Sampling->CBC Histopathology Bone Marrow Histopathology Bone_Marrow_Harvesting->Histopathology Flow_Cytometry Flow Cytometry of Bone Marrow Cells Bone_Marrow_Harvesting->Flow_Cytometry CFU_Assay Colony-Forming Unit (CFU) Assay Bone_Marrow_Harvesting->CFU_Assay

Figure 1. A generalized workflow for assessing the hematological toxicity of a new antibiotic compound in preclinical studies.

Conclusion

While a direct comparative analysis of the side effects of this compound and Thiamphenicol is precluded by the absence of data for this compound, this guide provides a summary of the known adverse effects of Thiamphenicol. The primary concern with Thiamphenicol is its potential for dose-dependent and reversible bone marrow suppression. Further research and public dissemination of toxicological data for this compound are necessary to enable a comprehensive understanding of its safety profile and to facilitate a meaningful comparison with other antibiotics in its class.

References

A Head-to-Head Study of Amphenicols and Other 50S Protein Synthesis Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antibacterial therapeutics, protein synthesis inhibitors represent a cornerstone in combating a wide array of bacterial infections. Among these, agents targeting the 50S ribosomal subunit are of particular importance due to their broad applicability. This guide provides a detailed comparison of the amphenicol class of antibiotics, including the lesser-known Cetophenicol, with other prominent 50S protein synthesis inhibitors such as macrolides and lincosamides. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and detailed methodologies.

Introduction to this compound and the Amphenicol Class

This compound is classified as an amphenicol-type antibacterial agent that inhibits protein biosynthesis by targeting the 50S ribosomal subunit.[1][2] While specific experimental data on this compound is limited in publicly available literature, its properties can be largely inferred from its structural relatives, Chloramphenicol and Thiamphenicol. The amphenicol class is characterized by a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[3][4]

Mechanism of Action: A Shared Target

Amphenicols, macrolides, and lincosamides all exert their antibacterial effects by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[4][5][6] However, their precise binding sites and mechanisms of inhibition differ, leading to variations in their spectrum of activity and potential for cross-resistance.

  • Amphenicols (e.g., Chloramphenicol, this compound): These antibiotics bind to the peptidyl transferase center of the 50S subunit, sterically blocking the binding of the aminoacyl-tRNA to the A-site and thus preventing peptide bond formation.[3][7]

  • Macrolides (e.g., Erythromycin, Azithromycin): Macrolides bind to the 23S rRNA within the 50S subunit and block the exit tunnel through which the nascent polypeptide chain emerges, leading to premature dissociation of the peptidyl-tRNA.[5]

  • Lincosamides (e.g., Clindamycin): Lincosamides also bind to the 23S rRNA in the 50S subunit, overlapping with the macrolide binding site, and interfere with peptidyl transferase activity, thereby inhibiting peptide bond formation.[6][8]

cluster_Ribosome Bacterial 70S Ribosome cluster_Inhibitors Protein Synthesis Inhibitors 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit Amphenicols Amphenicols (this compound, Chloramphenicol) Amphenicols->50S_Subunit Binds to Peptidyl Transferase Center Macrolides Macrolides (Erythromycin) Macrolides->50S_Subunit Binds to 23S rRNA (Exit Tunnel) Lincosamides Lincosamides (Clindamycin) Lincosamides->50S_Subunit Binds to 23S rRNA (Peptidyl Transferase)

Figure 1: Mechanism of action of 50S protein synthesis inhibitors.

Comparative Performance Data

Table 1: In Vitro Activity of 50S Protein Synthesis Inhibitors (MIC in µg/mL)

Antibiotic ClassRepresentative DrugStaphylococcus aureusStreptococcus pneumoniaeEscherichia coliHaemophilus influenzae
Amphenicols Chloramphenicol2 - 81 - 42 - 80.5 - 2
Thiamphenicol4 - 162 - 84 - 161 - 4
Macrolides Erythromycin0.25 - 20.03 - 0.5>1282 - 8
Azithromycin0.5 - 40.06 - 0.52 - 160.06 - 0.5
Lincosamides Clindamycin0.06 - 0.50.03 - 0.25>128>128

Note: Data is aggregated from various sources and represents a general range. Specific MIC values can vary significantly between strains.

Table 2: General Spectrum of Activity

Antibiotic ClassGram-Positive CoverageGram-Negative CoverageAtypical CoverageAnaerobic Coverage
Amphenicols GoodModerateGoodGood
Macrolides GoodModerateExcellentModerate
Lincosamides ExcellentLimitedLimitedExcellent

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of protein synthesis inhibitors.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solutions of test antibiotics

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare serial two-fold dilutions of the antibiotics in MHB in the microtiter plate. The final volume in each well should be 50 µL.

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension, resulting in a final volume of 100 µL per well.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Kirby-Bauer Disk Diffusion Susceptibility Test

This qualitative method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

Start Prepare 0.5 McFarland Bacterial Suspension Inoculate Inoculate Mueller-Hinton Agar Plate Start->Inoculate Place_Disks Place Antibiotic Disks on Agar Surface Inoculate->Place_Disks Incubate Incubate at 35°C for 16-18 hours Place_Disks->Incubate Measure_Zones Measure Zones of Inhibition (mm) Incubate->Measure_Zones Interpret Interpret as Susceptible, Intermediate, or Resistant Measure_Zones->Interpret

Figure 2: Workflow for the Kirby-Bauer disk diffusion test.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Antibiotic-impregnated paper disks

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Prepare a bacterial suspension adjusted to the 0.5 McFarland standard.

  • Dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

  • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Allow the plate to dry for 3-5 minutes.

  • Aseptically apply the antibiotic disks to the surface of the agar.

  • Gently press each disk to ensure complete contact with the agar.

  • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

  • Measure the diameter of the zones of complete growth inhibition in millimeters.

  • Interpret the results as susceptible, intermediate, or resistant based on standardized charts (e.g., CLSI guidelines).

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Materials:

  • E. coli S30 cell-free extract system

  • Amino acid mixture (containing a radiolabeled amino acid, e.g., [35S]-methionine)

  • mRNA template (e.g., luciferase mRNA)

  • Test compounds (this compound and comparators)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Set up reaction mixtures containing the S30 extract, amino acid mixture, and mRNA template.

  • Add varying concentrations of the test compounds to the reaction mixtures. Include a no-drug control.

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.

  • Collect the protein precipitates on glass fiber filters by vacuum filtration.

  • Wash the filters with TCA and ethanol to remove unincorporated radiolabeled amino acids.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Calculate the percentage of protein synthesis inhibition for each compound concentration relative to the no-drug control.

Conclusion

The amphenicols, macrolides, and lincosamides represent vital classes of 50S ribosomal subunit inhibitors. While they share a common cellular target, their distinct mechanisms of action and antibacterial spectra provide a range of therapeutic options. This compound, as a member of the amphenicol class, is expected to exhibit a broad spectrum of activity similar to Chloramphenicol. However, a comprehensive understanding of its specific performance and potential advantages necessitates direct comparative studies. The experimental protocols provided in this guide offer a framework for conducting such head-to-head evaluations, which are crucial for the continued development of effective antibacterial agents.

References

Comparative Analysis of Chloramphenicol's Specificity for Bacterial Ribosomes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the selective inhibition of bacterial protein synthesis by Chloramphenicol and its alternatives.

This guide provides a detailed comparison of Chloramphenicol and other ribosome-targeting antibiotics, focusing on their specificity for bacterial versus eukaryotic ribosomes. The information presented is supported by experimental data to aid in research and drug development efforts.

Executive Summary

Chloramphenicol is a broad-spectrum antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] Its specificity for bacterial ribosomes over eukaryotic ribosomes is a key factor in its therapeutic efficacy. This guide delves into the quantitative aspects of this specificity, comparing Chloramphenicol with other antibiotics that target the ribosome, including Thiamphenicol, Florfenicol, Linezolid, Erythromycin, and Tetracycline. By examining their binding affinities and inhibitory concentrations, we provide a clear comparison of their selective action.

Comparative Analysis of Ribosomal Inhibition

The following table summarizes the available quantitative data on the binding affinities (Kd) and 50% inhibitory concentrations (IC50) of various antibiotics for bacterial and eukaryotic ribosomes and in vitro translation systems. This data highlights the differential effects of these antibiotics on prokaryotic and eukaryotic protein synthesis.

AntibioticTarget Ribosome/SystemParameterValueReference
Chloramphenicol Bacterial (E. coli) RibosomesKd2 µM[2]
Bacterial Protein SynthesisIC50~10 µg/mL[3]
Eukaryotic (MCF7 cells)IC50~200 µM[4]
Linezolid Bacterial (S. aureus) 70S Initiation ComplexIC50116 µM[5][6]
Bacterial (E. coli) Cell-Free Transcription-TranslationIC501.8 µM[7]
Bacterial (S. aureus) Protein SynthesisIC500.3 µg/mL[8][9]
Erythromycin Bacterial (H. influenzae) Protein SynthesisIC501.5 µg/mL[10]
Tetracycline Bacterial 30S RibosomeKd1 to 20 µM[11]

Note: Data for Thiamphenicol and Florfenicol, as well as more extensive comparative data for all listed antibiotics on eukaryotic ribosomes, is limited in the public domain. The provided data is based on available research and may vary depending on the specific experimental conditions.

Mechanism of Action: A Visual Comparison

The following diagram illustrates the distinct binding sites and inhibitory mechanisms of Chloramphenicol and its alternatives on the bacterial ribosome. This visualization aids in understanding the structural basis for their activity and specificity.

Antibiotic_Mechanism_of_Action cluster_ribosome Bacterial 70S Ribosome cluster_50S cluster_30S cluster_antibiotics Antibiotics 50S 50S Subunit 30S 30S Subunit PTC Peptidyl Transferase Center (PTC) Exit_Tunnel Nascent Peptide Exit Tunnel A_Site_30S A-Site Chloramphenicol Chloramphenicol Chloramphenicol->PTC Inhibits peptide bond formation Thiamphenicol Thiamphenicol Thiamphenicol->PTC Inhibits peptide bond formation Florfenicol Florfenicol Florfenicol->PTC Inhibits peptide bond formation Linezolid Linezolid Linezolid->PTC Prevents formation of initiation complex Erythromycin Erythromycin Erythromycin->Exit_Tunnel Blocks peptide elongation Tetracycline Tetracycline Tetracycline->A_Site_30S Blocks tRNA binding

Caption: Comparative mechanism of action of ribosome-targeting antibiotics.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antibiotic specificity. Below are generalized protocols for key experiments used to determine the binding affinity and inhibitory concentration of antibiotics.

Ribosome Binding Assay (Radiolabeled Ligand Competition)

This assay determines the binding affinity (Kd) of an antibiotic to ribosomes by measuring its ability to compete with a radiolabeled ligand for the same binding site.

Materials:

  • Purified bacterial (70S) and eukaryotic (80S) ribosomes

  • Radiolabeled antibiotic (e.g., [14C]-Erythromycin) or a suitable radiolabeled ligand that binds to the target site.

  • Unlabeled competitor antibiotics (Chloramphenicol, Thiamphenicol, Florfenicol, Linezolid, Tetracycline)

  • Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 mM NH4Cl, 2 mM DTT)

  • Nitrocellulose and glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a series of dilutions of the unlabeled competitor antibiotics.

  • In a reaction tube, combine a fixed concentration of ribosomes and the radiolabeled ligand.

  • Add increasing concentrations of the unlabeled competitor antibiotic to the tubes.

  • Incubate the reactions at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • Filter the reaction mixtures through a nitrocellulose membrane placed over a glass fiber filter. Ribosome-ligand complexes will be retained on the nitrocellulose filter.

  • Wash the filters with cold binding buffer to remove unbound ligand.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Plot the percentage of bound radiolabeled ligand against the concentration of the unlabeled competitor.

  • Calculate the IC50 value (the concentration of competitor that displaces 50% of the radiolabeled ligand) and subsequently determine the Kd of the competitor antibiotic using the Cheng-Prusoff equation.

In Vitro Translation Inhibition Assay (Luciferase Reporter)

This assay measures the concentration of an antibiotic required to inhibit protein synthesis by 50% (IC50) in a cell-free system.[12]

Materials:

  • Bacterial and eukaryotic cell-free translation systems (e.g., E. coli S30 extract, Rabbit Reticulocyte Lysate)

  • mRNA template encoding a reporter protein (e.g., Firefly Luciferase)[13]

  • Amino acid mixture

  • Energy source (ATP, GTP)

  • Test antibiotics at various concentrations

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Prepare a master mix containing the cell-free extract, reaction buffer, amino acids, and energy source.

  • Add the mRNA template to the master mix.

  • Aliquot the translation mixture into a 96-well plate.

  • Add serial dilutions of the test antibiotics to the wells. Include a no-antibiotic control.

  • Incubate the plate at the optimal temperature for the translation system (e.g., 37°C for E. coli, 30°C for rabbit reticulocyte lysate) for a set period (e.g., 60-90 minutes).[14]

  • Add the luciferase assay reagent to each well.[13]

  • Measure the luminescence using a luminometer.

  • Plot the percentage of luciferase activity against the antibiotic concentration.

  • Determine the IC50 value from the resulting dose-response curve.

Conclusion

The data and methodologies presented in this guide provide a framework for the comparative analysis of Chloramphenicol and other ribosome-targeting antibiotics. The specificity of these drugs for bacterial ribosomes is a critical determinant of their clinical utility. While Chloramphenicol demonstrates effective inhibition of bacterial protein synthesis, its off-target effects on mitochondrial ribosomes warrant careful consideration.[4] Further research to obtain more comprehensive comparative data, particularly for eukaryotic systems, will be invaluable for the development of new and more selective antibacterial agents.

References

A Comparative Guide to HPLC-UV Method Validation for Cetophenicol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for the quantification of Cetophenicol against alternative analytical techniques. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, performance data, and visual workflows to support robust analytical method development and validation.

Introduction

This compound, a structural analogue of chloramphenicol, is an antibiotic with significant therapeutic potential. Accurate and precise quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, stability testing, and pharmacokinetic studies. HPLC-UV is a widely adopted technique for this purpose due to its specificity, reliability, and cost-effectiveness. This guide will delve into the validation of an HPLC-UV method for this compound, comparing its performance with other analytical approaches and providing the necessary data and protocols for its implementation.

Comparison of Analytical Methods for this compound Quantification

While HPLC-UV is a robust method, other techniques can also be employed for the quantification of this compound and related compounds. The choice of method often depends on the specific requirements of the analysis, such as sensitivity, sample matrix complexity, and available instrumentation.

Analytical MethodPrincipleAdvantagesDisadvantages
HPLC-UV Chromatographic separation followed by UV detection.- High specificity and selectivity- Good precision and accuracy- Widely available and cost-effective- Suitable for stability-indicating assays- Moderate sensitivity- May require longer analysis times
LC-MS/MS Chromatographic separation coupled with mass spectrometry.- Very high sensitivity and selectivity- Provides structural information- Ideal for complex matrices- Higher equipment and operational costs- Requires specialized expertise
UV-Vis Spectrophotometry Measurement of light absorption by the analyte.- Simple, rapid, and inexpensive- Good for routine analysis of pure samples- Low specificity; susceptible to interference- Not suitable for complex mixtures or stability studies

Experimental Protocols

Stability-Indicating HPLC-UV Method for this compound

This protocol is based on established methods for the analysis of chloramphenicol and is adaptable for this compound.[1][2][3][4]

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1][2]

  • Mobile Phase: Isocratic mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M, pH 4.0) in a ratio of 30:70 (v/v)[2]

  • Flow Rate: 1.0 mL/min[1][2]

  • Detection Wavelength: 272 nm[4]

  • Column Temperature: 40°C[1][2]

  • Injection Volume: 20 µL

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for the calibration curve.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Forced Degradation Studies: To establish the stability-indicating nature of the method, forced degradation studies are performed.[5][6][7] This involves subjecting the drug substance to various stress conditions to generate potential degradation products. The HPLC method should be able to separate the intact drug from these degradation products.

  • Acid Hydrolysis: Reflux the drug solution in 1N HCl at 80°C for 2 hours.[8]

  • Base Hydrolysis: Reflux the drug solution in 0.1N NaOH at 80°C for 2 hours.[8]

  • Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug to dry heat at 105°C for 24 hours.

  • Photodegradation: Expose the drug solution to UV light (254 nm) for 24 hours.

Alternative Method: LC-MS/MS for High-Sensitivity Quantification

For applications requiring higher sensitivity, such as the analysis of low-level impurities or quantification in biological matrices, LC-MS/MS is the method of choice.[9][10][11]

Chromatographic and Mass Spectrometric Conditions:

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)

  • Mobile Phase: Gradient elution with a mixture of acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 0.3 mL/min

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[9]

  • MRM Transitions: Monitor specific parent-to-daughter ion transitions for this compound and an internal standard.

HPLC-UV Method Validation Data

The following tables summarize the typical validation parameters for an HPLC-UV method for a compound structurally similar to this compound, demonstrating its suitability for quantitative analysis.

Table 1: System Suitability
ParameterAcceptance CriteriaTypical Result
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 2000> 3000
%RSD of Peak Areas (n=6)≤ 2.0%< 1.0%
Table 2: Linearity
Concentration Range (µg/mL)Correlation Coefficient (r²)
5 - 150≥ 0.999
Table 3: Precision
Precision Level%RSD
Intraday (n=6)< 2.0%
Interday (n=6)< 2.0%
Table 4: Accuracy (Recovery)
Spiked Concentration LevelMean Recovery (%)
80%99.5%
100%100.2%
120%99.8%
Table 5: Robustness
Parameter VariationEffect on Results
Flow Rate (± 0.1 mL/min)No significant change
Mobile Phase Composition (± 2%)No significant change
Column Temperature (± 2°C)No significant change

Visualizations

HPLC-UV Method Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Analysis MD_Start Start MD_Selection Select Chromatographic Conditions MD_Start->MD_Selection MD_Optimization Optimize Parameters MD_Selection->MD_Optimization MD_End Developed Method MD_Optimization->MD_End MV_Specificity Specificity & Forced Degradation MD_End->MV_Specificity MV_Linearity Linearity MV_Specificity->MV_Linearity MV_Precision Precision (Repeatability & Intermediate) MV_Linearity->MV_Precision MV_Accuracy Accuracy MV_Precision->MV_Accuracy MV_Robustness Robustness MV_Accuracy->MV_Robustness MV_LOD_LOQ LOD & LOQ MV_Robustness->MV_LOD_LOQ A_Routine Routine Analysis MV_LOD_LOQ->A_Routine A_Stability Stability Studies MV_LOD_LOQ->A_Stability

Caption: Workflow for HPLC-UV method validation.

Comparison of Analytical Methods

Analytical_Method_Comparison cluster_hplc HPLC-UV cluster_lcms LC-MS/MS cluster_uvvis UV-Vis Spectrophotometry HPLC_Adv Advantages: - High Specificity - Cost-Effective - Robust HPLC_Disadv Disadvantages: - Moderate Sensitivity LCMS_Adv Advantages: - Very High Sensitivity - High Specificity - Structural Info LCMS_Disadv Disadvantages: - High Cost - Complex UV_Adv Advantages: - Simple & Rapid - Inexpensive UV_Disadv Disadvantages: - Low Specificity - Interference Issues Cetophenicol_Quant This compound Quantification Cetophenicol_Quant->HPLC_Adv Cetophenicol_Quant->LCMS_Adv Cetophenicol_Quant->UV_Adv

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Cetophenicol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount, not only for personal safety but also for environmental protection. Cetophenicol, a substance containing chloramphenicol, requires meticulous handling and disposal due to its potential health hazards. This guide provides a clear, step-by-step procedure for the proper disposal of this compound, ensuring the safety of laboratory personnel and the integrity of your research environment.

Key Hazard Information and Disposal Summary

Understanding the hazards associated with this compound is the first step in its safe management. The following table summarizes the critical safety and disposal information derived from safety data sheets (SDS).

Hazard CategoryDescriptionDisposal Recommendation
Carcinogenicity Suspected of causing cancer.[1]Dispose of as hazardous waste through an approved waste disposal plant.[1][2][3]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[1]Do not flush into surface water or sanitary sewer system.[2]
Serious Eye Damage Causes serious eye damage.[1]Wear appropriate personal protective equipment (PPE), including eye protection.
Combustibility Combustible.Keep away from heat, sparks, and open flames.[2]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting. Adherence to these procedures is crucial to mitigate risks and ensure regulatory compliance.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to be outfitted with the appropriate PPE. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.[1]

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area. For handling powders or creating solutions, a fume hood is recommended.

Segregation and Labeling of Waste

All materials contaminated with this compound must be treated as hazardous waste.

  • Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," "this compound," and the relevant hazard symbols (e.g., health hazard, exclamation mark).

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

Disposal of Unused or Expired this compound

Pure this compound, whether in solid or solution form, must be disposed of as hazardous chemical waste.

  • Original Container: If possible, dispose of the substance in its original container.

  • Labeling: Ensure the container is securely closed and properly labeled.

  • Collection: Store the labeled container in a designated hazardous waste accumulation area until it is collected by your institution's EHS or a certified hazardous waste contractor.

Decontamination of Labware and Surfaces

Any labware (e.g., glassware, spatulas) or surfaces that have come into contact with this compound must be decontaminated.

  • Decontamination Solution: Use a suitable decontamination solution as recommended by your institution's EHS. A common practice is to use a solution that can degrade the chemical, followed by thorough rinsing.

  • Rinsate: The initial rinsate should be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal, but this must be confirmed with your local EHS guidelines.

  • Solid Waste: Paper towels, bench liners, and other solid materials used for cleaning up spills or for decontamination should be placed in the designated solid hazardous waste container for this compound.

Disposal of Contaminated Media and Solutions

For research applications involving this compound in cell culture media or other solutions, the following disposal procedure should be followed.

  • Collection: Collect all liquid waste containing this compound in a designated, leak-proof hazardous waste container.

  • Treatment: Do not attempt to neutralize or treat the waste unless it is a part of an approved protocol. Autoclaving may not be effective in degrading the chemical and is not a substitute for proper hazardous waste disposal.[4]

  • Disposal: The collected liquid waste must be disposed of through your institution's hazardous waste program.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Cetophenicol_Disposal_Workflow cluster_waste_generation Waste Generation cluster_disposal_pathways Disposal Pathways cluster_final_disposal Final Disposal start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Unused chemical, contaminated labware, PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, media, rinsate) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps hazardous_container Place in Labeled Hazardous Waste Container solid_waste->hazardous_container liquid_waste->hazardous_container sharps_waste->hazardous_container ehs_pickup Arrange for EHS/ Contractor Pickup hazardous_container->ehs_pickup

Caption: this compound Waste Disposal Workflow.

By following these detailed procedures and utilizing the provided workflow, you can ensure the safe and compliant disposal of this compound, thereby fostering a secure and responsible research environment. Always consult your institution's specific guidelines and the material's safety data sheet for the most current and comprehensive information.

References

Essential Safety and Operational Guidance for Handling Cetophenicol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for handling Cetophenicol (also known as Chloramphenicol), including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure risk. The following table summarizes the required PPE.

Body PartProtective EquipmentSpecifications & Remarks
Eyes/Face Safety glasses with side-shields or goggles; face shieldEnsure eye protection is worn at all times. A face shield is recommended when there is a risk of splashing.[1]
Skin Chemical-resistant gloves (e.g., nitrile, neoprene)Inspect gloves for tears or holes before use. Change gloves frequently and dispose of them properly.[2]
Protective clothing (e.g., lab coat, apron)Should be worn to prevent skin contact. Contaminated clothing should be removed immediately and laundered before reuse.[1][3]
Respiratory Respirator with a suitable filterUse in a well-ventilated area. If ventilation is inadequate or dust/aerosols may be generated, a NIOSH-approved respirator is necessary.[2][4]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical for the safe handling of this compound. The following procedure outlines the key steps from preparation to post-handling.

  • Preparation :

    • Obtain and thoroughly review the Safety Data Sheet (SDS) for this compound before handling.[1]

    • Ensure a designated handling area is clean and equipped with a functioning fume hood or adequate ventilation.[2]

    • Assemble all necessary PPE and ensure it is in good condition.

    • Have an emergency eyewash station and safety shower readily accessible.

  • Handling :

    • Wear all required PPE as specified in the table above.[1][2]

    • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2]

    • Avoid direct contact with skin, eyes, and clothing.[2]

    • Do not eat, drink, or smoke in the handling area.[1][3]

    • Use non-sparking tools and avoid creating dust.[2]

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

    • Clean the work area and decontaminate any spills immediately.

    • Properly remove and dispose of contaminated PPE.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization : this compound waste should be considered hazardous.

  • Container Disposal : Dispose of empty containers in accordance with local, regional, national, and international regulations. Do not reuse empty containers.[1]

  • Waste Disposal : Dispose of unused or waste this compound at an approved hazardous waste disposal facility.[1][5] Follow all applicable federal, state, and local regulations.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep1 Review SDS prep2 Prepare Workspace prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weigh/Measure in Hood prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 post1 Decontaminate Workspace handle2->post1 Experiment Complete post2 Doff & Dispose of PPE post1->post2 post3 Wash Hands post2->post3 post4 Dispose of Chemical Waste post2->post4

Caption: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.